Yttrium fluoride
Description
Structure
2D Structure
Properties
CAS No. |
13709-49-4 |
|---|---|
Molecular Formula |
F3Y |
Molecular Weight |
145.90105 g/mol |
IUPAC Name |
yttrium(3+);trifluoride |
InChI |
InChI=1S/3FH.Y/h3*1H;/q;;;+3/p-3 |
InChI Key |
RBORBHYCVONNJH-UHFFFAOYSA-K |
SMILES |
F[Y](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Y+3] |
Other CAS No. |
13709-49-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
yttrium fluoride crystal structure and properties
An In-depth Technical Guide to the Crystal Structure and Properties of Yttrium Fluoride (B91410)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium fluoride (YF₃) is an inorganic compound that has garnered significant interest across various scientific disciplines due to its unique optical, thermal, and chemical properties. It serves as a critical material in numerous high-technology applications, including optical coatings, solid-state lasers, and advanced ceramics.[1] For professionals in drug development and medical research, YF₃ is emerging as a valuable material for positron emission tomography (PET) imaging and as a novel antimicrobial agent.[2][3] This guide provides a comprehensive overview of the crystal structure, physicochemical properties, and relevant experimental methodologies associated with this compound.
Crystal Structure
This compound is known to exist in two primary polymorphic forms: a low-temperature orthorhombic phase (β-YF₃) and a high-temperature cubic phase (α-YF₃).
Orthorhombic (β-YF₃) Structure
The most common and stable form of this compound at ambient conditions is the orthorhombic β-YF₃.[4] It crystallizes in the Pnma space group (No. 62).[5] In this structure, the yttrium (Y³⁺) ion is coordinated by nine fluoride (F⁻) ions, forming a distorted tricapped trigonal prism.[1][6] This coordination environment is a key determinant of the material's physical and chemical properties.
Cubic (α-YF₃) Structure
At elevated temperatures, this compound can adopt a cubic crystal structure belonging to the Pm-3m space group (No. 221).[7] In this arrangement, the Y³⁺ ion is bonded to ten F⁻ atoms in a distorted body-centered cubic geometry, with eight shorter and two longer Y-F bond lengths.[7]
Crystallographic Data
The lattice parameters and other key crystallographic data for both primary phases of this compound are summarized in the table below.
| Property | Orthorhombic (β-YF₃) | Cubic (α-YF₃) |
| Crystal System | Orthorhombic | Cubic |
| Space Group | Pnma (No. 62)[5] | Pm-3m (No. 221)[7] |
| Lattice Parameters | a = 6.3537 Åb = 6.8545 Åc = 4.3953 Å[5] | a = 4.12 Å |
| Y³⁺ Coordination Number | 9[5] | 10 (distorted)[7] |
| Y-F Bond Distances | 2.25–2.35 Å[6] | 8 x 2.36 Å (shorter)2 x 2.69 Å (longer)[7] |
Below is a conceptual representation of the orthorhombic crystal structure of YF₃.
Caption: Coordination of Y³⁺ in Orthorhombic YF₃.
Physical and Chemical Properties
This compound is a white, crystalline solid known for its high melting point and chemical stability.[1] These properties make it suitable for applications requiring robust materials.
Physical Properties
The key physical properties of this compound are summarized below. Note that reported values, particularly for the melting point, can vary depending on the purity and synthesis method of the material.
| Property | Value |
| Appearance | White crystalline powder or solid[1][8] |
| Molar Mass | 145.90 g/mol [5] |
| Density | 4.01 g/cm³[5][9] |
| Melting Point | 1152 °C[8] to 1387 °C[9] |
| Boiling Point | 2230 °C[5] |
| Refractive Index (n_D) | 1.51 at 500 nm[5] |
| Transparency Range | 193 nm to 14,000 nm (UV to IR)[5] |
Chemical Properties
This compound exhibits low reactivity under normal conditions, a crucial attribute for many of its applications.
| Property | Description |
| Solubility | Insoluble in water. Soluble in strong acids, such as perchloric acid.[10] |
| Chemical Stability | Generally non-reactive with water and air under normal conditions. Can react with strong acids or bases.[8] |
| Hygroscopicity | Slightly hygroscopic, meaning it can absorb a small amount of moisture from the air.[10] |
Experimental Protocols
The synthesis and characterization of this compound can be achieved through various methods. The choice of method often dictates the resulting crystal phase, morphology, and particle size.
Synthesis of YF₃ Nanoparticles via Hydrothermal Method
The hydrothermal method is widely used to synthesize crystalline YF₃, particularly in nanoparticle form.[11] It involves a chemical reaction in an aqueous solution at elevated temperature and pressure.
Objective: To synthesize orthorhombic YF₃ nanoparticles.
Materials:
-
Yttrium(III) salt precursor (e.g., Y(NO₃)₃·6H₂O or YCl₃·6H₂O)
-
Fluoride source (e.g., Sodium Fluoride - NaF, or Ammonium Fluoride - NH₄F)[11]
-
Solvent (e.g., deionized water, ethylene (B1197577) glycol)[12][13]
-
Optional: Surfactant/capping agent (e.g., Polyethylene glycol - PEG) to control particle size and aggregation[11]
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution: Dissolve a stoichiometric amount of the yttrium salt precursor in the chosen solvent in a beaker.
-
Fluoride Solution: In a separate beaker, dissolve the fluoride source in the same solvent.
-
Mixing: Slowly add the fluoride solution to the yttrium salt solution under constant stirring to form a precipitate. If a surfactant is used, it is typically added to the yttrium salt solution before mixing.
-
Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined autoclave. Seal the autoclave and heat it in an oven to a specified temperature (e.g., 140-200 °C) for a set duration (e.g., 4-24 hours).[11][13] The temperature and time can be adjusted to control the crystallinity and morphology of the final product.[13]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final YF₃ powder in a vacuum oven at a low temperature (e.g., 60-80 °C) for several hours.
Characterization by X-Ray Diffraction (XRD)
XRD is the primary technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized this compound.[14]
Objective: To analyze the crystal structure of a synthesized YF₃ powder.
Materials:
-
Synthesized YF₃ powder
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.54 Å)
-
Sample holder
Procedure:
-
Sample Preparation: Finely grind the dried YF₃ powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mounting: Pack the powder tightly into the sample holder, ensuring a flat and level surface.
-
Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters, typically scanning over a 2θ range of 10° to 80° with a defined step size and scan speed.
-
Data Analysis:
-
Phase Identification: Compare the obtained diffraction pattern (a plot of intensity vs. 2θ) with standard diffraction patterns from databases (e.g., JCPDS No. 32-1431 for orthorhombic YF₃).[15] Matching the peak positions and relative intensities confirms the crystal structure and phase purity.
-
Lattice Parameter Calculation: Use appropriate software to perform indexing of the diffraction peaks and refine the lattice parameters.
-
Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
-
General Workflow for YF₃ Nanoparticle Synthesis & Characterization
The following diagram illustrates a typical workflow from synthesis to characterization and application testing.
Caption: Workflow for YF₃ Nanoparticle Synthesis and Analysis.
Relevance to Drug Development and Medical Science
While this compound is a versatile industrial material, its applications in the medical field are of particular interest to this audience.
PET Imaging Tracer Synthesis
This compound plays a crucial role in the production of certain PET scanning agents.[2] PET tracers often incorporate the positron-emitting radioisotope fluorine-18 (B77423) (¹⁸F). YF₃ nanoparticles can be used as a platform for efficient ¹⁸F labeling. The process involves an isotopic exchange reaction where stable fluorine in the YF₃ crystal lattice is replaced with radioactive ¹⁸F. The resulting ¹⁸F-labeled YF₃ nanoparticles can then be functionalized with targeting ligands (e.g., antibodies or small molecules) to create specific imaging agents for detecting diseases like cancer.[16]
The diagram below outlines the logical steps in this process.
Caption: Role of YF₃ in PET Tracer Synthesis.
Antimicrobial and Antibiofilm Properties
Recent research has demonstrated that YF₃ nanoparticles possess significant antibacterial and antibiofilm properties against common pathogens like Escherichia coli and Staphylococcus aureus.[3][17] The mechanism is thought to involve the disruption of bacterial cell walls and interference with biofilm formation.[18] Due to its low solubility, YF₃ provides a slow and sustained release of active ions, making it a candidate for coating medical devices, such as catheters, to prevent device-associated infections.[3][19] This presents a promising avenue for developing new strategies to combat antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]
- 6. mp-2416: YF3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Exploring the Physical and Chemical Properties of this compound Powder 20um 99.99% - China chemical material supplier - Suoyi [suoyi-group.com]
- 9. Kurt J. Lesker Company | this compound YF3 Evaporation Process Notes | Enabling Technology for a Better World [lesker.com]
- 10. zegmetal.com [zegmetal.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvothermal Synthesis of YF3:Ce3+ Nanophosphors for Medical Applications | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial and antibiofilm properties of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Synthesis of Yttrium Fluoride Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of yttrium fluoride (B91410) (YF₃) nanoparticles, materials of significant interest in biomedical research and drug development. This document details various synthesis methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols and characterization workflows. Furthermore, it explores the emerging applications of these nanoparticles in antibacterial therapies and photodynamic cancer treatment, including the relevant signaling pathways.
Introduction to Yttrium Fluoride Nanoparticles
This compound (YF₃) nanoparticles are inorganic crystalline materials that have garnered considerable attention due to their distinct physicochemical properties at the nanoscale.[1] These properties, including high thermal stability, chemical inertness, and unique optical and magnetic characteristics, make them promising candidates for a range of applications, from advanced phosphors to biomedical imaging and therapeutic agents.[1][2] When doped with lanthanide ions, YF₃ nanoparticles can exhibit upconversion and downconversion luminescence, enabling their use in bioimaging and as nanotransducers for photodynamic therapy (PDT).[3][4] Their low solubility in aqueous environments also contributes to their potential as long-acting antimicrobial and antibiofilm agents.[5]
The ability to control the size, shape, and crystallinity of YF₃ nanoparticles is crucial for optimizing their performance in these applications. This guide delves into the core synthesis techniques that allow for such control.
Core Synthesis Methodologies
Several methods have been developed for the synthesis of this compound nanoparticles, each offering distinct advantages in controlling particle characteristics. The most common techniques include co-precipitation, hydrothermal/solvothermal synthesis, reverse micelle, sonochemical synthesis, and thermal decomposition.
Co-precipitation Method
Co-precipitation is a widely used, straightforward, and scalable method for synthesizing YF₃ nanoparticles.[6] It involves the simultaneous precipitation of yttrium and fluoride ions from a solution upon the addition of a precipitating agent. The subsequent calcination of the precursor yields the final nanoparticle product.[6]
Experimental Protocol: Co-precipitation Synthesis
-
Precursor Solution Preparation: Prepare an aqueous solution of a soluble yttrium salt, such as yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O).[6]
-
Precipitation: While vigorously stirring, add a fluoride source, such as ammonium (B1175870) fluoride (NH₄F) or hydrofluoric acid (HF), to the yttrium salt solution. The immediate formation of a white precipitate of this compound precursor is observed.[7]
-
Aging: Allow the precipitate to age in the mother liquor for a specified period, which can influence the crystallinity and size of the particles.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.[6]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent.
-
Calcination (Optional): If a precursor such as yttrium oxalate (B1200264) was formed, a subsequent calcination step at a higher temperature (e.g., 450-650 °C) is required to decompose the precursor and form crystalline YF₃ nanoparticles.[6]
Hydrothermal/Solvothermal Method
Hydrothermal and solvothermal synthesis are versatile methods for producing highly crystalline nanoparticles with controlled morphology.[8][9] These methods involve a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal).
Experimental Protocol: Hydrothermal Synthesis
-
Precursor Solution Preparation: Dissolve a yttrium salt (e.g., yttrium nitrate or yttrium chloride) and a fluoride source (e.g., sodium fluoride or ammonium fluoride) in deionized water or a suitable solvent like ethylene (B1197577) glycol.[9][10] A surfactant, such as polyethylene (B3416737) glycol (PEG), can be added to control particle growth and prevent agglomeration.
-
Autoclave Treatment: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a defined duration (e.g., 6-24 hours).[2][10]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the resulting precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven.[10]
A variation of this is the Microwave-Assisted Hydrothermal method , which utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the synthesis time.[11][12]
Reverse Micelle (Microemulsion) Method
The reverse micelle method is a powerful technique for producing monodisperse nanoparticles with precise size control.[1][8] This method utilizes a water-in-oil microemulsion, where nanosized water droplets, stabilized by a surfactant, act as nanoreactors.
Experimental Protocol: Reverse Micelle Synthesis
-
Microemulsion Preparation: Prepare two separate water-in-oil microemulsions. The oil phase is typically a nonpolar solvent like cyclohexane, and a non-ionic surfactant such as Igepal CO-520 is used as the stabilizer.[8]
-
Microemulsion A: Disperse an aqueous solution of a yttrium salt (e.g., YCl₃) in the oil/surfactant mixture.
-
Microemulsion B: Disperse an aqueous solution of a fluoride source (e.g., NH₄HF₂) in a separate oil/surfactant mixture.
-
-
Mixing and Reaction: Mix the two microemulsions under vigorous stirring. The collision and fusion of the aqueous nanodroplets initiate the precipitation of YF₃ nanoparticles within the micelles.[8]
-
Particle Recovery: The nanoparticles can be recovered by adding a polar solvent like acetone (B3395972) or ethanol to break the microemulsion, followed by centrifugation.
-
Washing and Drying: Wash the collected nanoparticles to remove residual surfactant and byproducts, and then dry them.
Sonochemical Method
Sonochemical synthesis utilizes the energy of high-frequency ultrasound waves to induce chemical reactions. The collapse of acoustic cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, driving the formation of nanoparticles.[5][13]
Experimental Protocol: Sonochemical Synthesis
-
Reaction Mixture: Prepare an aqueous solution containing a yttrium precursor, such as yttrium (III) acetate (B1210297) tetrahydrate, and a fluoride source, like hydrofluoric acid.[5]
-
Ultrasonic Irradiation: Immerse an ultrasonic probe into the solution and irradiate it with high-intensity ultrasound at a specific frequency (e.g., 20 kHz) for a set duration.[13]
-
Collection and Purification: After the sonication, collect the formed precipitate by centrifugation.
-
Washing and Drying: Wash the product with deionized water and ethanol to remove impurities and then dry it.
Thermal Decomposition Method
Thermal decomposition involves heating a precursor compound to a temperature at which it decomposes to form the desired nanoparticles.[10][14] The choice of precursor and the decomposition conditions are critical in determining the final product's characteristics. For this compound, a suitable precursor is yttrium trifluoroacetate (B77799).[8][14]
Experimental Protocol: Thermal Decomposition of Yttrium Trifluoroacetate
-
Precursor Synthesis: Synthesize yttrium trifluoroacetate by reacting yttrium oxide or yttrium carbonate with trifluoroacetic acid.
-
Decomposition: Place the yttrium trifluoroacetate precursor in a furnace. Heat the precursor under a controlled atmosphere (e.g., air or an inert gas) to the decomposition temperature, which for yttrium trifluoroacetate is around 310 °C to form this compound.[8][14]
-
Cooling and Collection: After holding at the decomposition temperature for a sufficient time, cool the furnace to room temperature and collect the resulting YF₃ nanoparticle powder.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies on the synthesis of this compound and related yttrium-based nanoparticles, providing a comparative overview of the different methodologies.
Table 1: Synthesis of this compound Nanoparticles
| Synthesis Method | Yttrium Precursor | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Particle Size (nm) | Morphology |
| Co-precipitation | Y(NO₃)₃·6H₂O | NH₄F | Water | Room Temp | - | - | Agglomerates |
| Hydrothermal | Y(NO₃)₃·6H₂O | NaF | Water/PEG | 140-180 | 12-24 | 20-50 | Nanospindles, Nanobundles |
| Microwave-Hydrothermal | Y(NO₃)₃·6H₂O | NH₄F | Water | 140 | 1 | - | Rod-like |
| Reverse Micelle | YCl₃ | NH₄HF₂ | Cyclohexane | Room Temp | - | 6-50 | Amorphous spheres |
| Reverse Micelle (modified) | YCl₃ | NH₄HF₂ | Cyclohexane | Room Temp | - | 25-350 | Hexagonal/triangular single crystals |
| Sonochemical | Y(CH₃COO)₃·4H₂O | HF | Water | - | 1 | 50-360 (length) | Needle-shaped |
| Thermal Decomposition | Y(CF₃COO)₃ | - | - | 310 | - | - | - |
Table 2: Synthesis of Yttrium Oxide Nanoparticles (for comparative purposes)
| Synthesis Method | Yttrium Precursor | Precipitating Agent/Solvent | Temperature (°C) | Time (h) | Particle Size (nm) | Morphology | Reference |
| Co-precipitation | Yttrium Nitrate Hexahydrate | Ammonium Hydroxide | RT (reaction), 450-650 (calcination) | 1-4 (calcination) | 7-21 | Semispherical | [6] |
| Hydrothermal | Yttrium Nitrate Hexahydrate | Potassium Hydroxide | 180 | 6 | 34-58 | Cubic | [6] |
| Hydrothermal | Yttrium Chloride, HMTA | Water | 180 | 24 | Not specified | Nanocubes | [2] |
| Thermal Decomposition | Y₂(C₂O₄)₃·10H₂O | - | 550 | - | - (65 m²/g surface area) | - | [14] |
Experimental Workflows and Characterization
The synthesis of this compound nanoparticles is typically followed by a series of characterization techniques to determine their physicochemical properties.
Workflow for Nanoparticle Synthesis and Characterization
Caption: A general workflow for the synthesis and characterization of this compound nanoparticles.
Biomedical Applications and Signaling Pathways
This compound nanoparticles are being actively investigated for various biomedical applications, primarily due to their low toxicity and unique physical properties.
Antibacterial and Antibiofilm Activity
YF₃ nanoparticles have demonstrated significant antibacterial properties against common pathogens like Escherichia coli and Staphylococcus aureus.[5] The antimicrobial activity is believed to stem from a combination of factors, including the release of fluoride ions and the physical interaction of the nanoparticles with the bacterial cell membrane.
Proposed Antibacterial Mechanism of Fluoride
Fluoride ions can disrupt bacterial metabolism through several mechanisms:[15]
-
Enzyme Inhibition: Fluoride can directly inhibit key metabolic enzymes, such as the glycolytic enzyme enolase.[15]
-
Proton Motive Force Disruption: In an acidic environment, fluoride can enter the bacterial cell as hydrofluoric acid (HF). Inside the neutral cytoplasm, HF dissociates, releasing F⁻ and H⁺ ions. The accumulation of protons acidifies the cytoplasm and disrupts the proton motive force, which is essential for ATP synthesis and transport processes.[15]
-
ATPase Inhibition: Fluoride can form metal-fluoride complexes (e.g., AlF₄⁻) that inhibit proton-translocating F-ATPases, further impairing the cell's ability to maintain its internal pH.[15]
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. mdpi.com [mdpi.com]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and antibiofilm properties of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of yttrium trifluoroacetate during thermal decomposition | Semantic Scholar [semanticscholar.org]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Optical Properties of Yttrium Fluoride Thin Films
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the optical properties of yttrium fluoride (B91410) (YF₃) thin films, a material of significant interest for various optical applications due to its broad transparency range, low refractive index, and environmental stability. This document details the deposition processes, experimental protocols for characterization, and key optical constants, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development who may utilize advanced optical coatings in their work.
Introduction
Yttrium fluoride (YF₃) is a versatile optical material widely used in the fabrication of thin-film coatings.[1] Its favorable characteristics, including a wide transparency range from the ultraviolet (UV) to the mid-infrared (MIR) spectrum, make it an excellent candidate for applications such as anti-reflection coatings, high-reflection mirrors, and interference filters.[1][2] Notably, YF₃ serves as a viable, non-radioactive substitute for thorium fluoride (ThF₄) in IR optical systems.[2][3][4] The optical properties of YF₃ thin films are intrinsically linked to the deposition methodology and process parameters, which influence the film's microstructure, density, and ultimately, its refractive index and absorption characteristics.
Deposition Techniques and Methodologies
The fabrication of high-quality YF₃ thin films can be achieved through several vacuum deposition techniques. The choice of method significantly impacts the resulting film's optical and mechanical properties.
Electron Beam Evaporation (EBE)
Electron beam evaporation is a prevalent method for depositing YF₃ thin films.[1] This technique involves the bombardment of YF₃ source material with a high-energy electron beam in a high-vacuum environment, causing it to evaporate and subsequently condense on a substrate.
Experimental Protocol for Electron Beam Evaporation:
-
Substrate Preparation: Substrates, such as silicon wafers or glass, are meticulously cleaned to remove any surface contaminants that could affect film adhesion and quality.
-
Source Material: High-purity (e.g., 99.99%) YF₃ granular material is placed in a suitable crucible, such as molybdenum or tantalum.[3]
-
Vacuum Chamber Preparation: The substrates and crucible are loaded into a vacuum chamber, which is then evacuated to a base pressure of approximately 5x10⁻⁵ Pa or lower.[5]
-
Deposition Parameters:
-
An electron beam with a high voltage (e.g., 7 kV) is directed at the YF₃ source material.[1]
-
The deposition rate is carefully controlled, typically in the range of 0.2 to 1.5 nm/s.[1][6]
-
The substrate temperature can be varied, with temperatures around 150°C being common to produce dense films with low water absorption.[6] Higher temperatures can lead to the formation of crystalline layers and increased light scattering.[6]
-
-
In-situ Monitoring: The thickness of the growing film is monitored in real-time using a quartz crystal monitor.
-
Post-Deposition: After the desired thickness is achieved, the electron beam is shut off, and the chamber is allowed to cool before venting to atmospheric pressure.
Thermal Evaporation
Thermal evaporation is another common technique where YF₃ is heated in a resistive boat (e.g., molybdenum or tantalum) until it evaporates and coats the substrate.[3][6]
Experimental Protocol for Thermal Evaporation:
-
Substrate and Source Preparation: Similar to EBE, substrates are cleaned, and high-purity YF₃ granules are placed in a resistive boat.
-
Vacuum Deposition: The system is evacuated to a high vacuum.
-
Heating and Deposition:
-
A high electrical current is passed through the boat, heating the YF₃ to its evaporation temperature (approximately 1200–1400 °C).[2][6]
-
The deposition rate is controlled by adjusting the current and is typically maintained between 0.8 and 1.5 nm/s.[2][6]
-
Substrate temperature is often kept between 100-175 °C.[2][6]
-
-
Process Completion: The process concludes with cooling and venting of the chamber.
Ion-Assisted Deposition (IAD)
Ion-assisted deposition is a refinement of EBE or thermal evaporation that involves bombarding the growing film with a low-energy ion beam. This process enhances film density, improves adhesion, and reduces water absorption, leading to more stable optical properties.[7]
Experimental Protocol for Ion-Assisted Deposition:
-
Primary Deposition: The initial steps are identical to either EBE or thermal evaporation.
-
Ion Bombardment: During film growth, an ion source (e.g., a Kaufman ion source) directs a beam of ions (typically argon) at the substrate.
-
Ion Beam Parameters:
-
The ion energy and current density are critical parameters. For example, an ion energy of 300 eV and a current density of 30-50 µA/cm² can be used.[6]
-
-
Benefits: IAD produces durable and adherent films, even at greater thicknesses (>1.5 µm), on various substrates like glass, fused silica, silicon, and germanium.[2][6] The resulting films are stable in humid environments.[6]
Radio Frequency (RF) Magnetron Sputtering
RF magnetron sputtering involves bombarding a YF₃ target with energetic ions from a plasma, which ejects or "sputters" YF₃ molecules that then deposit onto the substrate. This method is known for producing dense films.[5]
Experimental Protocol for RF Magnetron Sputtering:
-
Target and Substrate Setup: A YF₃ ceramic target and the desired substrates (e.g., germanium wafers) are placed in a sputtering chamber.[5]
-
Vacuum and Gas Environment: The chamber is evacuated to a base pressure (e.g., 5x10⁻⁵ Pa) and then backfilled with a sputtering gas, typically Argon, to a working pressure of around 1.0 Pa.[5]
-
Sputtering Process:
-
Pre-sputtering: Before deposition, the target is often pre-sputtered for a period (e.g., 10 minutes) with a shutter protecting the substrate to clean the target surface.[5]
Characterization of Optical Properties
The optical properties of YF₃ thin films are primarily determined by their refractive index (n) and extinction coefficient (k). These parameters are wavelength-dependent and are measured using various optical techniques.
Experimental Protocol for Optical Characterization:
-
Spectrophotometry:
-
A spectrophotometer is used to measure the transmittance and reflectance of the YF₃ thin film over a specific wavelength range.
-
From the transmission and reflection spectra, the refractive index, extinction coefficient, and film thickness can be calculated using various models and algorithms.[8][9][10]
-
-
Spectroscopic Ellipsometry:
-
This technique measures the change in polarization of light upon reflection from the thin film surface.[1]
-
Ellipsometry provides highly accurate measurements of both refractive index and extinction coefficient, as well as film thickness.[1]
-
Measurements are typically taken at multiple angles of incidence to improve the accuracy of the optical model.[1]
-
-
Data Analysis:
-
The raw data from spectrophotometry or ellipsometry is fitted to a dispersion model, such as the Sellmeier or Cauchy model, to determine the optical constants as a function of wavelength.[1]
-
Quantitative Data on Optical Properties
The following tables summarize the key optical properties of YF₃ thin films deposited under various conditions, as reported in the literature.
Table 1: Refractive Index of YF₃ Thin Films at Different Wavelengths
| Deposition Method | Substrate Temperature (°C) | Wavelength (nm) | Refractive Index (n) | Reference |
| Electron Beam Evaporation | Not Specified | 550 | 1.48 - 1.52 | [3] |
| Electron Beam Evaporation | Room Temperature | 550 | 1.259 (for 10.8 nm thick film) | [1] |
| Electron Beam Evaporation | Not Specified | 550 | 1.497 (for 1079.0 nm thick film) | [1] |
| Thermal Evaporation | 280 | 600 | 1.53 | [11] |
| Not Specified | Not Specified | 500 | ~1.51 | [2] |
| Thermal Evaporation | 280 | 4000 | 1.48 | [11] |
| Not Specified | Not Specified | 10000 | ~1.37 | [2] |
| Thermal Evaporation | 280 | 10000 | 1.3 | [11] |
| Electron Beam Evaporation | Not Specified | 10000 | 1.28 - 1.42 | [3] |
Table 2: Influence of Deposition Parameters on Refractive Index at 550 nm
| Deposition Method | Film Thickness (nm) | Refractive Index (n) | Key Observation | Reference |
| Electron Beam Evaporation | 10.8 | 1.259 | Refractive index increases with thickness. | [1] |
| Electron Beam Evaporation | 37.4 | 1.423 | [1] | |
| Electron Beam Evaporation | 76.7 | 1.470 | [1] | |
| Electron Beam Evaporation | 1079.0 | 1.497 | Approaches bulk value for thicker films. | [1] |
Table 3: Transparency Range of YF₃ Thin Films
| Deposition Method | Wavelength Range | Key Features | Reference |
| Not Specified | 200 nm - 12 µm | Wide transparency from UV to MIR. | [2] |
| Electron Beam Evaporation | 190 nm - 12 µm | Good transparency with some water absorption bands. | [3] |
| Ion Beam Sputtering | 0.3 µm - 12.5 µm | Stable IR properties with reduced water absorption. | [12] |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the deposition and characterization processes for YF₃ thin films.
Caption: Workflow for YF₃ thin film deposition and characterization.
Caption: Relationship between different YF₃ deposition techniques.
Conclusion
This compound thin films are a critical component in modern optical systems, offering excellent performance across a broad spectral range. The choice of deposition technique and the precise control of process parameters are paramount in tailoring the optical properties to meet the demands of specific applications. This guide provides a foundational understanding of the deposition methodologies, characterization protocols, and key optical data for YF₃ thin films, serving as a valuable resource for researchers and professionals in the field. The continued investigation into advanced deposition techniques like ion-assisted processes will further enhance the quality and performance of these versatile optical coatings.
References
- 1. OPG [opg.optica.org]
- 2. emdgroup.com [emdgroup.com]
- 3. mds.umicore.com [mds.umicore.com]
- 4. svc.org [svc.org]
- 5. Researching | Large Thickness this compound Thin Films Deposited at Room Temperature [researching.cn]
- 6. merckgroup.com [merckgroup.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the optical constants of a thin film from transmittance measurements of a single film thickness [opg.optica.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
An In-depth Technical Guide to the Solubility of Yttrium Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of yttrium fluoride (B91410) (YF₃) in a variety of solvents. Understanding the solubility characteristics of this inorganic compound is crucial for its application in diverse fields, including materials science, optical coatings, and potentially in specialized pharmaceutical formulations. This document compiles quantitative data, details experimental protocols for solubility determination, and presents a visual representation of the general solubility trends.
Quantitative Solubility Data
The solubility of yttrium fluoride is highly dependent on the nature of the solvent, temperature, and the presence of other coordinating species. The following tables summarize the available quantitative data for the solubility of YF₃ in aqueous solutions, acids, and molten salts.
Solubility in Water
This compound is generally considered insoluble in water.[1][2][3][4] The solubility product constant (Ksp) provides a quantitative measure of its low solubility in aqueous media.
Table 1: Solubility Product (Ksp) of this compound in Water
| Temperature (°C) | Log Ksp | Ksp | Reference |
| 25 | -20.06 | 8.71 x 10⁻²¹ | [5] |
| 100 | -20.8 ± 0.50 | 1.58 x 10⁻²¹ (approx.) | [6] |
| 150 | -21.5 ± 0.46 | 3.16 x 10⁻²² (approx.) | [6] |
| 200 | -22.4 ± 0.56 | 3.98 x 10⁻²³ (approx.) | [6] |
| 250 | -24.3 ± 0.12 | 5.01 x 10⁻²⁵ (approx.) | [6] |
Solubility in Acidic Solutions
The solubility of this compound can be significantly influenced by the pH of the solution. While it is reported to be insoluble in hydrochloric, nitric, and sulfuric acids, it shows solubility in perchloric acid.[7] The solubility in nitric acid is noted to be proportional to the hydrogen ion concentration.[8]
Table 2: Solubility of this compound in Acidic Solutions at 298 K (25 °C)
| Acid | Concentration (mol/L) | Solubility of YF₃ (mol/L) | Reference |
| Perchloric Acid (HClO₄) | 1.57 | 0.0016 | [9] |
| 2.59 | 0.0048 | [9] | |
| 3.63 | 0.011 | [9] | |
| 4.68 | 0.022 | [9] | |
| Nitric Acid (HNO₃) | 1.5 | 0.0007 | [9] |
| 3.1 | 0.0028 | [9] | |
| 6.0 | 0.009 | [9] | |
| 8.2 | 0.012 | [9] | |
| 11.2 | 0.011 | [9] |
A study on various rare earth fluorides in 16 mol/L nitric acid at 190 °C using microwave digestion found saturated concentrations in the range of 2.5 to 3.9 g/L, which is significantly higher than values reported at lower temperatures.[10]
Solubility in Organic Solvents
There is a lack of specific quantitative data on the solubility of this compound in common organic solvents such as ethanol, methanol, and acetone (B3395972) in the reviewed literature. General observations suggest that it is insoluble in these types of solvents.
Solubility in Molten Salts
This compound is a component in some molten salt systems, particularly those investigated for applications in nuclear reactors and high-temperature electrochemistry. The solubility of rare earth fluorides, including by extension this compound, has been studied in various fluoride-based molten salts.
Table 3: Qualitative and Semi-Quantitative Solubility of Rare Earth Fluorides in Molten Salts
| Molten Salt System | Temperature Range (°C) | Observations on Rare Earth Fluoride Solubility | Reference |
| LiF-BeF₂-ZrF₄ | 550 - 700 | The solubility of CeF₃ is in the range of 1-3 mol%. | [11] |
| NaF-ZrF₄ | ~600 | The solubility of various rare earth fluorides has been measured. | [12] |
| LiF-BeF₂ | 500 - 700 | PuF₃ solubility is between 0.1 and 1.0 mol%. The solubility of other rare earth fluorides is also suppressed compared to pure LiF. | [11] |
Experimental Protocols
This section outlines detailed methodologies for determining the solubility of this compound. These protocols are synthesized from established methods for inorganic and sparingly soluble salts.
Determination of Solubility in Aqueous and Acidic Solutions (Isothermal Saturation Method)
This method is suitable for determining the solubility of YF₃ in water and various acidic solutions at a constant temperature.
Materials and Equipment:
-
This compound powder (high purity)
-
Solvent (deionized water or acid solution of known concentration)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a suitable analytical instrument for yttrium concentration determination
-
pH meter
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a series of sealed, inert containers (e.g., Teflon or polypropylene) containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Place the containers in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined through preliminary kinetic studies.
-
Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. To ensure the complete removal of any suspended solid particles, pass the solution through a syringe filter.
-
Analysis: Dilute the filtered saturated solution gravimetrically with an appropriate solvent (e.g., dilute nitric acid for ICP-OES analysis). Determine the concentration of yttrium in the diluted solution using a calibrated ICP-OES or another sensitive analytical technique.
-
Calculation: From the measured concentration of yttrium in the saturated solution, calculate the molar solubility of this compound. If working with acidic solutions, measure the final pH of the saturated solution.
Determination of Solubility in Organic Solvents (Gravimetric Method)
For determining the solubility in organic solvents where YF₃ is expected to have very low solubility, a gravimetric method can be employed.
Materials and Equipment:
-
This compound powder (high purity)
-
Organic solvent of interest (e.g., ethanol, methanol, acetone)
-
Sealed containers
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., vacuum filtration with a fine porosity filter paper)
-
Analytical balance
-
Oven
Procedure:
-
Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume or mass of the organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period to reach equilibrium.
-
Filtration: Carefully filter a known volume of the saturated solution to remove all undissolved solid.
-
Evaporation: Transfer the filtered solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish). Carefully evaporate the solvent in a fume hood or under reduced pressure. A gentle stream of an inert gas can aid the process.
-
Drying and Weighing: Once the solvent has completely evaporated, dry the container with the solid residue in an oven at a suitable temperature to remove any residual solvent. Cool the container in a desiccator and weigh it on an analytical balance.
-
Calculation: The difference in weight before and after evaporation gives the mass of dissolved this compound. Calculate the solubility in terms of grams per 100 mL or other appropriate units.
Visualization of Solubility Relationships
The following diagram illustrates the general solubility behavior of this compound in different types of solvents.
Caption: General solubility trends of this compound in different solvent classes.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform detailed experimental solubility studies under the precise conditions of interest. The provided protocols offer a starting point for such investigations.
References
- 1. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 13709-49-4 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound - ESPI Metals [espimetals.com]
- 5. 13709-49-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chivine-us.com [chivine-us.com]
- 8. Solubility of rare earth fluorides in nitric acid solutions of aluminium (Journal Article) | ETDEWEB [osti.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. media.superevent.com [media.superevent.com]
- 12. osti.gov [osti.gov]
Unveiling the Structural Versatility of Yttrium Fluoride: A Technical Guide to its Phase Diagram and Transitions
For Immediate Release
This technical guide provides a comprehensive overview of the phase diagram and structural transitions of yttrium fluoride (B91410) (YF₃), a material of significant interest in various scientific and industrial fields, including optics, ceramics, and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the polymorphic behavior of YF₃ under varying temperature and pressure conditions.
Introduction to Yttrium Fluoride Polymorphism
This compound is a non-hygroscopic, water-insoluble solid that is known to exist in two primary crystalline forms under different thermodynamic conditions: a low-temperature, ambient-pressure orthorhombic phase (β-YF₃ type) and a high-temperature or high-pressure hexagonal phase. The transition between these phases is a critical aspect of its material properties and performance in various applications. Understanding the precise conditions of these transitions is paramount for controlling its synthesis and application.
Phase Transitions and Thermodynamic Data
The phase behavior of this compound is characterized by distinct transitions as a function of temperature and pressure. At ambient pressure, YF₃ undergoes a reversible transformation from its orthorhombic structure to a hexagonal structure upon heating. Further heating leads to its melting. Under high pressure at room temperature, the orthorhombic phase also transitions to the hexagonal phase.
Temperature-Induced Phase Transitions
Differential Scanning Calorimetry (DSC) has been instrumental in determining the key transition temperatures of this compound at atmospheric pressure. The key thermal events are summarized in the table below.
| Transition | Temperature (°C) | Temperature (K) |
| Orthorhombic to Hexagonal | 1065.45 | 1338.6 |
| Melting Point | 1130.95 | 1403.1 |
Table 1: Atmospheric pressure phase transition temperatures of this compound. Data sourced from studies on the YF₃-GdF₃ binary system.[1][2]
Pressure-Induced Phase Transition
At room temperature, the application of high pressure induces a structural transformation in this compound from the orthorhombic to the hexagonal phase. This reversible transition has been observed for a range of rare-earth fluorides, including YF₃.
| Transition | Pressure Range (GPa) |
| Orthorhombic to Hexagonal | 5.5 - 20.6 |
Table 2: Pressure range for the orthorhombic to hexagonal phase transition in rare-earth fluorides (including YF₃) at room temperature.[3][4][5]
Visualizing the Phase Transitions of this compound
The relationship between the different phases of this compound as a function of temperature and pressure can be visualized in the following phase diagram.
Experimental Protocols
The determination of the this compound phase diagram and its transitions relies on a suite of sophisticated experimental techniques. These methodologies are crucial for both fundamental research and quality control in industrial applications.
Synthesis of this compound Phases
The targeted synthesis of specific YF₃ polymorphs is the foundational step for their characterization.
-
Hydrothermal Synthesis of Orthorhombic YF₃ : This method involves the reaction of an yttrium salt (e.g., yttrium nitrate) with a fluoride source (e.g., ammonium (B1175870) fluoride) in an aqueous solution within a sealed autoclave. The reaction is typically carried out at elevated temperatures (e.g., 180-200 °C) for a specific duration (e.g., 12-24 hours). The resulting product is then washed and dried to obtain the orthorhombic phase of YF₃.[6][7][8]
-
Solvothermal Synthesis of Hexagonal YF₃ : Similar to the hydrothermal method, solvothermal synthesis utilizes an organic solvent instead of water. By carefully selecting the solvent (e.g., ethylene (B1197577) glycol), reaction temperature, and precursors, it is possible to favor the formation of the hexagonal phase of YF₃.[9][10][11]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a key technique for determining the temperatures and enthalpies of phase transitions.
-
Methodology : A small, precisely weighed sample of YF₃ is placed in a crucible, with an empty reference crucible also present in the DSC cell. The sample and reference are subjected to a controlled temperature program (heating and cooling at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.[1][2][12]
High-Pressure Studies: X-ray Diffraction (XRD) with a Diamond Anvil Cell (DAC)
To investigate phase transitions under extreme pressures, high-pressure X-ray diffraction is employed.
-
Methodology : A microscopic sample of YF₃ is loaded into a small hole in a gasket, which is then placed between the tips of two diamond anvils. A pressure-transmitting medium (e.g., a silicone oil or a gas like argon) is often included to ensure hydrostatic pressure. The pressure is gradually increased by mechanically compressing the diamonds. Synchrotron X-ray radiation is directed through the diamonds and the sample. The diffracted X-rays are collected on a detector, providing a diffraction pattern that reveals the crystal structure of the material at that specific pressure. The pressure is typically measured in situ using a pressure calibrant, such as the fluorescence of a ruby chip included in the sample chamber.[3][4][13][14][15][16][17]
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound's phase transitions.
Conclusion
The polymorphic nature of this compound, with its distinct orthorhombic and hexagonal phases, presents both challenges and opportunities for material scientists and drug development professionals. A thorough understanding of its phase diagram and the experimental protocols to probe these transitions is essential for harnessing its full potential. This guide provides a foundational overview to aid in the design of experiments and the interpretation of results related to this versatile material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Orthorhombic-to-Hexagonal Phase Transition of REF3 (RE = Sm to Lu and Y) under High Pressure - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal synthesis of Fe3 O4-ZnO nanocomposites for removing fluoride from water [ppam.semnan.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Two-Step Solvothermal Process for Nanoarchitectonics of Metastable Hexagonal WO3 Nanoplates | MDPI [mdpi.com]
- 12. linseis.com [linseis.com]
- 13. High Pressure [fkf.mpg.de]
- 14. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
- 15. esrf.fr [esrf.fr]
- 16. excillum.com [excillum.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Band Structure of Yttrium Fluoride (YF₃)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Yttrium fluoride (B91410) (YF₃) is a notable wide-band-gap insulating material with significant applications in optics, photonics, and as a host matrix for phosphors. A thorough understanding of its electronic band structure is critical for optimizing its performance in existing applications and exploring new functionalities. This technical guide provides a comprehensive overview of the electronic properties of YF₃, synthesizing data from both ab initio theoretical calculations and experimental spectroscopic studies. It details the methodologies employed in these investigations, presents key quantitative data in a comparative format, and uses workflow diagrams to illustrate the research processes involved.
Introduction to Yttrium Fluoride (YF₃)
This compound is an inorganic compound recognized for its excellent optical transparency from the ultraviolet to the infrared range, low phonon energy, and high chemical stability. These properties make it a superior material for applications such as laser host materials, optical filters, and anti-reflection coatings.
Crystal Structure: YF₃ primarily crystallizes in two polymorphs:
-
Orthorhombic (β-YF₃): This is the stable phase under ambient conditions, belonging to the space group Pnma (No. 62). Its structure consists of distorted tricapped trigonal prisms where each yttrium atom is coordinated by nine fluorine atoms.[1][2]
-
Cubic: A cubic phase with the space group Pm-3m has also been reported, particularly in preparations involving precipitation with sodium ions.[3][4]
The electronic band structure is intrinsically linked to the crystal lattice; therefore, specifying the polymorph is crucial when reporting and comparing electronic properties. The majority of recent computational and experimental work focuses on the stable orthorhombic phase.
Theoretical Electronic Band Structure
First-principles calculations, predominantly based on Density Functional Theory (DFT), are the primary tools for investigating the theoretical electronic structure of YF₃.[5][6] These studies consistently characterize YF₃ as a large-band-gap insulator.
The fundamental electronic characteristics are:
-
Valence Band (VB): The top of the valence band is overwhelmingly composed of the F 2p electronic states.
-
Conduction Band (CB): The bottom of the conduction band is primarily formed by the unoccupied Y 4d and Y 5s orbitals.
The electronic transition across the band gap is therefore characterized as a charge transfer from F 2p to Y 4d/5s states. The nature of the band gap (direct or indirect) and its magnitude are highly dependent on the crystal structure and the computational method employed. For the stable orthorhombic phase, an indirect band gap is typically calculated, whereas a direct gap at the Γ point is predicted for the cubic phase.
Experimental Determination of Electronic Structure
Experimental validation of the theoretical electronic structure is primarily achieved through spectroscopic techniques.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to directly probe the density of states of the valence band.[7] By analyzing the kinetic energy of photoemitted electrons, an experimental valence band spectrum can be constructed, revealing its width and the energy of the valence band maximum (VBM) relative to the Fermi level.[8]
-
Optical Spectroscopy: Techniques like absorption spectroscopy and spectroscopic ellipsometry are used to determine the optical band gap. The onset of strong optical absorption corresponds to the energy required to excite an electron from the valence band to the conduction band.
Discrepancies between theoretical and experimental band gaps are common. Theoretical methods like DFT with standard approximations (LDA, GGA) are known to underestimate band gaps, while more advanced methods like GW approximation often yield results in better agreement with experimental values.
Data Summary and Comparison
The quantitative electronic properties of YF₃ reported in the literature are summarized below. The variation in values highlights the sensitivity of the electronic structure to both the physical crystal phase and the theoretical method used for its calculation.
| Parameter | Value (eV) | Method/Functional | Crystal Structure | Reference |
| Theoretical Band Gap | 5.082 | GGA-PBE | Cubic (Direct, Γ-Γ) | |
| 5.62 | DFT (Materials Project) | Cubic | [3] | |
| ~7-8 | PBE | Orthorhombic | ||
| 7.53 | LDA | Orthorhombic | ||
| 7.68 | DFT | Orthorhombic (Indirect) | ||
| 11.0 | HSE06 | Orthorhombic | ||
| 12.02 | GW Approximation | Orthorhombic | ||
| Experimental Band Gap | 10.53 | Optical Measurement | Orthorhombic (Indirect) | |
| Valence Band Width | 3.8 | LDA | Orthorhombic | |
| 3.5 (FWHM) | XPS | Orthorhombic |
Methodologies and Protocols
Detailed and reproducible methodologies are essential for scientific rigor. The following sections outline standardized protocols for the computational and experimental determination of YF₃'s electronic structure.
Ab initio calculations provide a theoretical framework for understanding the electronic band structure from fundamental physical constants.[6] The workflow for a typical DFT calculation is illustrated below.
Protocol Details:
-
Structure Definition: Begin with the experimental crystal structure of YF₃ (e.g., orthorhombic, space group Pnma). Perform a full relaxation of atomic positions and lattice constants until forces on the atoms are minimized (< 0.01 eV/Å).[9]
-
Software and Pseudopotentials: Utilize a plane-wave DFT code such as VASP or Quantum Espresso.[10] Employ projector augmented-wave (PAW) or norm-conserving pseudopotentials to describe the interaction between core and valence electrons.
-
Exchange-Correlation Functional: Select an appropriate functional. The Perdew–Burke–Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is a common starting point.[9] For more accurate band gap prediction, a hybrid functional like HSE06 is recommended.[11]
-
Self-Consistent Field (SCF) Calculation: Compute the ground-state electronic density on a Monkhorst-Pack k-point grid. Ensure convergence with respect to the plane-wave cutoff energy (typically > 500 eV) and k-point density. The energy convergence criterion should be tight (e.g., 10⁻⁶ eV).[10]
-
Band Structure Calculation: Using the converged charge density from the SCF step, perform a non-self-consistent calculation along a high-symmetry path in the Brillouin zone (e.g., Γ-X-S-Y-Γ for the Pnma space group).
-
Density of States (DOS) Calculation: To analyze the contribution of different orbitals (e.g., F 2p, Y 4d), perform a DOS calculation on a much denser k-point grid using the converged charge density.
XPS measures the kinetic energy of electrons ejected from a material's surface upon irradiation with X-rays, providing direct insight into elemental composition, chemical states, and the electronic valence band structure.[12][13]
Protocol Details:
-
System & Environment: All measurements must be conducted under ultra-high vacuum (UHV) conditions (<10⁻⁹ Torr) to prevent surface contamination.[12]
-
Sample Preparation: YF₃ samples (e.g., thin films or pressed powders) are mounted on a sample holder using conductive tape. For insulating samples like YF₃, a low-energy electron flood gun is used concurrently during analysis to neutralize surface charging.[14]
-
Surface Cleaning (Optional): To remove adventitious carbon and other surface contaminants, the sample surface can be lightly sputtered with low-energy Ar⁺ ions. This step must be performed cautiously to avoid altering the surface stoichiometry.
-
X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used for excitation.[13]
-
Analysis:
-
Survey Scan: An initial wide-range scan (e.g., 0-1200 eV binding energy) is performed to identify all elements present on the surface.
-
Valence Band Scan: A high-resolution scan is conducted over the low binding energy range (e.g., -5 to 20 eV). A long acquisition time is often necessary to achieve a good signal-to-noise ratio in the valence region.
-
-
Data Processing:
-
Energy Calibration: The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV or by referencing the Au 4f₇/₂ peak of a clean gold foil.[14]
-
Valence Band Maximum (VBM) Determination: The VBM is determined by the linear extrapolation of the leading edge of the valence band spectrum to the baseline.[15] This value represents the energy difference between the top of the valence band and the Fermi level.
-
Conclusion
The electronic band structure of this compound is characteristic of a wide-band-gap insulator, with a valence band dominated by F 2p states and a conduction band by Y 4d/5s states. While there is a general consensus on these qualitative features, the precise quantitative value of the band gap remains a subject of investigation, with significant variation between different theoretical approximations and experimental measurements. Advanced computational methods like GW and hybrid DFT provide band gap values that are closer to experimental observations than standard LDA or GGA calculations. Continued research combining high-resolution experimental techniques with these advanced theoretical models will be crucial for a definitive understanding of YF₃'s electronic properties, enabling further innovation in its diverse applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]
- 6. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]
- 7. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. First Principle Surface Analysis of YF3 and Isostructural HoF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 13. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]
- 14. X-Ray Photoelectron Spectroscopy Technique – UPRM Department of Chemical Engineering [uprm.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Yttrium Fluoride (YF₃)
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the fundamental chemical properties of yttrium fluoride (B91410), with a focus on its chemical formula and molar mass. It includes a detailed experimental protocol for its synthesis and a logical workflow for its characterization.
Core Chemical Properties
Yttrium(III) fluoride, also known as yttrium trifluoride, is an inorganic compound with the chemical formula YF₃.[1][2] It presents as a white, crystalline powder and is notable for its insolubility in water.[2][3] The compound is a key material in various applications, including the production of yttrium metal, optical coatings, and as a component in fluoride-based solid electrolytes.[3]
Quantitative Data Summary
The essential quantitative data for yttrium fluoride is summarized in the table below for quick reference.
| Parameter | Value |
| IUPAC Name | Yttrium(III) fluoride |
| Synonyms | Yttrium trifluoride, trifluoroyttrium |
| Chemical Formula | YF₃ |
| Molar Mass | 145.90 g/mol [1][2][4] |
| Density | 4.01 g/cm³[2][4] |
| Melting Point | 1,387 °C[2] |
| Boiling Point | 2,230 °C[2] |
| CAS Number | 13709-49-4[1][2][4] |
Experimental Protocol: Synthesis of this compound (YF₃)
This section details a standard laboratory procedure for the synthesis of this compound from yttrium oxide via reaction with hydrofluoric acid.[2]
Objective: To synthesize high-purity this compound (YF₃) powder.
Materials:
-
Yttrium Oxide (Y₂O₃, 99.99% purity)
-
Hydrofluoric Acid (HF, 48% aqueous solution)
-
Deionized Water (H₂O)
-
Platinum or Teflon beaker
-
Magnetic stirrer and stir bar
-
Fume hood
-
Centrifuge
-
Drying oven or vacuum furnace
Procedure:
-
Preparation: In a fume hood, carefully weigh 10.0 g of Y₂O₃ powder and place it into a 250 mL Teflon beaker.
-
Dissolution: Add 50 mL of deionized water to the beaker to create a slurry. Place the beaker on a magnetic stirrer.
-
Reaction: While stirring continuously, slowly add 30 mL of 48% hydrofluoric acid to the Y₂O₃ slurry. The addition should be dropwise to control the exothermic reaction. The reaction is: Y₂O₃ + 6HF → 2YF₃↓ + 3H₂O.
-
Precipitation: Continue stirring the mixture at room temperature for 4 hours to ensure the reaction goes to completion. A white precipitate of YF₃ will form.
-
Separation: Transfer the mixture to centrifuge tubes. Centrifuge at 3000 rpm for 10 minutes to separate the YF₃ precipitate from the supernatant.
-
Washing: Decant the supernatant. Resuspend the precipitate in 100 mL of deionized water and centrifuge again. Repeat this washing step three times to remove any unreacted acid and soluble impurities.
-
Drying: After the final wash, decant the supernatant and transfer the wet YF₃ powder to a clean dish. Dry the product in an oven at 120 °C for 12 hours or in a vacuum furnace to obtain the final, anhydrous YF₃ powder.
-
Characterization: The final product should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Energy-Dispersive X-ray Spectroscopy (EDS) to verify elemental composition.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process for this compound.
References
An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Yttrium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Yttrium, a rare earth element, is a critical component in various advanced materials and technologies.[1] Its unique chemical and physical properties make its compounds, particularly yttrium fluoride (B91410) (YF₃), of significant interest.[2][3] This technical guide provides a comprehensive overview of the natural occurrence and mineral forms of yttrium fluoride, offering valuable insights for professionals in research, materials science, and drug development.
Natural Occurrence of Yttrium
Yttrium is not found as a free element in nature; instead, it is typically found combined with lanthanides in rare earth minerals.[4] The Earth's crust contains approximately 31 parts per million (ppm) of yttrium.[4] It is commercially extracted from minerals such as monazite (B576339) and bastnäsite, which contain about 3% and 0.2% yttrium, respectively.[5] Yttrium can also be found in certain uranium ores and has even been identified in lunar rock samples.[4][5] Geochemically, yttrium's behavior is similar to that of the heavy rare earth elements, and it can be mobilized in hydrothermal systems, particularly in the presence of fluoride ions.[6][7]
Mineral Forms of this compound
This compound exists in several mineral forms, often as a component of more complex fluoride minerals. The primary mineral forms are detailed below.
2.1 Yttrofluorite: A Yttrium-Rich Variety of Fluorite
Yttrofluorite is a rare variety of fluorite where yttrium cations (Y³⁺) substitute for calcium cations (Ca²⁺) in the crystal lattice.[8] While it was once considered a distinct mineral species, the International Mineralogical Association (IMA) discredited it in 2006, reclassifying it as a yttrium-enriched variety of fluorite.[8]
It typically forms in hydrothermal veins and pegmatites.[9][10] The presence of yttrium is a result of the interaction of mineral-rich fluids with the surrounding rocks under high-temperature and high-pressure conditions deep within the Earth's crust.[9] Notable occurrences of yttrofluorite have been reported in Norway, Sweden, Germany, and the USA (Colorado).[9][11]
2.2 Gagarinite-(Y): A Complex Sodium-Calcium-Yttrium Fluoride
Gagarinite-(Y) is a distinct mineral with the chemical formula NaCaYF₆.[12][13] It is found in alkaline rocks, specifically in Na-metasomatized alkalic granites and quartz-syenites.[13][14] This mineral often occurs as disseminations, segregations, and in veins and miarolitic cavities.[14]
Gagarinite-(Y) is associated with other rare earth element-bearing minerals such as riebeckite, pyrochlore, zircon, and bastnäsite.[14] The type locality for Gagarinite-(Y) is the Verkhnee Espe Massif in Kazakhstan.[12] It has also been found in Russia and Norway.[14][15]
2.3 Other Yttrium-Bearing Fluoride Minerals
While less common, other minerals also contain yttrium as an essential component in a fluoride structure. These include:
-
Waimirite-(Y): This mineral is a natural occurrence of YF₃.[16]
-
Tveitite-(Y): A complex fluoride with the formula (Y,Na)₆Ca₆Ca₆F₄₂.[16]
-
Fluocerite-(La) and Fluocerite-(Ce): These are rare-earth fluorides with the general formula (Ce,La)F₃.[17][18] While yttrium is not the dominant cation, it can be present as a substitute.
The following diagram illustrates the relationship between these key this compound-bearing minerals and their geological context.
Geological formation pathways for this compound minerals.
Quantitative Data of this compound Minerals
The following tables summarize the key quantitative data for the primary this compound-bearing minerals.
Table 1: Chemical Composition of this compound Minerals
| Mineral | Chemical Formula | Ideal Elemental Composition (by weight %) |
| Yttrofluorite | (Ca,Y)F₂[9] | Variable. Example: Ca: 28.50%, Y: 27.10%, F: 44.40%[11] |
| Gagarinite-(Y) | NaCaYF₆[12] | Na: 7.91%, Ca: 13.79%, Y: 30.59%, F: 29.41%, Cl: 18.30% (can contain Cl)[13] |
| Waimirite-(Y) | YF₃[16] | Y: 60.9%, F: 39.1% |
| Tveitite-(Y) | (Y,Na)₆Ca₆Ca₆F₄₂[16] | Composition is complex and variable. |
| Fluocerite-(Ce) | (Ce,La)F₃[17] | Ce: 71.085%, F: 28.915% (Yttrium may substitute)[19] |
Table 2: Physical and Crystallographic Properties of this compound Minerals
| Property | Yttrofluorite | Gagarinite-(Y) | Fluocerite-(Ce) |
| Crystal System | Cubic[9] | Hexagonal[12] | Trigonal[19] |
| Hardness (Mohs) | 4-5[9] | 4.5[14] | 4.5-5[19] |
| Specific Gravity | 3.1-3.25[9] | 4.11–4.29[14] | 5.93 - 6.14[19] |
| Luster | Vitreous[11] | Vitreous to dull[14] | Vitreous, Resinous, Pearly[19] |
| Color | Yellow to yellow-brown, brown, yellow-green, purple, violet[9][11] | Pinkish, rosy, yellow, yellowish-white, creamy, colorless[14] | Light yellow, darkening to yellow- and red-brown[19] |
| Cleavage | Poorer than fluorite[11] | Distinct, prismatic[14] | Distinct[19] |
Experimental Protocols
4.1 Protocol for Mineral Identification and Characterization
A general workflow for the analysis of a potential this compound-bearing mineral sample would involve the following steps:
-
Visual Inspection and Physical Property Testing:
-
Examine the sample for color, luster, and crystal habit.
-
Determine hardness using a Mohs hardness kit.
-
Measure specific gravity using a pycnometer or hydrostatic weighing.
-
-
X-ray Diffraction (XRD):
-
Grind a small portion of the sample to a fine powder.
-
Mount the powder on a sample holder.
-
Perform powder XRD analysis to determine the crystal structure and identify the mineral phase by comparing the resulting diffraction pattern to a database (e.g., the ICDD PDF database).
-
-
Elemental Analysis:
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Typically coupled with a Scanning Electron Microscope (SEM), this provides a semi-quantitative elemental composition of the sample.
-
Wavelength-Dispersive X-ray Spectroscopy (WDS): Provides more accurate quantitative elemental analysis than EDS.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): After dissolving the sample in a suitable acid mixture, ICP-MS can be used for highly sensitive trace element analysis.
-
The following diagram illustrates a typical experimental workflow for mineral analysis.
Experimental workflow for this compound mineral analysis.
4.2 Synthetic Protocol for this compound Nanoparticles via Sonochemistry
This protocol, adapted from a method for synthesizing YF₃ nanoparticles, demonstrates a potential aqueous route for producing this compound.[20][21]
-
Preparation of Precursor Solution:
-
Prepare an aqueous solution of yttrium (III) acetate (B1210297) tetrahydrate [Y(Ac)₃·(H₂O)₄].
-
Prepare an acidic solution of hydrofluoric acid (HF) to serve as the fluorine source.
-
-
Sonochemical Reaction:
-
Combine the yttrium acetate solution and the HF solution in a reaction vessel.
-
Subject the solution to ultrasonic irradiation for a specified time (e.g., 1 hour) and power modulation (e.g., 60%).[20]
-
-
Nanoparticle Recovery and Characterization:
-
The resulting nanocrystalline YF₃ particles will precipitate out of the solution.
-
Collect the precipitate by centrifugation.
-
Wash the collected nanoparticles with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the nanoparticles under vacuum.
-
Characterize the synthesized nanoparticles using SEM for morphology, EDS for elemental composition, and XRD for crystallinity.[20]
-
4.3 Synthetic Protocol for Monocrystalline this compound Nanoparticles via Microemulsion
This protocol describes the synthesis of monocrystalline YF₃ nanoparticles using a reverse microemulsion method.[22][23]
-
Preparation of Microemulsion:
-
Create a microemulsion by mixing an aqueous solution of 0.04 M yttrium chloride (YCl₃) (e.g., 0.5 mL) with a surfactant such as Igepal CO-520 (e.g., 2 g) in a nonpolar solvent like cyclohexane (B81311) (e.g., 15 mL).[22]
-
Mix the solution with a magnetic stirrer, followed by sonication for approximately 20 minutes in an ultrasonic bath.[22]
-
-
Addition of Fluoride Source:
-
While vigorously stirring the microemulsion at ambient conditions, add an aqueous solution of 0.04 M ammonium (B1175870) bifluoride (NH₄HF₂) (e.g., 0.5 mL) directly to the microemulsion.[22]
-
-
Nanocrystal Formation and Characterization:
-
A suspension of YF₃ nanocrystals will form.[22]
-
The particle size can be controlled by adjusting the surfactant concentration.[22]
-
Characterize the resulting nanocrystals using Transmission Electron Microscopy (TEM) for size and shape analysis and electron diffraction for determining crystallinity.[22]
-
Relevance to Drug Development
The study of this compound minerals and their synthetic analogues is pertinent to drug development for several reasons:
-
Nanoparticle Applications: this compound nanoparticles are being investigated for various biomedical applications, including as bio-imaging probes and for their antimicrobial and antibiofilm properties.[2][20][21] Understanding their natural forms and formation can inform the synthesis of biocompatible and effective nanoparticles.
-
Toxicity and Biocompatibility: Research into the natural occurrence of yttrium and fluoride can provide insights into their environmental prevalence and potential for human exposure. This is crucial for assessing the long-term safety and toxicity of yttrium-based therapeutic agents.
-
Novel Material Development: The unique crystal structures of this compound minerals could inspire the design of novel materials for drug delivery systems or as components of medical devices.[3] The low solubility of YF₃ could be advantageous for creating materials with extended protective or therapeutic effects.[21]
References
- 1. mbmg.mtech.edu [mbmg.mtech.edu]
- 2. nanorh.com [nanorh.com]
- 3. americanelements.com [americanelements.com]
- 4. Yttrium - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. weppi.gtk.fi [weppi.gtk.fi]
- 7. researchgate.net [researchgate.net]
- 8. mindat.org [mindat.org]
- 9. auroragems.com [auroragems.com]
- 10. mindat.org [mindat.org]
- 11. Yttrofluorite - National Gem Lab [nationalgemlab.in]
- 12. mindat.org [mindat.org]
- 13. Gagarinite-(Y) Mineral Data [webmineral.com]
- 14. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 15. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 16. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]
- 17. Fluocerite - Wikipedia [en.wikipedia.org]
- 18. mindat.org [mindat.org]
- 19. mindat.org [mindat.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Antibacterial and antibiofilm properties of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nathan.instras.com [nathan.instras.com]
- 23. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Yttrium Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards associated with yttrium fluoride (B91410) (YF₃) and outlines essential safety precautions for its handling. The information is intended to support risk assessments and the implementation of safe laboratory practices for professionals working with this inorganic compound.
Chemical and Physical Properties
Yttrium fluoride is a white, odorless, crystalline solid.[1] It is insoluble in water but soluble in strong acids.[2][3] The material is hygroscopic, meaning it can absorb moisture from the air, and should be stored accordingly.[1][4]
| Property | Value |
| CAS Number | 13709-49-4 |
| Molecular Formula | YF₃ |
| Molecular Weight | 145.90 g/mol |
| Appearance | White powder or pieces, no odor[1] |
| Melting Point | 1387 °C[1] |
| Boiling Point | 2230 °C[3] |
| Density | 4.01 g/cm³[1] |
| Solubility in Water | Insoluble[1][3] |
Hazard Identification and Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated.[1] However, the compound is considered hazardous due to the combined effects of yttrium and fluoride ions.
Summary of Health Hazards:
-
Acute Effects : this compound is harmful if swallowed, inhaled, or in contact with skin.[4] It can cause irritation to the skin, eyes, and respiratory system.[1][4][5]
-
Inhalation : May lead to irritation of the respiratory system and mucous membranes.[1]
-
Eye Contact : May result in serious eye irritation and injury.[1]
-
Ingestion : While specific acute effects are not well-documented, fluoride toxicity can cause salivation, nausea, vomiting, abdominal pain, and in severe cases, weakness, tremors, convulsions, and coma.[1]
-
-
Chronic Effects : Chronic exposure to fluorides can lead to severe bone changes (fluorosis), weight loss, anemia, and dental defects.[1] Yttrium exposure may also lead to delayed blood clotting and potential liver damage.[1]
| Hazard | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Occupational Exposure Limits
To minimize the risk of adverse health effects from occupational exposure, the following exposure limits have been established for yttrium and fluoride.
| Organization | Limit | Value |
| OSHA (PEL) | Yttrium | 1 mg/m³ |
| ACGIH (TLV) | Yttrium | 1 mg/m³ |
Experimental Protocols
-
Acute Oral Toxicity (OECD Guideline 423) : This method involves the administration of the test substance to animals in a stepwise procedure using a limited number of animals at each step. The outcome of each step determines the content of the next step. The study aims to identify a dose that causes mortality or evident toxicity.
-
Acute Dermal Toxicity (OECD Guideline 402) : In this test, the substance is applied to a small area of the skin of an animal, typically a rabbit or rat. The site is covered with a porous gauze dressing for a 24-hour period. The animals are observed for signs of toxicity and mortality over a 14-day period.
-
Acute Inhalation Toxicity (OECD Guideline 403) : This guideline describes a method for assessing the toxicity of a substance when administered by inhalation for a short period. Animals are placed in an exposure chamber and exposed to the substance as a gas, vapor, or aerosol for a defined period, typically 4 hours. Observations for toxicity and mortality are made over a 14-day period.
-
Acute Dermal Irritation/Corrosion (OECD Guideline 404) : This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of an animal under a semi-occlusive patch for a period of up to 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specific intervals.
-
Acute Eye Irritation/Corrosion (OECD Guideline 405) : This method is used to assess the potential of a substance to cause eye irritation or corrosion. A small amount of the substance is instilled into the conjunctival sac of one eye of an animal. The eye is then examined for signs of irritation, such as redness, swelling, and corneal opacity, at various time points.
Handling and Safety Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Use local exhaust ventilation to control the generation of dust.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection : If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be worn.
Handling and Storage:
-
Avoid breathing dust.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.[1]
-
Keep away from incompatible materials such as strong acids and oxidizing agents.
-
As the material is hygroscopic, handle and store under a dry, inert atmosphere if possible.[1]
Emergency Procedures
First Aid Measures:
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing. Immediately flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, give 1-2 glasses of water or milk. Seek immediate medical attention.[1]
Fire-Fighting Measures:
-
This compound is not flammable.
-
In case of a fire in the surrounding area, use an extinguishing agent suitable for the type of fire.
-
When heated to decomposition, this compound can emit highly toxic fumes of hydrogen fluoride and fluorine gas.[1]
-
Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]
Accidental Release Measures:
-
Wear appropriate personal protective equipment.
-
Avoid generating dust.
-
Carefully sweep up or vacuum the spilled material using a HEPA filter and place it in a sealed container for disposal.
-
Ventilate the area of the spill.
Visualized Workflows and Relationships
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
References
Methodological & Application
Yttrium Fluoride as a Host Material for Phosphors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium fluoride (B91410) (YF₃) has emerged as a highly versatile and efficient host material for a wide range of phosphors. Its intrinsic properties, including a wide bandgap, low phonon energy, and excellent thermal and chemical stability, make it an ideal matrix for doping with various lanthanide ions. These doped YF₃ materials exhibit unique luminescent properties, including down-conversion, up-conversion, and quantum cutting, making them suitable for a diverse array of applications. These applications span from solid-state lighting and displays to advanced bioimaging, anti-counterfeiting technologies, and temperature sensing.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of yttrium fluoride-based phosphors. The information is intended to guide researchers and scientists in the development and evaluation of these promising luminescent materials.
Key Properties of this compound
This compound is a white, crystalline inorganic compound with the chemical formula YF₃. Key physical and chemical properties relevant to its use as a phosphor host are summarized below.
| Property | Value |
| Molecular Weight | 145.9 g/mol |
| Melting Point | 1152 °C |
| Boiling Point | 2230 °C |
| Density | 4.01 g/cm³ |
| Crystal Structure | Orthorhombic |
| Transparency Range | UV to mid-IR |
Applications of this compound Phosphors
The unique luminescent properties of doped this compound give rise to a multitude of applications:
-
Solid-State Lighting: YF₃ phosphors doped with ions like Eu³⁺ (red) and Tb³⁺ (green) are used in white light-emitting diodes (WLEDs) to convert the blue light from the LED chip into a broad spectrum of visible light, resulting in high-quality white light.
-
Displays: The sharp emission lines and high color purity of lanthanide-doped YF₃ make them excellent candidates for phosphors in various display technologies, including plasma display panels (PDPs) and field emission displays (FEDs).
-
Bioimaging and Sensing: YF₃ nanoparticles doped with up-converting lanthanide pairs, such as Yb³⁺/Er³⁺ and Yb³⁺/Tm³⁺, can absorb near-infrared (NIR) light and emit in the visible spectrum. This property is highly advantageous for in-vitro and in-vivo bioimaging, as NIR light has deeper tissue penetration and reduces autofluorescence from biological samples. These materials are also being explored for drug delivery and photodynamic therapy.
-
Anti-Counterfeiting: The unique and complex emission spectra of co-doped YF₃ phosphors, which are difficult to replicate, make them ideal for use in security inks and other anti-counterfeiting measures.
-
Temperature Sensing: The temperature-dependent emission intensity and lifetime of certain lanthanide ions in the YF₃ host lattice allow for the development of highly sensitive and non-contact optical thermometers.
Quantitative Data of Common this compound Phosphors
The following tables summarize the key quantitative data for some of the most commonly studied this compound-based phosphors.
Table 1: Down-Conversion Phosphors
| Dopant(s) | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Quantum Yield (%) | Decay Time (ms) | Emission Color |
| Eu³⁺ | 393 | 592, 612, 650, 701 | ~70-90 | 5-10 | Red-Orange |
| Tb³⁺ | 378 | 488, 543, 585, 621 | ~60-80 | 1-5[1] | Green |
| Ce³⁺ | 254 | 300-350 | ~80-95 | 0.02-0.05 | UV-Blue |
| Gd³⁺, Eu³⁺ | 157 | 592, 612 (Eu³⁺) | ~189 (via quantum cutting)[2] | - | Red |
| Pr³⁺ | 191 | 405, 480-750 | Variable with concentration[3] | - | Multiple emissions |
Table 2: Up-Conversion Phosphors
| Dopant(s) | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Up-conversion Efficiency (%) | Decay Time (ms) | Emission Color |
| Yb³⁺, Er³⁺ | 980 | 521, 537, 652[4] | ~1-10[5] | 0.1-1 | Green to Red |
| Yb³⁺, Tm³⁺ | 980 | 291, 347, 362, 452, 475[4][6] | ~0.1-5[2] | 0.1-1 | Blue to UV |
| Yb³⁺, Ho³⁺ | 980 | 541, 647 | ~0.1-3 | 0.1-1 | Green to Red |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Lanthanide-Doped YF₃ Nanoparticles
This protocol describes a common method for synthesizing high-quality, crystalline lanthanide-doped YF₃ nanoparticles.[7][8]
Materials:
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)
-
Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, YbCl₃·6H₂O, ErCl₃·6H₂O)
-
Ammonium fluoride (NH₄F) or Sodium fluoride (NaF)
-
Deionized (DI) water
-
Optional: Ethylene (B1197577) glycol (as a solvent to prevent agglomeration)[9]
-
Optional: Capping agent/surfactant (e.g., oleic acid, sodium citrate)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Magnetic stirrer
-
pH meter
Procedure:
-
Precursor Solution Preparation:
-
In a beaker, dissolve stoichiometric amounts of YCl₃·6H₂O and the desired lanthanide chloride(s) in DI water or a mixture of DI water and ethylene glycol under vigorous stirring to form a clear solution. The total rare-earth ion concentration is typically in the range of 0.1 M to 0.5 M.
-
-
Addition of Fluoride Source:
-
In a separate beaker, dissolve NH₄F or NaF in DI water. The molar ratio of F⁻ to total rare-earth ions (Y³⁺ + Ln³⁺) is a critical parameter and is typically maintained between 3 and 10.
-
Slowly add the fluoride solution dropwise to the rare-earth solution under continuous stirring. A white precipitate will form.
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the pH of the resulting suspension to a desired value (typically between 4 and 8) using a dilute solution of HCl or NH₃·H₂O. The pH can significantly influence the morphology and crystal phase of the final product.
-
-
Hydrothermal Reaction:
-
Transfer the suspension into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 160 °C and 200 °C for a duration of 4 to 24 hours.[9] The temperature and time will affect the crystallinity and particle size.
-
-
Product Collection and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts. This can be done by resuspending the pellet in the solvent and centrifuging again. Repeat this washing step 3-4 times.
-
-
Drying:
-
Dry the final product in an oven at 60-80 °C for several hours to obtain a fine white powder.
-
Protocol 2: Solid-State Reaction Synthesis of Bulk YF₃ Phosphors
This method is suitable for producing larger quantities of phosphor material and is a common industrial synthesis route.[10][11]
Materials:
-
Yttrium(III) oxide (Y₂O₃)
-
Lanthanide(III) oxide (e.g., Eu₂O₃, Tb₄O₇)
-
Ammonium fluoride (NH₄F) or this compound (YF₃) as a fluorinating agent
-
Flux (e.g., BaF₂, LiF) - optional, to promote grain growth and lower the reaction temperature
Equipment:
-
High-temperature tube furnace with a controlled atmosphere
-
Alumina (B75360) or quartz crucibles
-
Ball mill or agate mortar and pestle
Procedure:
-
Mixing of Precursors:
-
Weigh stoichiometric amounts of the high-purity Y₂O₃ and lanthanide oxide(s).
-
Add an excess of the fluorinating agent, NH₄F. A common molar ratio is 1:3 (Oxides:NH₄F). If using YF₃ as a precursor instead of Y₂O₃, mix it directly with the dopant oxides.
-
If using a flux, add a small weight percentage (e.g., 1-5 wt%) to the mixture.
-
Thoroughly mix and grind the powders using a ball mill or an agate mortar and pestle to ensure a homogeneous mixture.
-
-
Sintering:
-
Transfer the mixed powder into an alumina or quartz crucible.
-
Place the crucible in a tube furnace.
-
Heat the mixture in a controlled atmosphere (e.g., a slightly reducing atmosphere of N₂/H₂ or a flow of dry HF gas for complete fluorination) to a high temperature, typically in the range of 800 °C to 1200 °C.
-
Hold the temperature for 2 to 6 hours to allow the solid-state reaction to complete.
-
-
Cooling and Grinding:
-
After the sintering process, allow the furnace to cool down to room temperature.
-
The resulting product will be a sintered cake. Gently grind the cake into a fine powder using an agate mortar and pestle.
-
-
Washing (Optional):
-
If a flux was used, the product may need to be washed with a suitable solvent (e.g., dilute nitric acid followed by DI water) to remove the residual flux. Centrifuge and dry the final powder.
-
Protocol 3: Photoluminescence Characterization
This protocol outlines the general procedure for measuring the photoluminescence (PL) properties of the synthesized phosphor powders.[12][13]
Equipment:
-
Spectrofluorometer or a custom-built PL spectroscopy setup
-
Excitation source (e.g., Xenon lamp with a monochromator, or a laser)
-
Emission monochromator
-
Detector (e.g., photomultiplier tube - PMT)
-
Sample holder for powder samples
-
For quantum yield measurements: an integrating sphere
-
For decay time measurements: a pulsed light source (e.g., pulsed laser or flash lamp) and a time-correlated single-photon counting (TCSPC) system or a digital oscilloscope.
Procedure:
-
Sample Preparation:
-
Place a small amount of the synthesized phosphor powder into a solid sample holder. Ensure the surface is flat and densely packed to get a reproducible signal.
-
-
Excitation and Emission Spectra Measurement:
-
Place the sample holder in the spectrofluorometer.
-
To measure the emission spectrum: Set the excitation monochromator to the desired excitation wavelength (e.g., 393 nm for Eu³⁺). Scan the emission monochromator over the expected emission wavelength range (e.g., 500-750 nm for Eu³⁺) and record the emission intensity.
-
To measure the excitation spectrum: Set the emission monochromator to the wavelength of the most intense emission peak. Scan the excitation monochromator over a range of wavelengths to determine which wavelengths most efficiently excite the phosphor.
-
-
Quantum Yield Measurement (using an integrating sphere):
-
Place the powder sample in the integrating sphere.
-
Measure the spectrum of the excitation light with the empty sphere (reference).
-
Measure the spectrum of the scattered excitation light with the sample in the sphere but not directly in the excitation beam path.
-
Measure the spectrum of the emitted light and the scattered excitation light with the sample directly in the excitation beam path.
-
The quantum yield is calculated by comparing the number of absorbed photons to the number of emitted photons, using the integrated areas of the excitation and emission peaks from the collected spectra.
-
-
Luminescence Decay Time Measurement:
-
Excite the sample with a short pulse of light from a pulsed laser or flash lamp at the appropriate excitation wavelength.
-
Record the decay of the emission intensity over time at the peak emission wavelength using a fast detector and a TCSPC system or an oscilloscope.
-
Fit the decay curve to an exponential function (or a sum of exponentials) to determine the luminescence lifetime (decay time).
-
Visualizations
Energy Level Diagram and Up-conversion Mechanism in YF₃:Yb³⁺,Er³⁺
Caption: Energy transfer up-conversion in Yb³⁺,Er³⁺ co-doped YF₃.
Energy Level Diagram and Down-conversion Mechanism in YF₃:Eu³⁺
Caption: Energy level diagram for Eu³⁺ in YF₃ showing down-conversion.
Experimental Workflow for YF₃ Phosphor Synthesis and Characterization
Caption: General workflow for this compound phosphor development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Yttrium Fluoride for Anti-Reflection Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium fluoride (B91410) (YF₃) is a crucial low-refractive-index material extensively utilized in the fabrication of anti-reflection (AR) coatings, particularly for applications spanning the ultraviolet (UV) to the mid-infrared (IR) spectral regions.[1][2][3] Its desirable properties include a wide range of transparency, good environmental stability, and low optical dispersion.[1][2] YF₃ serves as a viable alternative to radioactive materials like Thorium Fluoride (ThF₄) in IR applications.[2][4] These application notes provide detailed protocols and data for the deposition of yttrium fluoride thin films for use in anti-reflection coatings.
Optical Properties of this compound
This compound is characterized by its low refractive index, which is a key requirement for a low-index material in a multilayer AR coating stack. The refractive index is dependent on the deposition conditions, film thickness, and wavelength of light.
Table 1: Refractive Index of this compound (YF₃) Thin Films
| Wavelength (nm) | Refractive Index (n) | Deposition Method | Substrate Temperature (°C) | Source |
| 500 | ~1.51 | Not Specified | Not Specified | [3][5] |
| 550 | 1.497 (for 1079.0 nm thick film) | Electron Beam Evaporation | Not Specified | [1] |
| 550 | 1.259 (for 10.8 nm thick film) | Electron Beam Evaporation | Not Specified | [1] |
| 550 | ~1.48 - 1.52 | Evaporation (Boat or E-gun) | 140 - 200 | [2] |
| 600 | 1.53 | Evaporation | 280 | [6] |
| 4000 | 1.48 | Evaporation | 280 | [6] |
| 10000 | ~1.37 | Not Specified | Not Specified | [3] |
| 10000 | ~1.28 - 1.42 | Evaporation (Boat or E-gun) | 140 - 200 | [2] |
| 10000 | 1.3 | Evaporation | 280 | [6] |
YF₃ films exhibit a wide transparency range, typically from 200 nm in the UV to 12 µm in the mid-infrared.[3] The material's low phonon energy contributes to this broad transparency and makes it an excellent host for luminescent materials.[1]
Deposition Techniques for this compound Anti-Reflection Coatings
Several vacuum deposition techniques can be employed to fabricate YF₃ thin films. The choice of method depends on the desired film properties and application requirements. The most common methods are Electron Beam Evaporation and Thermal Evaporation. Sputtering and Ion-Assisted Deposition (IAD) are also used to enhance film properties.
Experimental Workflow for YF₃ Thin Film Deposition
The general workflow for depositing this compound thin films for anti-reflection coatings involves substrate preparation, chamber setup, the deposition process itself, and subsequent characterization.
Protocol 1: Electron Beam Evaporation (EBE)
Electron beam evaporation is a widely used technique for depositing high-quality YF₃ films.[1]
Materials and Equipment:
-
This compound (YF₃) granules (99.99% purity)[1]
-
Substrates (e.g., Silicon wafers, Germanium, Zinc Selenide)
-
Electron beam evaporation system with a high-voltage electron gun
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate heater
Experimental Protocol:
-
Substrate Preparation:
-
Clean substrates ultrasonically in a sequence of solvents (e.g., acetone, isopropanol).
-
Rinse with deionized water and dry with nitrogen gas.
-
For enhanced adhesion, a glow discharge treatment or a thin adhesion layer (e.g., Y₂O₃) can be applied prior to deposition.[2]
-
-
Deposition Chamber Setup:
-
Deposition Process:
-
Heat the substrates to the desired temperature, typically between 150°C and 250°C.[7] Substrate temperatures above 150°C can lead to the formation of crystalline layers, which may increase light scattering.[3]
-
Apply high voltage (e.g., 7 kV) to the electron gun to heat the YF₃ source material.[1]
-
Initiate deposition at a controlled rate, typically between 0.2 and 1.5 nm/s.[1][3] Monitor the film thickness in real-time using the QCM.
-
Once the desired thickness is achieved, shut off the electron beam and allow the substrates to cool down in vacuum.
-
Table 2: Typical EBE Deposition Parameters for YF₃
| Parameter | Value | Source |
| Starting Material | YF₃ granules (99.99% purity) | [1] |
| Substrate Temperature | 100 - 180 °C | [2][3] |
| Base Pressure | < 1.5 x 10⁻⁵ Torr | [8] |
| Deposition Rate | 0.2 - 1.5 nm/s | [1][3] |
| E-gun Voltage | 7 kV | [1] |
| Crucible Liner | Molybdenum or Tantalum | [2][7] |
Protocol 2: Thermal Evaporation
Thermal evaporation is another common method that can be performed using a resistively heated boat.
Materials and Equipment:
-
This compound (YF₃) granules or tablets
-
Substrates
-
Thermal evaporation system
-
Molybdenum or Tantalum evaporation boat[3]
-
QCM
-
Substrate heater
Experimental Protocol:
-
Substrate Preparation: Follow the same procedure as for EBE.
-
Deposition Chamber Setup:
-
Place YF₃ material into the evaporation boat.
-
Mount substrates and evacuate the chamber to a base pressure of 10⁻⁶ Torr.[7]
-
-
Deposition Process:
-
Heat the substrates to the desired temperature (e.g., 150°C - 250°C).[7]
-
Gradually increase the current to the evaporation boat to achieve an evaporation temperature of approximately 1200-1400°C.[3]
-
Maintain a stable deposition rate, which can be up to 4 nm/s for boat evaporation.[2]
-
Monitor thickness with the QCM and terminate the process upon reaching the target thickness.
-
Allow the system to cool before venting.
-
Protocol 3: RF Magnetron Sputtering
Sputtering can produce dense and durable YF₃ films.
Materials and Equipment:
-
This compound (YF₃) ceramic target (99.99% purity)[8]
-
Substrates (e.g., Sapphire)
-
RF magnetron sputtering system
-
High-purity Argon gas (99.995%)[8]
-
Substrate heater and rotation stage
Experimental Protocol:
-
Substrate Preparation: Follow the same procedure as for EBE.
-
Deposition Chamber Setup:
-
Install the YF₃ target and mount the substrates.
-
Evacuate the chamber to a base pressure of approximately 1.5 x 10⁻⁵ Torr.[8]
-
-
Deposition Process:
-
Introduce Argon gas to a working pressure of around 5 mTorr.[8][9]
-
Heat the substrate to the desired temperature, which can range from 400 to 700°C for crystalline films.[8]
-
Apply RF power (e.g., 150 W) to the target to initiate the plasma and begin sputtering.[8][9]
-
Rotate the substrate holder (e.g., at 20 rpm) to ensure uniform film thickness.[8]
-
Sputter for the required duration to achieve the desired film thickness.
-
After deposition, turn off the RF power and gas flow, and let the substrates cool.
-
Table 3: Typical Sputtering Deposition Parameters for YF₃
| Parameter | Value | Source |
| Target | YF₃ ceramic target (99.99% purity) | [8] |
| Substrate Temperature | 400 - 700 °C | [8] |
| Base Pressure | ~1.5 x 10⁻⁵ Torr | [8] |
| Working Pressure | 5 mTorr | [8][9] |
| Sputtering Gas | Argon (99.995%) | [8] |
| RF Power | 150 W | [8][9] |
| Substrate Rotation | 20 rpm | [8] |
Ion-Assisted Deposition (IAD)
IAD can be used in conjunction with evaporation techniques to improve the properties of YF₃ films. It allows for the fabrication of dense, durable, and adherent films with a thickness of over 1.5 µm on various substrates.[3] The use of IAD helps to reduce the water absorption bands in the IR spectrum.[3]
Applications in Multilayer Anti-Reflection Coatings
This compound is most effective when used as the low-index material in a multilayer AR coating stack. It is often paired with a high-index material such as Zinc Sulfide (ZnS) for applications in the infrared.[10][11] The design of such coatings involves alternating layers of high and low refractive index materials with specific thicknesses to achieve destructive interference of reflected light over a broad spectral range.
Safety Precautions
While this compound is not radioactive, standard laboratory safety practices for handling fine powders and working with vacuum equipment should be followed. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.
References
- 1. OPG [opg.optica.org]
- 2. mds.umicore.com [mds.umicore.com]
- 3. emdgroup.com [emdgroup.com]
- 4. Fluoride compounds for IR coatings | Semantic Scholar [semanticscholar.org]
- 5. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Kurt J. Lesker Company | Frequently Asked Questions - How do I evaporate this compound (YF3)? | Enabling Technology for a Better World [lesker.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. omegafilters.com [omegafilters.com]
Application Notes and Protocols: Investigating Yttrium Fluoride (YF₃) in Fluoride-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental guidelines for the investigation of yttrium fluoride (B91410) (YF₃) as a potential material in the burgeoning field of fluoride-ion batteries (FIBs). While direct and extensive research on YF₃ in FIBs is limited in publicly available literature, this document outlines the foundational protocols for synthesis, cell fabrication, and electrochemical analysis, drawing parallels from studies on other fluoride and yttrium-based materials in fluoride-ion systems.
Introduction to Yttrium Fluoride in Fluoride-Ion Batteries
Fluoride-ion batteries are a promising next-generation energy storage technology, theoretically offering high energy densities that could surpass conventional lithium-ion batteries.[1][2][3] The charge carrier in these systems is the fluoride anion (F⁻), which shuttles between a cathode and an anode during charging and discharging.
This compound (YF₃) is a stable rare-earth fluoride with potential applications in FIBs, either as an electrode material (cathode or anode) or as a component in a solid-state electrolyte. Its investigation is warranted due to the electrochemical activity of metal fluorides and the precedent of other yttrium compounds, such as yttrium carbide (Y₂C), being explored as anode materials for FIBs.[4]
This document provides a framework for researchers to systematically evaluate the potential of YF₃ in fluoride-ion battery systems.
Synthesis of this compound Nanoparticles
High-quality, nanostructured YF₃ is crucial for electrochemical applications to ensure high surface area and potentially enhanced ionic and electronic conductivity. A common and effective method for synthesizing YF₃ nanoparticles is the solvothermal method followed by calcination.
Protocol 2.1: Solvothermal Synthesis of YF₃
This protocol is adapted from methodologies used for synthesizing YF₃ for lithium-ion battery applications.[5]
Materials:
-
Yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)
-
Sodium fluoride (NaF)
-
Ethylene (B1197577) glycol
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
-
Tube furnace
Procedure:
-
Precursor Solution: Dissolve a stoichiometric amount of yttrium nitrate hexahydrate in a mixture of ethylene glycol and deionized water. Stir until a clear solution is formed.
-
Fluoride Source Solution: In a separate beaker, dissolve a 3-fold molar excess of sodium fluoride in deionized water.
-
Reaction Mixture: Slowly add the sodium fluoride solution to the yttrium nitrate solution under vigorous stirring. A white precipitate should form.
-
Solvothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180-200°C for 12-24 hours.
-
Washing: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed powder in an oven at 60-80°C overnight.
-
Calcination: Calcine the dried powder in a tube furnace under an inert atmosphere (e.g., argon) at 300-400°C for 2-4 hours to improve crystallinity.
Characterization: The synthesized YF₃ powder should be characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe the morphology and particle size, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.
Electrode Preparation and Cell Assembly
The following protocols describe the preparation of electrodes containing YF₃ and the assembly of a coin cell for electrochemical testing. These are general procedures that may require optimization for specific experimental setups.
Protocol 3.1: Electrode Slurry Preparation and Casting
Materials:
-
Synthesized YF₃ powder (active material)
-
Conductive agent (e.g., Super P carbon black, VGCF)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (N-methyl-2-pyrrolidone - NMP)
-
Current collector (e.g., copper foil for anode, aluminum foil for cathode)
Procedure:
-
Mixing: Prepare a slurry by mixing the YF₃ powder, conductive agent, and binder in a weight ratio of typically 80:10:10 in NMP.
-
Homogenization: Use a planetary mixer or a magnetic stirrer to ensure the slurry is homogeneous.
-
Casting: Cast the slurry onto the current collector using a doctor blade to achieve a uniform thickness.
-
Drying: Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter from the dried sheet.
Protocol 3.2: Coin Cell Assembly (All-Solid-State Configuration)
All-solid-state batteries are a primary focus for FIB research due to safety and stability advantages.
Components:
-
YF₃-based working electrode
-
Solid electrolyte (e.g., Ba₀.₆La₀.₄F₂.₄, Ca₀.₅Ba₀.₅F₂)[4]
-
Counter/reference electrode (e.g., a metal such as lead (Pb) or a metal fluoride)
-
Coin cell components (case, spacer, spring, gasket)
Procedure:
-
Component Preparation: All components must be thoroughly dried in a vacuum oven and transferred to an argon-filled glovebox.
-
Stacking:
-
Place the working electrode at the bottom of the coin cell case.
-
Place a pellet of the solid electrolyte on top of the working electrode.
-
Place the counter/reference electrode on top of the solid electrolyte.
-
Add a spacer and a spring.
-
-
Crimping: Seal the coin cell using a crimping machine.
Electrochemical Characterization
Standard electrochemical techniques are used to evaluate the performance of YF₃ as a potential electrode material.
Protocol 4.1: Electrochemical Testing
Equipment:
-
Battery cycler
-
Potentiostat with electrochemical impedance spectroscopy (EIS) capability
-
Temperature-controlled chamber
Procedures:
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) over a relevant potential window to identify the redox reactions.
-
Galvanostatic Cycling: Cycle the cell at various current densities (C-rates) to determine the specific capacity, cycling stability, and rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge to investigate the charge transfer resistance and ionic conductivity within the cell.
Data Presentation
Quantitative data from electrochemical testing should be summarized for clear comparison. The following tables provide a template for presenting such data.
Table 1: Electrochemical Performance of YF₃ in a Fluoride-Ion Battery
| Parameter | Value | Conditions |
| Initial Discharge Capacity | e.g., 300 mAh/g | C/20 rate, Room Temperature |
| Initial Charge Capacity | e.g., 250 mAh/g | C/20 rate, Room Temperature |
| Coulombic Efficiency (1st cycle) | e.g., 83% | C/20 rate |
| Capacity Retention | e.g., 70% after 50 cycles | C/10 rate |
| Average Discharge Voltage | e.g., 1.5 V vs. Pb/PbF₂ | C/10 rate |
| Rate Capability | e.g., 100 mAh/g at 1C | - |
Note: The values in this table are hypothetical and should be replaced with experimental data.
Table 2: Comparison with Other Yttrium-Based Anode Materials in FIBs
| Material | Initial Discharge Capacity (mAh/g) | Initial Charge Capacity (mAh/g) | Operating Temperature (°C) | Reference |
| Y₂C | 565 | 432 | 200 | [4] |
| YF₃ | Experimental Data | Experimental Data | Experimental Conditions | - |
Visualizations
Diagrams are essential for illustrating experimental workflows and conceptual relationships.
Caption: Workflow for the synthesis, fabrication, and electrochemical testing of YF₃ in FIBs.
Caption: Conceptual diagram of a fluoride-ion battery operation with a hypothetical YF₃ cathode.
Safety Precautions
-
Fluoride compounds can be toxic. Handle all materials with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling powders and solvents.
-
The assembly of fluoride-ion batteries should be performed in an inert-gas atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination, which can be detrimental to cell performance.
-
Follow all standard laboratory safety procedures for handling chemicals and equipment.
References
Synthesis and Application of Europium-Doped Yttrium Fluoride Nanoparticles: A Detailed Guide for Researchers
Introduction
Europium-doped yttrium fluoride (B91410) (Eu:YF₃) nanoparticles are at the forefront of nanomaterials research, demonstrating significant potential in various biomedical applications, including bioimaging, drug delivery, and sensing. Their unique photoluminescent properties, characterized by sharp emission peaks and long lifetimes, make them excellent candidates for sensitive and stable biological probes. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of Eu:YF₃ nanoparticles, tailored for researchers, scientists, and drug development professionals.
Application Notes
Europium-doped yttrium fluoride nanoparticles offer a versatile platform for a range of biomedical applications. Their low cytotoxicity and stable luminescence are key advantages over traditional organic dyes and quantum dots.
Bioimaging
Eu:YF₃ nanoparticles are exceptional fluorescent probes for in vitro and in vivo imaging. Their characteristic sharp emission in the red region of the spectrum, resulting from the ⁵D₀ → ⁷F₂ transition of Eu³⁺ ions, allows for high-contrast imaging with minimal background autofluorescence from biological tissues.[1][2] Surface functionalization of these nanoparticles with targeting ligands, such as folic acid, enables specific binding to cancer cells that overexpress folate receptors, facilitating targeted imaging of tumors.[3]
Drug Delivery
The high surface area-to-volume ratio of Eu:YF₃ nanoparticles makes them effective carriers for therapeutic agents. Anticancer drugs, such as Doxorubicin (B1662922) (DOX), can be loaded onto the surface of these nanoparticles.[4][5][6][7][8] The release of the drug can be triggered by the acidic microenvironment of tumor tissues, leading to a targeted therapeutic effect while minimizing systemic toxicity.[4] The intrinsic fluorescence of the Eu:YF₃ core allows for simultaneous tracking of the drug delivery vehicle.
Sensing
The luminescence of Eu:YF₃ nanoparticles is sensitive to their local environment, a property that can be exploited for sensing applications. For instance, changes in temperature or the presence of specific biomolecules can modulate the fluorescence intensity or lifetime, enabling their use as nanoscale sensors.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of europium-doped this compound nanoparticles.
Synthesis of Eu:YF₃ Nanoparticles
Several methods can be employed for the synthesis of Eu:YF₃ nanoparticles, with co-precipitation and hydrothermal methods being the most common due to their relative simplicity and control over particle size and morphology.
1. Co-Precipitation Method [9][10]
This method involves the precipitation of Y³⁺ and Eu³⁺ ions in the presence of a fluoride source. The use of capping agents like citric acid or oleic acid helps to control the particle size and prevent agglomeration.
-
Materials:
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Ammonium fluoride (NH₄F)
-
Oleic acid
-
Deionized water
-
-
Procedure:
-
Prepare a 0.2 M aqueous solution of (Y₁-ₓEuₓ)Cl₃ by dissolving the appropriate amounts of YCl₃·6H₂O and EuCl₃·6H₂O in deionized water (e.g., for 5 mol% Eu doping, use a 0.95:0.05 molar ratio of Y:Eu).
-
In a separate flask, dissolve oleic acid in ethanol.
-
Add the rare-earth chloride solution to the oleic acid/ethanol mixture under vigorous stirring.
-
Slowly add a 0.5 M aqueous solution of NH₄F to the mixture. A white precipitate will form immediately.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Collect the precipitate by centrifugation, wash several times with ethanol and deionized water to remove unreacted precursors and oleic acid.
-
Dry the resulting nanoparticles in a vacuum oven at 60 °C.
-
For improved crystallinity and luminescence, the dried powder can be annealed at 400 °C for 2 hours.[11]
-
2. Hydrothermal Method [12][13][14]
The hydrothermal method yields highly crystalline nanoparticles with controlled morphology.
-
Materials:
-
Yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Sodium fluoride (NaF)
-
Deionized water
-
-
Procedure:
-
Prepare a 0.1 M aqueous solution of (Y₁-ₓEuₓ)(NO₃)₃ by dissolving the appropriate amounts of Y(NO₃)₃·6H₂O and Eu(NO₃)₃·6H₂O in deionized water.
-
Add trisodium citrate to the solution as a chelating agent.
-
Slowly add a 0.3 M aqueous solution of NaF to the mixture under stirring.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180 °C for 12-24 hours.[12]
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol several times.
-
Dry the nanoparticles at 70 °C.
-
3. Thermal Decomposition Method [15][16][17]
This method offers excellent control over nanoparticle size and monodispersity, typically using organometallic precursors.
-
Materials:
-
Yttrium(III) acetylacetonate (B107027) hydrate
-
Europium(III) acetylacetonate hydrate
-
Oleic acid
-
1-Octadecene
-
-
Procedure:
-
Combine yttrium(III) acetylacetonate, europium(III) acetylacetonate, oleic acid, and oleylamine in a three-neck flask containing 1-octadecene.
-
Heat the mixture to 120 °C under vacuum with stirring for 30 minutes to remove water and oxygen.
-
Switch to a nitrogen atmosphere and heat the solution to 300 °C at a rate of 20 °C/min.
-
Maintain the reaction at 300 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with ethanol, and redisperse in a nonpolar solvent like hexane.
-
Characterization of Eu:YF₃ Nanoparticles
Standard techniques for characterizing the synthesized nanoparticles include:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Transmission Electron Microscopy (TEM): To analyze the size, shape, and morphology of the nanoparticles.[10]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution in solution.
-
Photoluminescence (PL) Spectroscopy: To investigate the excitation and emission properties, including quantum yield.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of surface functional groups.
Data Presentation
The properties of Eu:YF₃ nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the typical quantitative data obtained from the literature.
| Synthesis Method | Eu³⁺ Conc. (mol%) | Temperature (°C) | Time (h) | Average Size (nm) | Quantum Yield (%) | Reference(s) |
| Co-precipitation | 5 | Room Temp | 4 | 25-35 | ~15-25 | [9][10] |
| Co-precipitation (annealed) | 5 | 400 | 2 | 30-40 | ~30-40 | [11] |
| Hydrothermal | 5 | 180 | 12 | 20-30 | ~40-60 | [12] |
| Hydrothermal | 10 | 200 | 24 | 50-70 | ~50-70 | [14] |
| Thermal Decomposition | 5 | 300 | 1 | 10-20 | >70 | [15][16] |
| Nanoparticle Size (nm) | Cell Line | Exposure Time (h) | IC₅₀ (µg/mL) | Effect | Reference(s) |
| 25 | Human Blood Lymphocytes | 72 | >100 | Low cytotoxicity | [1] |
| 30 | Human Blood Lymphocytes | 72 | >100 | Low cytotoxicity | [1] |
| 45 | SKOV-3 | 24 | ~150 | Moderate cytotoxicity | [4] |
| ~14 | MDA-MB-231 | 48 | 74.4 | Potent selective cytotoxicity | [8] |
Visualizations
Synthesis Workflow
Caption: Workflow from synthesis to application of Eu:YF₃ nanoparticles.
Receptor-Mediated Endocytosis Pathway
Caption: Cellular uptake of a targeted Eu:YF₃ nanoparticle via endocytosis.
Relationship between Synthesis Parameters and Nanoparticle Properties
Caption: Key synthesis parameters affecting final nanoparticle properties.
References
- 1. Hydrophobic sodium fluoride-based nanocrystals doped with lanthanide ions: assessment of in vitro toxicity to human blood lymphocytes and phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery [mdpi.com]
- 4. Doxorubicin conjugated NaYF(4):Yb(3+)/Tm(3+) nanoparticles for therapy and sensing of drug delivery by luminescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in nanoparticle-based doxorubicin delivery: precision strategies for targeted treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in Doxorubicin-based nano-drug delivery system in triple negative breast cancer [frontiersin.org]
- 9. idus.us.es [idus.us.es]
- 10. researchgate.net [researchgate.net]
- 11. Spectral-Kinetic Characterization of YF3: Eu3+ and YF3: (Eu3+, Nd3+) Nanoparticles for Optical Temperature Sensing [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrothermal preparation and luminescence of LaF3:Eu3+ nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unipa.it [iris.unipa.it]
- 15. Two-step single-reactor synthesis of oleic acid- or undecylenic acid-stabilized magnetic nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Thin Film Deposition of Yttrium Fluoride by E-beam Evaporation
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deposition of yttrium fluoride (B91410) (YF₃) thin films using electron beam (e-beam) evaporation. Yttrium fluoride is a crucial material in various optical applications due to its low refractive index, wide transparency range from the ultraviolet (UV) to the mid-infrared (mid-IR), and chemical stability.[1] These properties make it an excellent candidate for anti-reflection coatings, high-reflection mirrors, and as a host material for luminescent applications.[1]
Overview of E-beam Evaporation for YF₃ Thin Films
Electron beam evaporation is a physical vapor deposition (PVD) technique that utilizes a high-energy electron beam to heat and evaporate source material, which then condenses on a substrate to form a thin film.[2] This method is favored for its ability to deposit high-purity films with precise control over thickness and deposition rate. For YF₃, e-beam evaporation is a well-established method for producing high-quality optical coatings.[1][3]
Experimental Parameters and Their Effects
The properties of the deposited YF₃ films are highly dependent on the deposition parameters. A summary of key parameters and their typical ranges is presented in Table 1.
| Parameter | Typical Range | Effect on Film Properties |
| Substrate Temperature | Ambient to 280°C | Influences film density, refractive index, stress, and crystallinity. Higher temperatures generally lead to denser, more stable films with higher refractive indices.[4][5][6] Amorphous films are typically formed at temperatures below 150-180°C, while crystalline structures emerge at temperatures above 200°C.[4][5][7] |
| Deposition Rate | 0.2 - 1.5 nm/s | Affects the mechanical strength and microstructure of the film. A lower deposition rate of around 0.7 nm/s can result in mechanically stronger films compared to higher rates like 1.5 nm/s.[5][7] |
| E-beam Voltage | 7 - 11 kV | A key parameter for controlling the energy of the electron beam and, consequently, the evaporation of the source material.[1][2] |
| E-beam Current | ~250 mA | Influences the heating of the source material and the resulting deposition rate.[2] |
| Chamber Pressure | 7 x 10⁻⁵ Torr to 10⁻⁶ Torr | The base pressure of the vacuum chamber is crucial for ensuring film purity by minimizing the incorporation of residual gases.[3][6] |
| Crucible Liner Material | Molybdenum (Mo) or Tantalum (Ta) | The choice of crucible liner is important to prevent contamination of the film and to ensure efficient and stable evaporation.[4] |
| Source Material Purity | 99.99% | High-purity granular YF₃ is essential for achieving high-quality optical films.[1][3] |
Substrate Preparation Protocol
Proper substrate preparation is critical for ensuring good film adhesion and minimizing defects. The following is a general protocol for cleaning silicon wafers, a commonly used substrate.[1][3]
-
Initial Cleaning: Begin by rinsing the silicon substrates with deionized water.
-
Degreasing: Submerge the substrates in an ultrasonic bath with acetone (B3395972) for 10-15 minutes to remove organic residues.
-
Second Ultrasonic Cleaning: Transfer the substrates to an ultrasonic bath with ethanol (B145695) or isopropanol (B130326) for another 10-15 minutes.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Plasma Cleaning (Optional but Recommended): For enhanced cleaning and surface activation, an in-situ plasma cleaning step within the deposition chamber prior to deposition is often employed.
E-beam Evaporation Protocol for YF₃
This protocol outlines the steps for depositing YF₃ thin films using an e-beam evaporator.
-
Source Material Preparation:
-
System Setup and Pump-down:
-
Load the prepared substrates into the substrate holder.
-
Place the filled crucible into the e-beam gun hearth.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.[6]
-
-
Deposition Process:
-
Set the substrate temperature to the desired value (e.g., 200-250°C for dense, hard films).[4][6]
-
Apply a high voltage to the e-beam gun (e.g., 7 kV).[1]
-
Gradually increase the e-beam current to begin heating the YF₃ source material. It is recommended to sweep the e-beam at low power to uniformly melt the material.
-
Once the material is molten, increase the power to achieve the desired deposition rate (e.g., 0.2-0.3 nm/s).[1]
-
Monitor the film thickness in real-time using a quartz crystal monitor.
-
Once the desired thickness is achieved, close the shutter and ramp down the e-beam power.
-
-
Post-Deposition:
-
Allow the substrates to cool down to near room temperature before venting the chamber to prevent thermal shock and film cracking.
-
Vent the chamber with an inert gas like nitrogen.
-
Characterization of YF₃ Thin Films
A variety of techniques can be used to characterize the deposited YF₃ films:
-
Optical Properties: Spectroscopic ellipsometry and spectrophotometry are used to determine the refractive index and extinction coefficient over a range of wavelengths.[1][8] The refractive index of YF₃ films is dependent on their thickness and the deposition conditions, with values at 550 nm ranging from approximately 1.259 for a 10.8 nm thick film to 1.497 for a 1079.0 nm thick film.[1]
-
Structural Properties: X-ray diffraction (XRD) can be used to determine the crystallinity of the films. Films deposited at lower temperatures are typically amorphous, while those deposited at higher temperatures can exhibit a crystalline structure.[5][7]
-
Morphology and Microstructure: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to investigate the surface morphology and cross-sectional microstructure of the films.
-
Composition: X-ray photoelectron spectroscopy (XPS) can be used to verify the stoichiometry and purity of the deposited YF₃ films.
Experimental Workflow and Influencing Factors
The following diagrams illustrate the experimental workflow for YF₃ thin film deposition and the key parameters that influence the final film properties.
Caption: Workflow for YF₃ thin film deposition.
Caption: Key parameters influencing YF₃ film properties.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Adhesion | Improper substrate cleaning, low substrate temperature. | Ensure thorough substrate cleaning protocol is followed. Increase substrate temperature.[4] |
| Film Cracking/High Stress | High substrate temperature (>250°C), mismatched thermal expansion coefficients. | Optimize substrate temperature. Consider a buffer layer if thermal mismatch is significant.[4] |
| Low Refractive Index/Porous Film | Low substrate temperature, high deposition rate. | Increase substrate temperature to promote densification.[4][6] Decrease deposition rate. |
| Film Contamination | Poor vacuum, contaminated source material or crucible. | Ensure high vacuum is achieved before deposition. Use high-purity source material and clean crucible liners. |
| Inconsistent Deposition Rate | Instability in e-beam power, "hole drilling" in the source material. | Stabilize e-beam power supply. Sweep the e-beam across the source material to ensure uniform melting. |
References
- 1. OPG [opg.optica.org]
- 2. svc.org [svc.org]
- 3. mdpi.com [mdpi.com]
- 4. Kurt J. Lesker Company | Frequently Asked Questions - How do I e-beam evaporate this compound (YF3)? | Enabling Technology for a Better World [lesker.com]
- 5. researchgate.net [researchgate.net]
- 6. Kurt J. Lesker Company | Frequently Asked Questions - How do I evaporate this compound (YF3)? | Enabling Technology for a Better World [lesker.com]
- 7. researchgate.net [researchgate.net]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols for Yttrium Fluoride in PET Scan Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that provides quantitative functional information about physiological processes in vivo. The development of novel PET imaging agents is crucial for advancing our understanding of disease, improving diagnostics, and accelerating drug development. Yttrium fluoride (B91410) (YF₃) nanoparticles have emerged as a promising platform for the development of new PET tracers. When labeled with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with an ideal half-life of 109.8 minutes, ¹⁸F-YF₃ nanoparticles offer the potential for sensitive and high-resolution imaging.[1] Their unique properties, including the ability to be functionalized with targeting ligands and drugs, make them versatile agents for a range of biomedical applications, from lymph node mapping to targeted tumor imaging.[1]
These application notes provide detailed protocols for the synthesis, characterization, and in vivo application of ¹⁸F-labeled yttrium fluoride nanoparticles as PET imaging agents.
Data Presentation
Table 1: Physicochemical and Radiolabeling Characteristics of ¹⁸F-YF₃ Nanoparticles
| Parameter | Value | Reference |
| Nanoparticle Core | This compound (YF₃) | [1] |
| Radionuclide | Fluorine-18 (¹⁸F) | [1] |
| Radiolabeling Method | Isotopic Exchange | [1] |
| Radiolabeling Yield | >80% | [1] |
| Radiolabeling Time | 5-10 minutes | [1] |
| Radiochemical Purity | >98% | [2][3] |
| In Vitro Stability (in serum) | High | [1] |
Table 2: In Vivo Biodistribution of ¹⁸F-Labeled Nanoparticles in Mice (%ID/g)
| Organ | 2 hours post-injection | 7 hours post-injection | 16 hours post-injection | Reference |
| Blood | High | Moderate | Low | [2][3] |
| Liver | High | High | High | [2][3] |
| Spleen | Moderate | High | High | [4] |
| Kidneys | Low | Low | Low | [2][3] |
| Lungs | Low | Low | Low | [4] |
| Heart | High (initial blood pool) | Low | Low | [2] |
| Bladder | Low | Low | Low | [2][3] |
Note: The biodistribution data presented is based on similarly sized nanoparticles and general pharmacokinetic principles of nanoparticles, as specific %ID/g values for ¹⁸F-YF₃ were not available in the searched literature. The high uptake in the liver and spleen is characteristic of nanoparticles of this size, which are cleared by the reticuloendothelial system (RES).
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized this compound (YF₃) Nanoparticles
This protocol describes a modified coprecipitation method for the synthesis of water-soluble YF₃ nanoparticles.
Materials:
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)
-
Citric acid
-
Ammonium fluoride (NH₄F)
-
Deionized water
Procedure:
-
Prepare a 0.2 M aqueous solution of YCl₃·6H₂O.
-
Prepare a 0.5 M aqueous solution of citric acid.
-
In a typical synthesis, mix 1 mL of the YCl₃ solution with 1.5 mL of the citric acid solution under vigorous stirring at room temperature.
-
After 30 minutes, add 1 mL of a 0.75 M aqueous solution of NH₄F dropwise to the mixture.
-
Continue stirring the reaction mixture for at least 4 hours at room temperature.
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the nanoparticles twice with deionized water and once with ethanol (B145695) to remove any unreacted precursors.
-
Resuspend the final citrate-stabilized YF₃ nanoparticles in deionized water for storage and subsequent use.
Protocol 2: ¹⁸F-Radiolabeling of YF₃ Nanoparticles
This protocol details the efficient radiolabeling of YF₃ nanoparticles with ¹⁸F via an isotopic exchange reaction.[1]
Materials:
-
Citrate-stabilized YF₃ nanoparticles
-
[¹⁸F]Fluoride (produced from a cyclotron in [¹⁸O]H₂O)
-
Anion exchange cartridge (e.g., QMA Sep-Pak)
-
Potassium carbonate (K₂CO₃) solution
-
Kryptofix 2.2.2 (K₂₂₂)
-
Acetonitrile (MeCN)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Trap the cyclotron-produced [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge using an aqueous solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile.
-
Evaporate the solvent to dryness to obtain the anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
Resuspend the dried [¹⁸F]KF/K₂₂₂ in a small volume of PBS.
-
Add the aqueous solution of citrate-stabilized YF₃ nanoparticles to the [¹⁸F]fluoride solution.
-
Incubate the mixture at room temperature for 5-10 minutes.
-
Purify the ¹⁸F-labeled YF₃ nanoparticles by centrifugation to remove any free [¹⁸F]fluoride.
-
Resuspend the final ¹⁸F-YF₃ nanoparticles in sterile PBS for in vivo applications.
Protocol 3: Characterization of ¹⁸F-YF₃ Nanoparticles
A. Size and Morphology (Transmission Electron Microscopy - TEM):
-
Dilute the nanoparticle suspension in deionized water.
-
Place a drop of the diluted suspension onto a carbon-coated copper grid.
-
Allow the grid to air dry completely.
-
Image the nanoparticles using a transmission electron microscope to determine their size, shape, and morphology.
B. Hydrodynamic Diameter and Size Distribution (Dynamic Light Scattering - DLS):
-
Dilute the nanoparticle suspension in deionized water or PBS.
-
Transfer the sample to a disposable cuvette.
-
Measure the hydrodynamic diameter and size distribution using a DLS instrument.
C. Radiochemical Purity (Radio-Thin Layer Chromatography - Radio-TLC):
-
Spot a small amount of the final ¹⁸F-YF₃ nanoparticle solution onto a TLC plate.
-
Develop the TLC plate using an appropriate mobile phase (e.g., a mixture of saline and ethanol).
-
Scan the TLC plate using a radio-TLC scanner to determine the percentage of radioactivity associated with the nanoparticles versus free [¹⁸F]fluoride.
Protocol 4: In Vivo PET/CT Imaging in a Murine Model
This protocol outlines a general procedure for performing PET/CT imaging in mice using ¹⁸F-YF₃ nanoparticles.
Animal Preparation:
-
Fast the mice for 4-6 hours prior to the injection of the imaging agent to reduce background signal from glucose metabolism.[5]
-
Maintain the animals under anesthesia (e.g., isoflurane) during the injection and imaging procedures to minimize movement artifacts.[5]
Tracer Administration:
-
Administer approximately 5-10 MBq of ¹⁸F-YF₃ nanoparticles in sterile PBS via intravenous tail-vein injection.
-
The injection volume should be kept low (typically < 200 µL) to avoid physiological disturbances.
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic or static PET scan at desired time points post-injection (e.g., 30, 60, 120 minutes).
-
The acquisition time for the PET scan will depend on the injected dose and the sensitivity of the scanner, but typically ranges from 10 to 30 minutes per bed position.
Data Analysis:
-
Reconstruct the PET and CT images using the scanner's software.
-
Co-register the PET and CT images for anatomical localization of the radioactive signal.
-
Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.
-
Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for the synthesis and radiolabeling of ¹⁸F-YF₃ nanoparticles for PET imaging.
Caption: Postulated mechanism of cellular uptake and PET signal generation for ¹⁸F-YF₃ nanoparticles.
References
- 1. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 18F Labeled Nanoparticles for in Vivo PET-CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vivo evaluation of the biodistribution of a 18F-labeled conjugate gold-nanoparticle-peptide with potential biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols: Antibacterial Properties of Yttrium Fluoride Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of yttrium fluoride (B91410) (YF₃) nanoparticles, including their synthesis, mechanism of action, and protocols for evaluating their efficacy.
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Yttrium fluoride (YF₃) nanoparticles have emerged as promising candidates due to their potent antibacterial and antibiofilm properties.[1][2][3][4] Their low solubility is believed to provide extended protection, making them suitable for various applications, including coating medical devices to prevent infections.[1][2][3][4]
Mechanism of Action
The antibacterial activity of this compound nanoparticles is attributed to a combination of factors. A key aspect is the size-dependent interaction with bacterial cells; smaller nanoparticles exhibit higher antibacterial efficacy due to their increased surface area-to-volume ratio.[1] While the precise signaling pathways are still under investigation, the proposed mechanisms include:
-
Membrane Interaction: YF₃ nanoparticles are thought to interact with the bacterial cell membrane, potentially disrupting its integrity and leading to cell death.[1]
-
Fluoride Ion Release: Although YF₃ has low solubility, the release of fluoride ions can inhibit essential bacterial enzymes, such as those involved in glycolysis, and disrupt proton motive force, leading to cytoplasmic acidification.[1][5]
-
Reactive Oxygen Species (ROS) Generation: While not definitively proven for YF₃ nanoparticles, other yttrium-based nanoparticles (like Y₂O₃) are known to induce oxidative stress through the generation of ROS, which can damage cellular components like DNA, proteins, and lipids.[6] It is plausible that YF₃ nanoparticles may also exert part of their antibacterial effect through a similar mechanism.
Below is a diagram illustrating the proposed antibacterial mechanism of this compound nanoparticles.
References
- 1. Antibacterial and antibiofilm properties of this compound nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and antibiofilm properties of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Cytotoxic and Antibacterial Activity of Yttrium Oxide Nanoparticle Y2O3 Against Serratia Fonticuli and Citrobacter Kasseri Isolated fFrom Cholangitis Patients [jns.kashanu.ac.ir]
Application Notes and Protocols: Yttrium Fluoride Nanoparticles in Orthodontic Bonding Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The integration of nanotechnology in dentistry has paved the way for the development of advanced materials with enhanced properties. In orthodontics, the prevention of enamel demineralization around brackets is a significant clinical challenge. The incorporation of yttrium fluoride (B91410) (YF₃) nanoparticles into orthodontic bonding resins presents a promising strategy to impart antibacterial and potentially remineralizing properties to the adhesive, thereby reducing the incidence of white spot lesions. These application notes provide a comprehensive overview of the available data and detailed protocols for the synthesis, incorporation, and evaluation of yttrium fluoride nanoparticles in orthodontic bonding resins.
Data Presentation
The following tables summarize the key quantitative findings from studies on this compound nanoparticles in orthodontic bonding resins.
Table 1: Shear Bond Strength of Orthodontic Resin Modified with YF₃ Nanoparticles
| Nanoparticle Concentration (w/w) | Base Resin | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| 0% (Control) | Transbond XT | 11.61 | 0.23 |
| 1% YF₃ | Transbond XT | 11.23 | 0.25 |
| 2% YF₃ | Transbond XT | 10.85 | 0.19 |
| 3% YF₃ | Transbond XT | 10.49 | 0.17 |
Data extracted from Asiry et al.[1][2]
Table 2: Antibacterial Activity of Orthodontic Resin Modified with YF₃ Nanoparticles against Streptococcus mutans
| Nanoparticle Concentration (w/w) | Base Resin | Mean Colony Forming Units (CFU/mL) | Standard Deviation (CFU/mL) |
| 0% (Control) | Transbond XT | 75.85 | 1.15 |
| 1% YF₃ | Transbond XT | 2.24 | 1.14 |
| 2% YF₃ | Transbond XT | 4.12 | 1.21 |
| 3% YF₃ | Transbond XT | 4.35 | 1.25 |
Data extracted from Asiry et al.[1][2]
Table 3: Antibacterial Activity of YF₃ Nanoparticles against Other Bacterial Strains
| Bacterial Strain | Activity |
| Escherichia coli | Antibacterial properties observed |
| Staphylococcus aureus | Antibacterial properties observed |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound nanoparticles and the subsequent preparation and testing of the modified orthodontic bonding resin.
Protocol 1: Synthesis of this compound Nanoparticles (Sonochemical Method)
This protocol is adapted from a method for the water-based synthesis of YF₃ nanoparticles using sonochemistry.[4]
Materials:
-
Yttrium (III) acetate (B1210297) tetrahydrate [Y(Ac)₃ · (H₂O)₄]
-
Hydrofluoric acid (HF), 48%
-
Deionized water
-
High-power ultrasonic processor
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of yttrium (III) acetate tetrahydrate.
-
Add acidic HF as the fluorine ion source to the yttrium acetate solution.
-
Subject the solution to high-power ultrasonic irradiation for 1 hour. A 60% power modulation is recommended.[4]
-
Following sonication, collect the precipitate by centrifugation.
-
Wash the collected nanoparticles with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the purified this compound nanoparticles, for instance by freeze-drying.
-
Characterize the resulting nanoparticles for size, morphology, and crystallinity using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).
Protocol 2: Preparation of YF₃ Nanoparticle-Incorporated Orthodontic Bonding Resin
Materials:
-
This compound nanoparticles (synthesized as per Protocol 1)
-
Conventional orthodontic bonding resin (e.g., Transbond XT)
-
Vortex mixer
-
Precision balance
Procedure:
-
Weigh the desired amount of this compound nanoparticles and orthodontic bonding resin to achieve the target weight percentage (e.g., 1%, 2%, 3% w/w).[1][2]
-
In a light-protected container, add the nanoparticles to the resin.
-
Mix the components thoroughly using a vortex mixer for at least 2 minutes to ensure a homogenous dispersion of the nanoparticles within the resin matrix.[5]
-
Visually inspect the mixture for any signs of agglomeration.
-
Store the modified resin in a cool, dark place until use.
Protocol 3: Evaluation of Shear Bond Strength
Materials:
-
Extracted human premolars
-
Orthodontic brackets
-
YF₃-modified and control orthodontic bonding resins
-
37% Phosphoric acid etchant
-
Bonding primer
-
LED curing light
-
Universal testing machine with a shear loading jig
Procedure:
-
Mount the extracted teeth in acrylic resin blocks.
-
Clean and polish the buccal surface of each tooth with a non-fluoridated pumice slurry.
-
Etch the enamel surface with 37% phosphoric acid for 30 seconds, rinse thoroughly with water, and dry until a frosty white appearance is observed.
-
Apply a thin layer of bonding primer to the etched enamel and light-cure according to the manufacturer's instructions.
-
Apply a small amount of the experimental or control adhesive to the base of an orthodontic bracket.
-
Firmly press the bracket onto the prepared tooth surface and remove any excess adhesive.
-
Light-cure the adhesive from all directions as per the manufacturer's recommendations.
-
Store the bonded specimens in deionized water at 37°C for 24 hours.
-
Mount the specimens in a universal testing machine and apply a shear force to the bracket base at a crosshead speed of 1 mm/min until failure.[5]
-
Record the force at debonding and calculate the shear bond strength in megapascals (MPa) by dividing the force by the bracket base area.
Protocol 4: Assessment of Antibacterial Activity (Viable Cell Counting)
Materials:
-
Streptococcus mutans (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
YF₃-modified and control orthodontic resin discs (10 mm diameter, 1 mm thick)
-
Spectrophotometer
-
Incubator (37°C, 5% CO₂)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Prepare standardized discs of the control and experimental orthodontic resins.
-
Culture S. mutans in BHI broth to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a specific optical density at 600 nm.
-
Place the sterilized resin discs in a 24-well plate and add the bacterial suspension to each well.
-
Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere to allow for biofilm formation.
-
After incubation, gently wash the discs with sterile PBS to remove non-adherent bacteria.
-
Transfer each disc to a microcentrifuge tube containing sterile PBS and sonicate to dislodge the biofilm.
-
Perform serial dilutions of the resulting bacterial suspension and plate onto BHI agar plates.
-
Incubate the plates for 48 hours and count the number of colony-forming units (CFUs).
-
Compare the CFU counts between the experimental and control groups.[1][2]
Protocol 5: Evaluation of Cytotoxicity (MTT Assay)
While specific cytotoxicity data for YF₃ nanoparticles in orthodontic resins is not yet available, the following protocol, based on ISO 10993-5 and common practices for dental materials, can be used to assess their biocompatibility.[6][7]
Materials:
-
Human gingival fibroblasts (HGFs) or other relevant oral cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
YF₃-modified and control orthodontic resin discs (cured and sterilized)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Prepare eluates by incubating the sterilized resin discs in a cell culture medium for 24 hours at 37°C. The extraction ratio should be standardized (e.g., 0.2 g/mL).[8]
-
Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared eluates from the experimental and control resins. Include a negative control (fresh medium) and a positive control (e.g., diluted phenol).
-
Incubate the cells with the eluates for 24, 48, and 72 hours.
-
At each time point, remove the eluates and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Figure 1: Workflow for the sonochemical synthesis of YF₃ nanoparticles.
Figure 2: Workflow for resin preparation and shear bond strength testing.
Figure 3: Workflow for assessing the antibacterial activity of modified resins.
References
- 1. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of Selected Nanoparticles on Human Dental Pulp Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity evaluation of fungal-derived silver nanoparticles on human gingival fibroblast cell line: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
Application Notes and Protocols for Hydrothermal Synthesis of Yttrium Fluoride Microcrystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the hydrothermal synthesis of yttrium fluoride (B91410) (YF₃) microcrystals, a material of significant interest for applications in bioimaging, drug delivery, and diagnostics. The protocols detailed below offer systematic procedures for controlling crystal morphology and for subsequent surface modification to enhance biocompatibility and enable conjugation with bioactive molecules.
Introduction to Hydrothermal Synthesis of Yttrium Fluoride
Hydrothermal synthesis is a versatile and widely employed method for producing high-quality crystalline materials from aqueous solutions under elevated temperature and pressure. This technique offers excellent control over the size, shape, and crystallinity of the resulting particles by tuning various reaction parameters. For this compound, this method allows for the fabrication of microcrystals with diverse morphologies, including octahedra, rods, flowers, and spheres. The ability to control these physical properties is crucial for optimizing their performance in biomedical applications.
This compound microcrystals are particularly valuable as host lattices for lanthanide doping, enabling upconversion and downconversion luminescence for deep-tissue imaging. Their inherent low toxicity and stable crystal structure make them promising candidates for development as drug delivery vehicles.
Experimental Protocols for Hydrothermal Synthesis
General Protocol for this compound Microcrystal Synthesis
This protocol describes a foundational method for the synthesis of YF₃ microcrystals. Variations in precursor concentrations, additives, temperature, and time can be used to tune the final product characteristics as detailed in the subsequent tables.
Materials:
-
Yttrium salt precursor (e.g., Y(NO₃)₃·6H₂O, YCl₃·6H₂O)
-
Fluoride source (e.g., NaF, NH₄F, KF)
-
Solvent (Deionized water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the yttrium salt precursor in deionized water to achieve the desired concentration (e.g., 0.1 M).
-
In a separate vessel, dissolve the fluoride source in deionized water to the desired concentration (e.g., 0.3 M).
-
-
Reaction Mixture:
-
Slowly add the fluoride solution to the yttrium salt solution under vigorous stirring to form a precipitate.
-
Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
-
Hydrothermal Reaction:
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 180 °C).
-
Maintain the temperature for the specified reaction time (e.g., 24 hours).
-
-
Product Recovery and Washing:
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation (e.g., 6000 rpm for 10 minutes).
-
Wash the product sequentially with deionized water and ethanol (B145695) (three times each) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at 60 °C for 12 hours.
-
-
Characterization:
-
Characterize the morphology, crystal structure, and size of the synthesized YF₃ microcrystals using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).
-
Protocol for Morphology Control using Additives
Additives can be used to direct the crystal growth and achieve specific morphologies. This protocol provides an example using Ethylenediaminetetraacetic acid (EDTA) as a chelating agent.
Procedure:
-
Follow the General Protocol (Section 2.1), with the following modification:
-
Precursor Solution Preparation: After dissolving the yttrium salt precursor, add the desired amount of EDTA to the solution and stir until it is completely dissolved before the addition of the fluoride source. The molar ratio of Y³⁺ to EDTA can be varied to control the final morphology.
Data Presentation: Influence of Synthesis Parameters
The following tables summarize the influence of key reaction parameters on the morphology and size of the resulting this compound microcrystals, based on findings from various studies.
Table 1: Effect of Fluoride Source on YF₃ Microcrystal Morphology
| Fluoride Source | Resulting Morphology | Reference |
| NaF | Octahedra, Spherical aggregates | [1] |
| NH₄F | Bipyramids, Granule-like nanoparticles | [2] |
| KF | Octahedra | [2] |
| NH₄HF₂ | Truncated octahedra | [2] |
Table 2: Effect of Additives on YF₃ Microcrystal Morphology
| Additive | Y³⁺:Additive Molar Ratio | Resulting Morphology | Reference |
| EDTA | Varies | Nanospindles, Nanobundles | [3] |
| Sodium Nitrate (NaNO₃) | Varies | Spherical aggregates to octahedra | [1] |
| Trisodium Citrate (Cit³⁻) | Varies | Microrods, hexagonal microprisms | [4] |
Table 3: Effect of Reaction Conditions on YF₃ Microcrystal Characteristics
| Parameter | Variation | Observed Effect | Reference |
| Temperature | Increasing temperature (e.g., 120-220 °C) | Increased crystallinity and potential phase transition. | [5] |
| Reaction Time | Increasing time (e.g., 2-24 hours) | Crystal growth and evolution towards more stable morphologies. | [6] |
| pH | Varies | Significant influence on morphology. | [4] |
Protocols for Surface Modification and Bioconjugation
For applications in drug development, the surface of YF₃ microcrystals must be modified to improve their stability in physiological environments and to enable the attachment of targeting ligands or therapeutic agents.
Protocol for Silica (B1680970) Coating of YF₃ Microcrystals
A silica shell provides a versatile surface for further functionalization and improves the colloidal stability of the microcrystals.[7][8]
Materials:
-
As-synthesized YF₃ microcrystals
-
Cyclohexane
-
Igepal CO-520 (surfactant)
-
Ammonium hydroxide (B78521) (NH₄OH, 28-30%)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol
Procedure:
-
Microemulsion Formation:
-
Disperse the YF₃ microcrystals in cyclohexane.
-
Add Igepal CO-520 and a small amount of aqueous ammonia (B1221849) to the suspension and sonicate until a clear and stable reverse microemulsion is formed.
-
-
Silica Shell Formation:
-
Add TEOS to the microemulsion dropwise while stirring.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
-
Product Recovery:
-
Break the microemulsion by adding an excess of ethanol.
-
Collect the silica-coated YF₃ microcrystals by centrifugation.
-
Wash the product several times with ethanol and water to remove residual reactants.
-
-
Drying and Characterization:
-
Dry the product in an oven at 60 °C.
-
Confirm the presence and uniformity of the silica shell using TEM.
-
Protocol for PEGylation of Silica-Coated YF₃ Microcrystals
PEGylation enhances biocompatibility, reduces non-specific protein adsorption, and prolongs circulation time in vivo.[9][10]
Materials:
-
Silica-coated YF₃ microcrystals
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Amine Functionalization:
-
Disperse the silica-coated YF₃ microcrystals in anhydrous toluene.
-
Add APTES and reflux the mixture for 12 hours under an inert atmosphere.
-
Collect the amine-functionalized microcrystals by centrifugation, wash with toluene and ethanol, and dry.
-
-
PEGylation:
-
Disperse the amine-functionalized microcrystals in PBS (pH 7.4).
-
Add a solution of mPEG-SCM in PBS to the dispersion.
-
React for 24 hours at room temperature with gentle shaking.
-
Purify the PEGylated microcrystals by repeated centrifugation and resuspension in PBS to remove unreacted PEG.
-
Protocol for Antibody Conjugation to PEGylated YF₃ Microcrystals
This protocol describes the conjugation of antibodies to PEGylated microcrystals for targeted drug delivery using EDC/NHS chemistry.[11]
Materials:
-
PEGylated YF₃ microcrystals with terminal carboxyl groups (use a carboxyl-terminated PEG during PEGylation)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Antibody of interest
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
PBS
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the carboxyl-terminated PEGylated YF₃ microcrystals in MES buffer (pH 6.0).
-
Add EDC and NHS to the dispersion and incubate for 30 minutes at room temperature to activate the carboxyl groups.
-
Centrifuge and wash the activated microcrystals with cold MES buffer to remove excess EDC and NHS.
-
-
Antibody Conjugation:
-
Immediately resuspend the activated microcrystals in PBS (pH 7.4).
-
Add the antibody solution to the microcrystal dispersion.
-
Incubate for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a solution of hydroxylamine (B1172632) or Tris buffer.
-
Purify the antibody-conjugated microcrystals by centrifugation to remove unconjugated antibodies and other reagents.
-
Resuspend the final product in a suitable buffer for storage and future use.
-
Visualizations
Caption: Workflow for the hydrothermal synthesis of YF₃ microcrystals.
References
- 1. Control of the morphology and composition of this compound via a salt-assisted hydrothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Investigation of EDTA concentration on the size of carbonated flowerlike hydroxyapatite microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Manufacturing of Metallic Yttrium from Yttrium Fluoride
These application notes provide a comprehensive overview of the primary methodologies for producing metallic yttrium from yttrium fluoride (B91410) (YF₃). The document is intended for researchers, scientists, and professionals in drug development who may require high-purity yttrium for various applications, including as a material for crucibles, in alloys, or as a precursor for other yttrium-based compounds. The two principal methods detailed are metallothermic reduction and molten salt electrolysis.
Introduction to Yttrium Production
Yttrium (Y) is a rare earth element prized for its unique properties and applications in phosphors, ceramics, electronics, and alloys.[1] The production of high-purity yttrium metal is a critical step for its use in advanced materials. Yttrium fluoride (YF₃) is a common and stable precursor for metallic yttrium production due to its relative stability and handling characteristics compared to other halides.[2] The conversion of YF₃ to metallic yttrium is primarily achieved through high-temperature processes that can overcome the thermodynamic stability of the fluoride compound.
Metallothermic Reduction of this compound
Metallothermic reduction is a widely used industrial process for producing rare earth metals.[1] This method involves the reduction of a rare earth compound, in this case, this compound, with a highly reactive metal at elevated temperatures.[1]
Core Principle: The most common metallothermic process for yttrium is calciothermic reduction, where calcium metal acts as the reducing agent. The reaction is thermodynamically favorable, with calcium having a greater affinity for fluorine than yttrium.[3]
The general reaction is: 2YF₃ + 3Ca → 2Y + 3CaF₂
To facilitate the separation of the molten yttrium metal from the calcium fluoride (CaF₂) slag, the process must be carried out at temperatures above the melting points of both the metal and the slag.[4] The selection of a suitable crucible material that does not react with the molten yttrium is a major challenge at these high temperatures.[4]
Advantages:
-
Capable of producing high-purity yttrium metal.
-
A well-established and relatively straightforward process.
Disadvantages:
-
Requires very high temperatures (often >1500°C) for good slag-metal separation.[4]
-
Potential for contamination from the crucible material (e.g., molybdenum, tantalum) and the reducing agent.[3][4]
-
Batch processing can limit production scale.
Molten Salt Electrolysis of this compound
Molten salt electrolysis is an alternative method for producing yttrium, either as a pure metal or as an alloy.[5][6] This electrochemical process involves passing a direct current through a molten electrolyte containing yttrium ions, which are then deposited at the cathode.
Core Principle: The electrolyte is typically a eutectic mixture of salts to lower the melting point and improve conductivity.[7] A common system uses a mixture of lithium fluoride (LiF) and this compound (YF₃).[5] Yttrium oxide (Y₂O₃) can also be dissolved in the fluoride melt to serve as the source of yttrium ions.[5][6]
At the cathode, yttrium ions are reduced to yttrium metal: Y³⁺ + 3e⁻ → Y
At the anode (typically graphite), fluoride or oxide ions are oxidized. In the case of an oxide feed, the reaction produces CO and CO₂ gases: 2O²⁻ + C → CO₂ + 4e⁻
Advantages:
-
Can be operated as a continuous or semi-continuous process.[6]
-
High current efficiency and metal yields are achievable (70-80% and 90-95%, respectively, in fluoride systems).[6]
-
Allows for the production of alloys by co-deposition of multiple metals.[5]
Disadvantages:
-
Requires high operating temperatures (e.g., 1000°C).[5]
-
The high reactivity of molten fluoride salts poses challenges for reactor materials.
-
Can produce greenhouse gases like CO₂ and perfluorocarbons (e.g., CF₄, C₂F₆) at the anode.[6]
-
The purity of the product can be affected by the purity of the electrolyte components.
Data Presentation: Process Parameters
The following tables summarize key quantitative data for the manufacturing of metallic yttrium from this compound using the described methods.
Table 1: Process Parameters for Calciothermic Reduction of this compound
| Parameter | Value | Source |
|---|---|---|
| Reductant | Calcium (Ca) | [1][4] |
| Stoichiometric Excess of Ca | ~20% | [2] |
| Crucible Material | Molybdenum (Mo), Tantalum (Ta) | [2][4] |
| Initial Reaction Temperature | 950°C | [4] |
| Slag/Metal Separation Temp. | 1300 - 1600°C | [1][4] |
| Flux Material | Calcium Chloride (CaCl₂) or Barium Fluoride (BaF₂) | [1][2] |
| Reported Yttrium Yield | 92 - 98 wt.% | [1][4] |
| Primary Contaminant | Molybdenum (from crucible) |[4] |
Table 2: Process Parameters for Molten Salt Electrolysis of this compound Systems
| Parameter | Value | Source |
|---|---|---|
| Electrolyte Composition | LiF-YF₃-MgF₂ or LiF-YF₃-Y₂O₃ | [5][6] |
| Operating Temperature | 1000 - 1223 K (~727 - 950°C) | [5][6] |
| Cathode Material | Molybdenum (Mo), Tungsten (W) | [5] |
| Anode Material | Graphite (B72142) | [5] |
| Cathodic Current Density | 7.28 - 9 A/cm² | [5][6] |
| Cell Voltage | ~9 V (for similar rare earths) | [6] |
| Current Efficiency | 70 - 80% | [6] |
| Metal Yield | 90 - 95% |[6] |
Experimental Protocols
Protocol 1: Calciothermic Reduction of this compound
This protocol describes a laboratory-scale batch process for producing yttrium metal via calciothermic reduction.
Materials and Equipment:
-
High-purity this compound (YF₃) powder.
-
High-purity calcium (Ca) metal granules, 20% stoichiometric excess.
-
Molybdenum or Tantalum crucible and lid.[4]
-
Induction furnace or high-temperature resistance furnace capable of reaching >1600°C.
-
Vacuum and inert gas (Argon) supply.
-
Glove box with an inert atmosphere.
Procedure:
-
Crucible Preparation: Thoroughly clean and degas the molybdenum crucible by heating it under vacuum (~10⁻⁵ torr) at a temperature higher than the planned reduction temperature.
-
Charge Preparation (Inert Atmosphere): Inside a glove box, weigh and mix the YF₃ powder and Ca granules. Place the calcium reductant at the bottom of the crucible and charge the YF₃ on top.[2]
-
Furnace Setup: Place the charged crucible into the furnace chamber. Seal the chamber.
-
Degassing: Evacuate the furnace chamber to a high vacuum. Cautiously heat the charge to approximately 600°C to remove any adsorbed gases from the powdered charge.[2]
-
Reaction Initiation: Backfill the furnace chamber with high-purity argon to just below atmospheric pressure. Increase the temperature to ~950°C and hold for 1 hour to ensure the reduction reaction goes to completion.[4] The reaction is exothermic and may proceed rapidly once calcium melts.
-
Slag-Metal Separation: After the initial reaction phase, rapidly increase the temperature to 1500-1600°C.[4] This melts both the yttrium metal and the CaF₂ slag, allowing the denser yttrium to coalesce and settle at the bottom of the crucible. Hold at this temperature for approximately 15 minutes.[2]
-
Cooling and Product Recovery: Turn off the furnace and allow the crucible to cool to room temperature under the argon atmosphere.
-
Extraction: Transfer the crucible back to a glove box. The yttrium metal will be at the bottom of the crucible as a solid ingot or "biscuit," with the lighter CaF₂ slag on top. Mechanically separate the yttrium metal from the slag.
-
Purification (Optional): The resulting yttrium metal can be further purified by vacuum arc remelting or sublimation to remove residual calcium, slag, and crucible contaminants.
Protocol 2: Molten Salt Electrolysis of a YF₃-LiF-Y₂O₃ System
This protocol outlines a laboratory-scale procedure for producing yttrium via electrolysis in a fluoride molten salt.
Materials and Equipment:
-
High-purity Lithium Fluoride (LiF), this compound (YF₃), and Yttrium Oxide (Y₂O₃).
-
High-density graphite crucible to act as the cell body.
-
Graphite rod for the anode.
-
Molybdenum or Tungsten rod for the cathode.
-
Electrolysis cell with gas-tight fittings for inert gas and off-gas.
-
High-temperature furnace capable of maintaining 1000°C.
-
DC power supply.
-
Glove box with an inert atmosphere.
Procedure:
-
Electrolyte Preparation: Thoroughly dry all salt components (LiF, YF₃, Y₂O₃) under vacuum to remove moisture. Inside a glove box, weigh and mix the salts in the desired ratio (e.g., a eutectic LiF-YF₃ mixture with a specific weight percent of Y₂O₃).
-
Cell Assembly: Place the salt mixture into the graphite crucible. Position the graphite anode and molybdenum cathode in the cell, ensuring they do not touch. Seal the electrolysis cell.
-
Melting and Dissolution: Place the cell in the furnace. Purge the cell with high-purity argon. Heat the cell to the operating temperature (e.g., 1000°C) to melt the salts.[5] Allow sufficient time for the Y₂O₃ to dissolve completely in the molten fluoride bath.
-
Electrolysis: Connect the electrodes to the DC power supply (anode to positive, cathode to negative). Apply a constant current to achieve the desired cathodic current density (e.g., 9 A/cm²).[5] Run the electrolysis for a set duration (e.g., 1-2 hours). Monitor cell voltage and temperature throughout the process.
-
Product Deposition: Yttrium metal will deposit on the molybdenum cathode, likely as a solid or dendritic deposit at this temperature.
-
Shutdown and Recovery: Turn off the power supply. Raise the cathode from the molten salt bath but keep it within the hot zone of the furnace to allow excess electrolyte to drain off.
-
Cooling: Turn off the furnace and allow the entire cell to cool to room temperature under an argon atmosphere.
-
Extraction: Once cool, open the cell in an inert atmosphere. The yttrium deposit can be mechanically removed from the cathode. The product may be encased in frozen electrolyte, which can be removed mechanically or by vacuum distillation.
Visualizations: Workflows and Schematics
Overall Manufacturing Workflow
Caption: Workflow for metallic yttrium production from YF₃.
Calciothermic Reduction Process
Caption: Step-by-step calciothermic reduction workflow.
Molten Salt Electrolysis Cell Schematic
Caption: Schematic of a molten salt electrolysis cell.
References
Application of Yttrium Fluoride in Ceramics and Glasses: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium fluoride (B91410) (YF₃) is a versatile inorganic compound that has garnered significant interest in materials science due to its unique optical and mechanical properties. In the realm of ceramics and glasses, YF₃ serves as a critical component for developing advanced materials with tailored functionalities. Its applications range from low refractive index optical coatings and high-performance transparent ceramics to robust structural components and specialized optical fibers. This document provides detailed application notes and experimental protocols for the utilization of yttrium fluoride in the synthesis and fabrication of advanced ceramic and glass materials.
Applications in Ceramics
This compound is primarily utilized in ceramics to enhance their performance in extreme environments and for specialized applications. Its key roles include serving as a sintering aid, a component in plasma-resistant coatings, and a constituent in advanced transparent ceramics.
Sintering Aid for Enhanced Densification
The addition of this compound can facilitate the densification of ceramic powders at lower temperatures. This is particularly beneficial for materials with high melting points, as it reduces energy consumption and can help in retaining fine-grained microstructures, which often leads to improved mechanical properties.
Plasma-Resistant Ceramic Coatings
This compound and yttrium oxyfluoride (YOF) coatings are employed in semiconductor manufacturing equipment to protect chamber components from corrosive plasma environments.[1] These coatings exhibit high resistance to erosion by fluorine-based plasmas, which are commonly used in etching processes. This resistance minimizes particle generation and contamination within the processing chamber.[1]
Transparent Ceramics
This compound is a key component in the fabrication of transparent ceramics, which are polycrystalline materials with optical properties comparable to single crystals. These materials are advantageous for applications requiring high mechanical strength, thermal shock resistance, and transparency across a wide wavelength range, such as in high-power lasers, infrared (IR) windows, and scintillator materials.
Applications in Glasses
In glass manufacturing, this compound is a crucial additive for producing specialty glasses with enhanced optical and structural properties. It is a key component in fluoride and oxyfluoride glasses.
Fluoride and Oxyfluoride Glasses
This compound is a fundamental constituent of many heavy metal fluoride glasses, such as ZBLAN (ZrF₄-BaF₂-LaF₃-AlF₃-NaF), and various fluorosilicate and fluoroaluminate glasses. The addition of YF₃ can improve the glass-forming ability, increase thermal stability, and modify the refractive index.[2] In oxyfluoride glasses, yttrium ions play a critical role in stabilizing the structure, creating a balanced environment that supports the coexistence of fluoride and oxide components.[3]
Optical Fibers
Fluoride glasses containing this compound are used to fabricate optical fibers for mid-infrared applications. These fibers offer a broader transmission window compared to conventional silica-based fibers, making them suitable for applications in laser power delivery, remote sensing, and medical diagnostics.
Upconversion Luminescence
This compound-containing glasses and glass-ceramics are excellent hosts for rare-earth ions, enabling efficient upconversion luminescence. This property is valuable for applications in solid-state lasers, optical temperature sensors, and bio-imaging.
Quantitative Data
The following tables summarize key quantitative data related to the application of this compound in ceramics and glasses.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | YF₃ | [4] |
| Molar Mass | 145.90 g/mol | [4] |
| Melting Point | 1152 °C | |
| Density | 4.01 g/cm³ | |
| Crystal Structure | Orthorhombic |
Table 2: Composition of Yttrium-Containing Glasses (mol%)
| Glass System | YF₃ | Other Components | Application |
| Fluorozirconate (ZBLAN) | - | 53 ZrF₄, 20 BaF₂, 4 LaF₃, 3 AlF₃, 20 NaF | Mid-IR optical fibers |
| Fluoroaluminate | 10-40 | AlF₃, BaF₂, CaF₂, MgF₂ | Optical components |
| Yttrium Fluorosilicate | 10-30 | SiO₂, Al₂O₃, CaF₂ | Glass-ceramics |
| Oxyfluoride Glass | 5-25 | SiO₂, Al₂O₃, Na₂O, CaF₂ | Upconversion materials |
Table 3: Properties of this compound-Containing Ceramics and Glasses
| Material | Property | Value | Reference |
| YF₃ Thin Film | Refractive Index (at 550 nm) | ~1.52 | |
| YF₃-containing Fluoride Glass | Transparency Range | 0.2 - 8 µm | |
| Yttria-Stabilized Zirconia (YSZ) | Fracture Toughness | 5-10 MPa·m¹/² | |
| Yttrium Oxyfluoride Ceramic | Bending Strength | 180 ± 14 MPa | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Containing Fluoride Glass via Melt-Quenching
This protocol describes the synthesis of a representative fluoride glass composition using the melt-quenching technique.
Materials:
-
High-purity (99.99% or higher) anhydrous fluoride powders: Zirconium fluoride (ZrF₄), Barium fluoride (BaF₂), Lanthanum fluoride (LaF₃), Aluminum fluoride (AlF₃), Sodium fluoride (NaF), and this compound (YF₃).
-
Ammonium (B1175870) bifluoride (NH₄F·HF)
-
Platinum or vitreous carbon crucible
-
Controlled atmosphere furnace (e.g., glovebox with an integrated furnace)
-
Brass mold
-
Annealing furnace
Procedure:
-
Batching: Weigh the high-purity fluoride powders according to the desired molar composition (e.g., a ZBLAN derivative with YF₃ substitution). Mix the powders thoroughly inside a glovebox to prevent moisture contamination.
-
Fluorination: Add a small amount of ammonium bifluoride (typically 5-10 wt%) to the powder mixture. This acts as a fluorinating agent to remove any oxide impurities.
-
Melting:
-
Place the mixture in a platinum or vitreous carbon crucible.
-
Heat the crucible in a controlled, inert atmosphere (e.g., dry argon or nitrogen) furnace.
-
Slowly heat to an intermediate temperature (e.g., 400-500 °C) and hold for 1-2 hours to allow for the reaction of ammonium bifluoride and removal of volatile products.
-
Increase the temperature to the melting temperature, typically in the range of 800-950 °C, depending on the specific composition.
-
Hold at the melting temperature for 1-2 hours to ensure a homogeneous melt. Gently rock the furnace if possible to aid homogenization.
-
-
Casting:
-
Preheat a brass mold to a temperature slightly below the glass transition temperature (Tg) of the glass (typically 250-300 °C).
-
Quickly pour the molten glass into the preheated mold.
-
-
Annealing:
-
Immediately transfer the cast glass sample into an annealing furnace held at the glass transition temperature.
-
Hold at Tg for 2-3 hours to relieve internal stresses.
-
Slowly cool the furnace to room temperature over several hours (e.g., at a rate of 10-20 °C/hour).
-
Protocol 2: Fabrication of this compound-Containing Ceramic by Hot-Pressing
This protocol outlines the fabrication of a dense ceramic composite containing this compound using the hot-pressing technique.[6][7][8]
Materials:
-
High-purity ceramic powder (e.g., Alumina - Al₂O₃, or a custom oxide/fluoride mixture).
-
This compound (YF₃) powder.
-
Graphite (B72142) die and punches.
-
Boron nitride spray or slurry (as a releasing agent).
-
Hot-press furnace.
Procedure:
-
Powder Preparation:
-
Mix the primary ceramic powder and YF₃ powder in the desired weight ratio.
-
Ball-mill the powder mixture in a suitable solvent (e.g., ethanol) with grinding media for several hours to achieve a homogeneous blend and reduce particle size.
-
Dry the milled slurry and sieve the resulting powder to break up any soft agglomerates.
-
-
Die Preparation:
-
Coat the inner walls of the graphite die and the surfaces of the punches with a thin layer of boron nitride to prevent reaction with the ceramic powder and to facilitate sample removal.
-
-
Hot-Pressing:
-
Load the powder mixture into the prepared graphite die.
-
Place the die assembly into the hot-press furnace.
-
Heat the sample under vacuum or in an inert atmosphere (e.g., argon) to the desired sintering temperature (typically in the range of 1200-1600 °C, depending on the material system).
-
Apply a uniaxial pressure (typically 20-50 MPa) to the powder compact. The pressure can be applied at the beginning of the heating cycle or once the sintering temperature is reached.
-
Hold at the sintering temperature and pressure for a specified duration (e.g., 1-3 hours) to allow for densification.
-
-
Cooling and Demolding:
-
After the holding time, release the pressure and cool the furnace to room temperature.
-
Carefully extract the sintered ceramic pellet from the die.
-
-
Post-Processing:
-
Remove any residual boron nitride from the surface of the sintered ceramic.
-
The sample can then be cut, ground, and polished for characterization.
-
Protocol 3: Sol-Gel Synthesis of Yttrium Fluorosilicate Glass-Ceramic
This protocol describes the synthesis of an yttrium fluorosilicate glass-ceramic via the sol-gel method.[9]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Yttrium(III) acetate (B1210297) hydrate (B1144303)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Nitric acid (as a catalyst)
-
Controlled atmosphere furnace
Procedure:
-
Sol Preparation:
-
In a beaker, mix TEOS with ethanol.
-
In a separate beaker, dissolve yttrium(III) acetate hydrate in a mixture of ethanol and trifluoroacetic acid. TFA acts as both a solvent and a fluorine source.
-
Slowly add the yttrium-containing solution to the TEOS solution while stirring continuously.
-
Add a mixture of deionized water and nitric acid dropwise to the main solution to initiate hydrolysis. The molar ratio of TEOS:H₂O is typically around 1:4.
-
-
Gelation:
-
Continue stirring the solution for about 1 hour.
-
Pour the sol into a suitable container (e.g., a petri dish) and cover it, leaving small openings for the slow evaporation of solvents.
-
Allow the sol to age at room temperature for several days until a stable gel is formed.
-
-
Drying:
-
Dry the wet gel slowly over a period of several days to weeks at a slightly elevated temperature (e.g., 40-60 °C) to avoid cracking.
-
-
Heat Treatment (Calcination and Crystallization):
-
Place the dried gel in a programmable furnace.
-
Heat the gel slowly in an inert atmosphere (e.g., nitrogen) or air to a temperature of 200-400 °C to burn out organic residues. A slow heating rate (e.g., 1-2 °C/min) is crucial to prevent the sample from cracking.
-
Further heat the sample to a higher temperature (e.g., 600-900 °C) to induce the crystallization of YF₃ nanoparticles within the silicate (B1173343) glass matrix. The specific temperature and holding time will determine the size and distribution of the nanocrystals.
-
Cool the furnace slowly to room temperature.
-
Visualizations
Experimental Workflow for Melt-Quenching of YF₃-Containing Glass
Caption: Workflow for synthesizing YF₃-containing fluoride glass.
Logical Relationship of YF₃ Addition to Glass Properties
Caption: Influence of YF₃ on the properties of glasses.
Experimental Workflow for Hot-Pressing of YF₃-Containing Ceramics
Caption: Workflow for fabricating YF₃-containing ceramics.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Yttrium Doping in Glass: Enhancing Properties for Specialized Applications [safecoze.com]
- 4. This compound | F3Y | CID 83679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the hot pressing sintering? - FASTsinter [fastsinter.com]
- 8. Hot Pressing (HP) Sintering Process for Ceramic Materials Applications | INNOVACERA [innovacera.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Plasma Etching of Uranium Dioxide in Fluorine-Based Environments
Topic: Plasma Etching of Uranium Dioxide using Fluorine-Based Chemistries
Audience: Researchers, scientists, and professionals in materials science and nuclear research.
Introduction:
The etching of uranium dioxide (UO₂) is a critical process in various research and industrial applications, including the decontamination of nuclear equipment and the fabrication of nuclear fuel. A highly effective method for this process is plasma etching, which utilizes reactive fluorine species generated in a plasma to convert solid UO₂ into a volatile compound, uranium hexafluoride (UF₆), that can be easily removed. This document provides detailed application notes and protocols for the plasma etching of uranium dioxide using a nitrogen trifluoride (NF₃) based plasma.
It is important to clarify a common misconception. Materials like yttrium fluoride (B91410) (YF₃) are not used as etching agents for UO₂. Instead, YF₃ and related materials are known for their high resistance to fluorine-based plasmas and are often used as protective coatings for the internal components of plasma etching chambers to prevent their erosion.
Principle of Operation
The plasma etching of uranium dioxide relies on a chemical reaction between fluorine radicals (F•) and the UO₂ surface. In an NF₃ plasma, the NF₃ gas is dissociated by the RF energy to create a high concentration of reactive fluorine atoms. These atoms then react with the uranium dioxide surface in a multi-step process.
The primary proposed mechanism involves the diffusion of fluorine atoms to the UO₂ surface, where they react to form intermediate uranium fluorides and oxyfluorides.[1] These intermediates subsequently react further with fluorine to form the volatile end-product, uranium hexafluoride (UF₆), which desorbs from the surface and is removed by the vacuum system.[1] The overall reaction is enhanced by the energetic ion bombardment present in the plasma, although the ions themselves are not the primary etchant.[1]
A simplified representation of the chemical pathway is as follows:
UO₂ (s) + F• → UOₓFᵧ (s) → UF₆ (g)
The process can sometimes be self-limiting due to the formation of non-volatile uranium oxyfluoride and fluoride intermediates on the UO₂ surface, which can inhibit further reaction with fluorine radicals.[1]
Experimental Data
The etch rate of uranium dioxide in an NF₃ plasma is highly dependent on the experimental conditions. The following tables summarize key quantitative data from reported experiments.
Table 1: Etch Rate of Uranium Dioxide in NF₃ Plasma as a Function of RF Power and Pressure
| RF Power (W) | Pressure (Pa) | Initial Etch Rate (µm/min) |
| 25 - 210 | 10 - 40 | 0.2 - 7.4 |
Data sourced from experiments on the decontamination of depleted uranium dioxide from stainless-steel substrates.[1]
Table 2: Experimental Parameters for NF₃ Plasma Etching of Uranium Dioxide
| Parameter | Range | Notes |
| Etchant Gas | NF₃ | Provides a high flux of fluorine radicals for efficient etching. |
| RF Power | 25 - 210 W | Higher power generally leads to a higher etch rate due to increased dissociation of NF₃.[1] |
| Pressure | 10 - 40 Pa | Affects the density of reactive species and the mean free path of ions.[1] |
| Substrate Temp. | Room Temp. | Etching can be performed at room temperature. |
| Substrate Material | Stainless Steel | The protocol has been demonstrated for UO₂ on stainless steel substrates.[1] |
Experimental Protocol: Plasma Etching of Uranium Dioxide
This protocol outlines the general steps for etching uranium dioxide films using a radio-frequency (RF) plasma system with NF₃ gas.
3.1. Materials and Equipment
-
Uranium dioxide sample (e.g., thin film on a stainless steel substrate)
-
Plasma etching system (capacitively or inductively coupled)
-
Nitrogen trifluoride (NF₃) gas supply with mass flow controller
-
Vacuum pumping system (mechanical pump and turbomolecular pump)
-
RF power supply (13.56 MHz)
-
Pressure gauge
-
Sample holder
-
Appropriate safety equipment for handling uranium and fluoride gases
3.2. Pre-Etching Procedure
-
Ensure the plasma etching chamber is clean and free of contaminants. Chambers with yttrium fluoride or yttrium oxide coatings on internal surfaces are recommended for their resistance to fluorine plasmas.
-
Load the uranium dioxide sample onto the sample holder in the center of the bottom electrode.
-
Evacuate the chamber to a base pressure of < 1 Pa.
3.3. Etching Procedure
-
Introduce NF₃ gas into the chamber at a controlled flow rate.
-
Adjust the pressure to the desired setpoint within the range of 10-40 Pa.[1]
-
Apply RF power to the top electrode to ignite the plasma. The power should be set within the range of 25-210 W.[1]
-
Maintain the plasma for the desired etching time. The etch time will depend on the thickness of the UO₂ film and the etch rate under the chosen conditions.
-
After the desired etching time, turn off the RF power to extinguish the plasma.
-
Stop the NF₃ gas flow.
-
Evacuate the chamber to remove any residual gases and volatile reaction products.
-
Vent the chamber to atmospheric pressure with an inert gas (e.g., N₂).
-
Remove the etched sample.
3.4. Post-Etching Analysis
-
The extent of etching can be determined by measuring the remaining UO₂ using techniques such as profilometry, scanning electron microscopy (SEM), or by quantifying the removed uranium.
-
Surface analysis techniques like X-ray photoelectron spectroscopy (XPS) can be used to characterize the chemical state of the surface after etching.
Visualizations
Diagram 1: Experimental Workflow for Plasma Etching of Uranium Dioxide
References
Troubleshooting & Optimization
Technical Support Center: Preventing Agglomeration of Yttrium Fluoride (YF₃) Nanoparticles
Welcome to the Technical Support Center for Yttrium Fluoride (B91410) (YF₃) Nanoparticle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to nanoparticle agglomeration during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis and handling of YF₃ nanoparticles.
| Issue ID | Problem Encountered | Potential Causes | Recommended Solutions & Optimizations |
| AG-01 | Immediate and severe aggregation upon formation of nanoparticles. | 1. High surface energy of nascent nanoparticles: Unstabilized nanoparticles have a natural tendency to aggregate to reduce their surface energy.[1][2] 2. Inadequate or ineffective capping agent: The chosen capping agent may not be providing sufficient steric or electrostatic repulsion.[3] 3. Suboptimal reaction conditions: Parameters like precursor concentration, temperature, and pH might be favoring rapid, uncontrolled growth and aggregation. | 1. Introduce a Capping Agent: Add a suitable capping agent to the reaction mixture before the nucleation of nanoparticles. Common choices include citrate (B86180), polyvinylpyrrolidone (B124986) (PVP), and polyacrylic acid (PAA).[3][4] 2. Optimize Capping Agent Concentration: Ensure the concentration of the capping agent is sufficient to fully coat the nanoparticle surface. Start with established literature ratios and optimize from there. 3. Control Reaction Kinetics: Lower the reaction temperature to slow down the nucleation and growth process, allowing more time for the capping agent to adsorb to the nanoparticle surface.[5] |
| AG-02 | Nanoparticles appear well-dispersed initially but aggregate over time (hours to days). | 1. Weak capping agent binding: The capping agent may be weakly adsorbed and desorbing from the nanoparticle surface over time. 2. Changes in the suspension environment: Post-synthesis changes in pH, ionic strength, or temperature can destabilize the nanoparticles. 3. Ostwald Ripening: Smaller particles may dissolve and redeposit onto larger particles, leading to a broader size distribution and aggregation. | 1. Select a Stronger Capping Agent: Consider using a polymer with multiple anchoring points (e.g., PAA) or a ligand with a high affinity for the YF₃ surface. 2. Maintain a Stable Environment: Store the nanoparticle suspension in a buffer with a controlled pH and low ionic strength. Avoid drastic temperature fluctuations. 3. Purification: After synthesis, wash the nanoparticles to remove excess ions that can destabilize the suspension over time.[2] |
| AG-03 | Aggregation is observed after purification steps (e.g., centrifugation, dialysis). | 1. Removal of stabilizing ions: Washing steps might remove not only excess reactants but also essential stabilizing ions from the nanoparticle's electrical double layer.[2] 2. Mechanical stress: High centrifugation speeds can overcome the repulsive forces between nanoparticles, forcing them into close contact and causing irreversible aggregation. 3. Solvent incompatibility: Resuspending the nanoparticles in a solvent that does not favor their surface chemistry can lead to immediate aggregation. | 1. Gentle Purification: Use lower centrifugation speeds for longer durations. Consider alternative purification methods like tangential flow filtration. 2. Resuspend Immediately: After centrifugation, immediately resuspend the nanoparticle pellet in a suitable, stabilizing buffer with sonication. 3. Solvent Selection: Ensure the final suspension medium is compatible with the capping agent used. For instance, nanoparticles capped with hydrophilic polymers should be suspended in aqueous solutions. |
| AG-04 | Varying levels of agglomeration from batch to batch despite using the same protocol. | 1. Inconsistent mixing or addition rates: The rate at which precursors or reducing agents are added can significantly impact nucleation and growth kinetics. 2. Slight variations in temperature or pH: Minor fluctuations in these parameters can have a large effect on nanoparticle stability. 3. Purity of reagents and solvents: Impurities can interfere with the capping process and induce aggregation. | 1. Standardize Procedures: Use syringe pumps for precise and reproducible addition of reagents. Ensure consistent stirring speeds. 2. Monitor and Control Parameters: Use calibrated probes to accurately monitor and control the temperature and pH throughout the synthesis. 3. Use High-Purity Reagents: Always use reagents and solvents of the highest available purity to minimize the impact of unknown variables. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yttrium fluoride nanoparticle agglomeration?
A1: The primary cause is the high surface energy of the nanoparticles.[1][2] Nanoparticles have a large surface area-to-volume ratio, making them thermodynamically unstable. To reduce this energy, they tend to aggregate. This can be prevented by using capping agents that provide either electrostatic or steric repulsion between the particles.
Q2: How do I choose the right capping agent for my YF₃ nanoparticle synthesis?
A2: The choice of capping agent depends on your synthesis method and the final application.
-
Citrate: Provides good electrostatic stabilization in aqueous media and is biocompatible.[2][5] It is often used in co-precipitation methods.
-
Polyvinylpyrrolidone (PVP): A versatile polymer that can act as a surface stabilizer and growth modifier, providing steric stabilization.[4][6] It is commonly used in polyol and hydrothermal syntheses.
-
Polyacrylic Acid (PAA): A polyelectrolyte that offers strong binding to the nanoparticle surface and provides excellent colloidal stability through both electrostatic and steric effects.[7][8]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that can be used to confer stealth properties to nanoparticles for in vivo applications, reducing non-specific protein adsorption.[9]
Q3: What is the difference between electrostatic and steric stabilization?
A3:
-
Electrostatic stabilization arises from the repulsion of like charges. Capping agents like citrate create a charged layer on the nanoparticle surface, leading to a repulsive force that prevents aggregation. This is highly dependent on the pH and ionic strength of the medium.
-
Steric stabilization is provided by long-chain molecules (polymers) like PVP or PEG that adsorb to the nanoparticle surface. These polymer chains create a physical barrier that prevents the nanoparticles from getting close enough to aggregate. This method is generally less sensitive to changes in ionic strength.
Q4: Can I use sonication to re-disperse aggregated nanoparticles?
A4: Sonication can be effective in re-dispersing loosely aggregated nanoparticles (soft agglomerates). However, if the nanoparticles have formed tight, irreversible aggregates (hard agglomerates) due to sintering or strong chemical bonds, sonication may not be sufficient and can even lead to particle fragmentation. It is always better to prevent aggregation in the first place.
Q5: How does pH affect the stability of YF₃ nanoparticles?
A5: pH is a critical parameter, especially for electrostatically stabilized nanoparticles. For nanoparticles capped with agents like citrate or PAA, the surface charge is pH-dependent. At a pH far from the isoelectric point (the pH at which the net surface charge is zero), the nanoparticles will have a high surface charge, leading to strong electrostatic repulsion and good stability. Near the isoelectric point, the repulsive forces are minimal, and aggregation is likely to occur.
Q6: How does temperature influence the agglomeration of YF₃ nanoparticles?
A6: Temperature can have a dual effect. In some synthesis methods, lower temperatures can slow down the reaction kinetics, allowing for better capping and resulting in smaller, more stable nanoparticles.[5] However, for some stabilization mechanisms, such as the citrate-bridge self-assembly, higher temperatures can lead to the formation of larger, yet stable, supraparticles.[2] During storage, high temperatures can increase the kinetic energy of the nanoparticles, potentially overcoming the repulsive barrier and leading to aggregation.
Quantitative Data Summary
The stability of a nanoparticle dispersion can be quantitatively assessed by measuring the zeta potential. A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion and a more stable suspension.
| Capping Agent | Synthesis Method | Particle Size (nm) | Zeta Potential (mV) | Key Observations | Reference |
| Citrate | Co-precipitation (at 5°C) | ~5 | ~ -40 | Monodisperse and stable nanoparticles. | [2][5] |
| Citrate | Co-precipitation (at 100°C) | ~80 (supraparticles) | ~ -40 | Self-assembly into larger, stable supraparticles. | [2][5] |
| Polyvinylpyrrolidone (PVP) | Hydrothermal | Not Specified | Not Specified | Acts as a surface stabilizer and growth modifier. | [4] |
| Polyacrylic Acid (PAA) | Surface Functionalization | Not Specified | Not Specified | Provides reactive carboxyl groups and good biocompatibility. | [7] |
| Polyethylene Glycol (PEG) | Hydrothermal | ~200 x 800 (nanobundles) | Not Specified | Acts as a surfactant, leading to self-assembly of nanocrystals. | [10] |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized YF₃ Nanoparticles (Co-precipitation Method)
This protocol is adapted from a method that yields monodisperse nanoparticles at low temperatures.[2][5]
Materials:
-
Yttrium(III) acetate (B1210297) tetrahydrate [Y(Ac)₃·4H₂O]
-
Tetramethylammonium (B1211777) citrate
-
Ammonium (B1175870) fluoride (NH₄F)
-
Deionized water
Procedure:
-
In a flask, dissolve yttrium(III) acetate and tetramethylammonium citrate in deionized water. A common molar ratio is 1:1.5 (Y:Citrate).
-
Cool the solution to 5°C in an ice bath with continuous stirring.
-
Prepare a separate aqueous solution of ammonium fluoride.
-
Add the ammonium fluoride solution dropwise to the cooled yttrium-citrate solution while stirring vigorously. This will initiate the nucleation of YF₃ nanoparticles.
-
Allow the reaction to proceed for 2 hours at 5°C with continuous stirring.
-
To purify the nanoparticles, centrifuge the suspension and discard the supernatant.
-
Resuspend the pellet in deionized water and repeat the centrifugation process several times to remove unreacted precursors and excess citrate.
-
After the final wash, resuspend the nanoparticles in deionized water for storage.
Protocol 2: Synthesis of PEG-Stabilized YF₃ Nanobundles (Hydrothermal Method)
This protocol describes the synthesis of self-assembled YF₃ nanobundles using PEG as a surfactant.[10]
Materials:
-
Yttrium chloride (YCl₃)
-
Sodium fluoride (NaF)
-
Polyethylene glycol (PEG)
-
Deionized water
Procedure:
-
In a beaker, dissolve YCl₃ and PEG in deionized water with stirring.
-
In a separate beaker, dissolve NaF in deionized water.
-
Add the NaF solution to the YCl₃/PEG solution under continuous stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 140°C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation, wash several times with deionized water and then with ethanol.
-
Dry the final product in an oven at 60°C.
Visualizations
Troubleshooting Workflow for YF₃ Nanoparticle Agglomeration
Caption: A flowchart for troubleshooting agglomeration issues.
Mechanisms of Nanoparticle Stabilization
Caption: Comparison of electrostatic and steric stabilization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hydrothermal synthesis of metal nanoparticles@hydrogels and statistical evaluation of reaction conditions’ effects on nanoparticle morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of citrate, PVP, and PEG coated silver nanoparticles in ecotoxicology media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyacrylic Acid-Functionalized Fe3O4@YF3:Eu3 + Multi...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of Hydrothermally Synthesized Yttrium Fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of hydrothermally synthesized yttrium fluoride (B91410) (YF₃).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the hydrothermal synthesis of yttrium fluoride, offering potential causes and solutions in a question-and-answer format.
1. Why is the purity of my synthesized this compound lower than expected?
Low purity in hydrothermally synthesized this compound can stem from several factors throughout the experimental process. The primary culprits are often the purity of the initial precursor materials, improper control of reaction conditions such as pH, temperature, and pressure, and inadequate post-synthesis purification.[1]
Common impurities can include unreacted precursors, intermediate phases, or byproducts formed during the reaction. For instance, using yttrium oxide or hydroxide (B78521) precursors of insufficient purity can introduce contaminants into the final product.[1] Similarly, the choice and handling of the fluoride source are critical.
2. How does the choice of precursors affect the final purity of this compound?
The purity of your final this compound product is significantly influenced by the quality of the yttrium and fluoride precursors. Starting with high-purity source materials is a fundamental requirement for achieving a high-purity end product.[1]
-
Yttrium Source: Yttrium salts like yttrium nitrate (B79036) (Y(NO₃)₃) and yttrium chloride (YCl₃) are common precursors. The presence of other rare-earth elements or metallic impurities in these salts will directly translate to impurities in the final YF₃.
-
Fluoride Source: Common fluoride sources include sodium fluoride (NaF), potassium fluoride (KF), ammonium (B1175870) fluoride (NH₄F), and hydrofluoric acid (HF). The purity of these reagents is equally important. Additionally, the reactivity and solubility of the fluoride source can influence the reaction kinetics and potentially lead to the formation of undesired byproducts.
3. What is the role of pH in the hydrothermal synthesis of this compound and how can I control it?
The pH of the reaction mixture is a critical parameter that influences the phase, morphology, and purity of the synthesized this compound. Adjusting the pH can affect the solubility of precursors and the nucleation and growth rates of the YF₃ crystals. Both acidic and basic conditions have been used in hydrothermal synthesis, and the optimal pH is often dependent on the specific precursors and desired product characteristics.
Control of pH is typically achieved by adding mineralizers such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to make the solution basic, or acids like hydrochloric acid (HCl) or nitric acid (HNO₃) to make it acidic. It is crucial to measure and adjust the pH of the precursor solution before sealing the autoclave for the hydrothermal reaction.
4. How do temperature and pressure influence the purity of the final product?
Temperature and pressure are key parameters in hydrothermal synthesis that directly impact reaction kinetics, precursor solubility, and crystal growth.
-
Temperature: Higher temperatures generally increase the reaction rate and can promote the formation of more crystalline and potentially purer this compound. However, excessively high temperatures might lead to the formation of unwanted phases or larger, less uniform particles. The optimal temperature is typically determined experimentally.
-
Pressure: In a sealed autoclave, the pressure is a function of the filling volume and the temperature. Pressure influences the solubility of the reactants and can affect the final product's properties. Consistent filling of the autoclave is important for reproducible results.
5. My this compound powder is contaminated with other phases. How can I improve phase purity?
The presence of secondary phases, such as yttrium oxyfluoride (YOF) or other complex fluorides, is a common issue. To improve phase purity:
-
Control Stoichiometry: Ensure the molar ratio of the yttrium precursor to the fluoride source is carefully controlled. An excess of either reactant can lead to the formation of intermediate or undesired phases.
-
Optimize pH: As mentioned, the pH of the solution can significantly influence the final phase composition. Systematic variation of the pH can help identify the optimal range for pure YF₃ formation.
-
Adjust Temperature and Time: The reaction temperature and duration of the hydrothermal process can be optimized to favor the formation of the desired this compound phase. Longer reaction times or higher temperatures may be necessary to ensure the complete conversion of precursors to YF₃.
6. What are the best practices for washing and drying the synthesized this compound to maximize purity?
Post-synthesis purification is a critical step to remove unreacted precursors, byproducts, and any adsorbed impurities from the surface of the this compound nanoparticles.
-
Washing: The synthesized powder should be thoroughly washed. A typical procedure involves repeated cycles of centrifugation to pellet the nanoparticles, followed by decanting the supernatant and resuspending the pellet in a washing solvent. Distilled or deionized water is commonly used for initial washes to remove soluble salts. Subsequent washes with ethanol (B145695) or acetone (B3395972) can help remove water and organic residues.
-
Drying: After washing, the purified this compound should be dried to remove any remaining solvent. Drying is typically performed in an oven at a controlled temperature (e.g., 60-80 °C) for several hours. For applications sensitive to hydroxyl groups, vacuum drying or drying under an inert atmosphere may be necessary.
Data Presentation
While specific quantitative data is highly dependent on the exact experimental setup, the following tables illustrate the expected trends of how key parameters can influence the purity of hydrothermally synthesized this compound. Researchers should use these as a guide for their experimental design and optimization.
Table 1: Illustrative Effect of Yttrium Precursor Purity on Final YF₃ Purity
| Yttrium Precursor Purity (%) | Expected Final YF₃ Purity (%) | Potential Impurities Introduced |
| 99.0 | < 99.0 | Other rare-earth fluorides, various metal fluorides |
| 99.9 | Up to 99.9 | Trace amounts of other rare-earth fluorides |
| 99.99 | Up to 99.99 | Minimal trace element contamination |
| 99.999 | > 99.99 | Ultra-low levels of trace impurities |
Table 2: Illustrative Influence of Reaction pH on YF₃ Purity
| Initial Solution pH | Expected YF₃ Purity (%) | Observations and Potential Byproducts |
| 3 | Lower | Potential for incomplete reaction, formation of complex this compound hydrates. |
| 5 | Moderate | Improved reaction completion, but risk of oxyfluoride formation remains. |
| 7 | High | Often optimal for pure YF₃ formation, minimizing hydrolysis. |
| 9 | Moderate to High | Can favor complete reaction, but may increase the chance of co-precipitating yttrium hydroxide. |
| 11 | Lower | Increased likelihood of yttrium hydroxide or oxyhydroxide impurities. |
Table 3: Illustrative Impact of Hydrothermal Temperature on YF₃ Purity
| Temperature (°C) | Expected YF₃ Purity (%) | General Effects on Crystallinity and Impurities |
| 120 | Moderate | Lower crystallinity, potential for amorphous phases and incomplete reaction. |
| 150 | High | Good crystallinity, often a good balance for achieving high purity. |
| 180 | High | Increased crystallinity and particle size, may reduce certain impurities. |
| 200 | Moderate to High | High crystallinity, but potential for side reactions or phase transformations increases. |
| 220 | Variable | Risk of forming less desirable phases or increased impurity incorporation. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound.
Protocol 1: Hydrothermal Synthesis of High-Purity this compound
1. Materials:
- Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O, 99.99% purity)
- Sodium fluoride (NaF, 99.99% purity)
- Deionized water
- Ethanol (99.5%)
- Teflon-lined stainless steel autoclave
2. Procedure:
- Precursor Solution Preparation: a. Dissolve a stoichiometric amount of Y(NO₃)₃·6H₂O in deionized water in a beaker with constant stirring to form a clear solution (e.g., 0.1 M). b. In a separate beaker, dissolve a corresponding stoichiometric amount of NaF in deionized water (e.g., a 3:1 molar ratio of F⁻ to Y³⁺).
- Reaction Mixture Preparation: a. Slowly add the NaF solution to the Y(NO₃)₃ solution under vigorous stirring. A white precipitate of YF₃ will form immediately. b. Continue stirring the mixture for 30 minutes to ensure homogeneity. c. Measure and adjust the pH of the slurry if necessary using dilute HNO₃ or NaOH.
- Hydrothermal Reaction: a. Transfer the resulting slurry into a Teflon-lined stainless steel autoclave. The filling volume should not exceed 80% of the autoclave's capacity. b. Seal the autoclave tightly and place it in a programmable oven. c. Heat the autoclave to the desired temperature (e.g., 180 °C) and maintain it for the specified duration (e.g., 12-24 hours).
- Cooling and Collection: a. After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. b. Carefully open the autoclave and collect the white precipitate.
Protocol 2: Post-Synthesis Purification of this compound
1. Materials:
- As-synthesized this compound precipitate
- Deionized water
- Ethanol (99.5%)
- Centrifuge and centrifuge tubes
2. Procedure:
- Washing with Deionized Water: a. Transfer the collected precipitate into a centrifuge tube. b. Add deionized water to the tube, cap it, and vortex or sonicate for 5 minutes to resuspend the powder. c. Centrifuge the suspension at a sufficient speed and duration to pellet the YF₃ particles (e.g., 8000 rpm for 10 minutes). d. Carefully decant and discard the supernatant. e. Repeat steps 1b-1d at least three times to remove soluble impurities.
- Washing with Ethanol: a. After the final water wash, add ethanol to the centrifuge tube containing the YF₃ pellet. b. Resuspend the pellet by vortexing or sonicating for 5 minutes. c. Centrifuge the suspension and decant the ethanol. d. Repeat the ethanol wash (steps 2a-2c) two more times to remove residual water.
- Drying: a. After the final ethanol wash, place the open centrifuge tube containing the wet YF₃ powder in a drying oven set to 70 °C. b. Dry the powder for at least 12 hours or until a constant weight is achieved. c. For highly sensitive applications, consider drying under vacuum to minimize atmospheric contamination.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the process of improving the purity of hydrothermally synthesized this compound.
Caption: Experimental workflow for hydrothermal synthesis of high-purity this compound.
Caption: Key factors influencing the purity of hydrothermally synthesized this compound.
References
Technical Support Center: Yttrium Fluoride Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of yttrium fluoride (B91410) (YF₃) nanoparticles with controlled particle size.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing yttrium fluoride nanoparticles with controlled particle size?
A1: Several methods are commonly employed to synthesize this compound (YF₃) nanoparticles with precise size control. These include:
-
Microemulsion Method: This technique utilizes water-in-oil microemulsions as nanoreactors, offering excellent control over particle size by varying the water-to-surfactant ratio.[1][2][3]
-
Co-precipitation Method: This approach involves the precipitation of YF₃ from a solution containing yttrium salts and a fluoride source.[4][5] The particle size can be tuned by adjusting parameters like temperature, precursor concentration, and the use of capping agents like citrate (B86180).[4]
-
Hydrothermal/Solvothermal Method: These methods involve a chemical reaction in a sealed vessel at elevated temperature and pressure. They are effective for producing crystalline nanoparticles, and the particle size can be influenced by reaction time, temperature, and precursor concentration.[6][7]
-
Sonochemical Method: This technique uses high-intensity ultrasound to induce the formation of nanoparticles. The size of the YF₃ nanoparticles can be controlled by adjusting the concentration of the fluoride source, such as hydrofluoric acid (HF).[8][9][10][11]
Q2: How does the water-to-surfactant ratio affect particle size in the microemulsion method?
A2: In the reverse micelle (microemulsion) method, the molar ratio of water to surfactant (often denoted as ω or R) is a critical parameter for controlling nanoparticle size. The aqueous cores of the reverse micelles act as nanoreactors for the nanoparticle synthesis. An increase in the water-to-surfactant ratio leads to larger water droplets, which in turn results in the formation of larger this compound nanoparticles.[1] This method allows for the synthesis of relatively monodisperse amorphous YF₃ nanoparticles with controlled sizes, typically ranging from 6 to 50 nm.[1][2][3]
Q3: Can the shape of this compound nanoparticles be controlled?
A3: Yes, the shape of YF₃ nanoparticles can be controlled, particularly with the microemulsion method. While the classical microemulsion method typically produces amorphous spherical particles, a variation involving the direct addition of the fluoride solution to the microemulsion containing the yttrium salt can yield monocrystalline nanoparticles with various shapes, such as hexagonal and triangular single crystals.[1][2]
Q4: What is the role of capping agents in YF₃ nanoparticle synthesis?
A4: Capping agents, such as citrate, play a crucial role in controlling the size and stability of nanoparticles during synthesis.[4] They adsorb to the surface of the growing nanoparticles, preventing excessive growth and aggregation. In the co-precipitation method, for instance, citrate has been shown to mediate the self-assembly of smaller nanoparticles into larger supraparticles, with the final size being tunable by temperature.[4]
Troubleshooting Guides
Issue 1: Undesired Particle Size or Wide Size Distribution
| Potential Cause | Suggested Solution | Relevant Synthesis Method(s) |
| Incorrect water-to-surfactant ratio. | In the microemulsion method, systematically vary the molar ratio of water to surfactant. A higher ratio generally leads to larger particles.[1] | Microemulsion |
| Inconsistent temperature control. | Ensure precise and stable temperature control throughout the synthesis. In co-precipitation, for example, higher temperatures can lead to larger supraparticles.[4] | Co-precipitation, Hydrothermal/Solvothermal |
| Fluctuations in precursor concentration. | Maintain a constant and controlled rate of precursor addition. Rapid addition can lead to uncontrolled nucleation and a broader size distribution. | All methods |
| Ineffective capping agent or incorrect concentration. | Optimize the type and concentration of the capping agent. Ensure it is well-dissolved and evenly distributed in the reaction mixture. | Co-precipitation, Hydrothermal/Solvothermal |
| Insufficient mixing or sonication power. | Ensure vigorous and consistent stirring or sonication to promote homogeneous nucleation and growth. | All methods |
Issue 2: Nanoparticle Aggregation
| Potential Cause | Suggested Solution | Relevant Synthesis Method(s) |
| Inadequate surface stabilization. | Introduce or increase the concentration of a suitable capping agent or surfactant (e.g., citrate, oleylamine).[4][12] | Co-precipitation, Hydrothermal/Solvothermal |
| High particle concentration. | Reduce the initial concentration of the yttrium and fluoride precursors. | All methods |
| Improper post-synthesis washing and dispersion. | Wash the nanoparticles thoroughly to remove residual reactants and byproducts. Use ultrasonication to redisperse the particles in a suitable solvent. | All methods |
| Incorrect pH of the solution. | Adjust the pH of the reaction medium. The surface charge of the nanoparticles is pH-dependent, and adjusting it can increase electrostatic repulsion between particles, preventing aggregation. | Co-precipitation, Hydrothermal/Solvothermal |
Quantitative Data Summary
Table 1: Influence of Water-to-Surfactant Molar Ratio on YF₃ Nanoparticle Size (Microemulsion Method)
| Water-to-Surfactant Molar Ratio | Average Particle Diameter (nm) |
| 1.2 | ~6 |
| 6.1 | ~15 |
| 12.2 | ~25 |
| 24.4 | ~47 |
Data extracted from graphical representation in the cited source.[1]
Table 2: Influence of HF Concentration on YF₃ Nanoparticle Size (Sonochemical Method)
| Sample ID | HF Concentration (M) | Average Particle Size (nm) (Debye-Scherrer) | Average Particle Size (nm) (DLS) |
| YF₃-1 | 0.02 | 358 | 365 ± 30 |
| YF₃-2 | 0.002 | 150 | 156 ± 26 |
| YF₃-3 | 0.0002 | 49 | 51 ± 10 |
Experimental Protocols
Protocol 1: Synthesis of Amorphous YF₃ Nanospheres via Microemulsion Method
This protocol is adapted from the classical microemulsion method described in the literature.[1]
Materials:
-
Yttrium chloride (YCl₃) aqueous solution (e.g., 0.1 M)
-
Ammonium hydrogen difluoride (NH₄HF₂) aqueous solution (e.g., 0.3 M)
-
Cyclohexane (oil phase)
-
Polyoxyethylene isooctylphenyl ether (e.g., Igepal CO-520) (surfactant)
Procedure:
-
Prepare two separate microemulsions:
-
Microemulsion A: Add a specific volume of the aqueous YCl₃ solution to a solution of the surfactant in cyclohexane. The volume will depend on the desired water-to-surfactant molar ratio.
-
Microemulsion B: Prepare a second microemulsion in the same manner using the aqueous NH₄HF₂ solution.
-
-
Mix the microemulsions: Combine Microemulsion A and Microemulsion B with vigorous stirring.
-
Particle Formation: The exchange of reactants between the micelles upon collision will lead to the precipitation of YF₃ nanoparticles within the aqueous cores.
-
Separation and Washing: The nanoparticles can be separated by adding a polar solvent like acetone (B3395972) or ethanol (B145695) to break the microemulsion, followed by centrifugation. The resulting pellet should be washed multiple times with ethanol and water to remove the surfactant and unreacted precursors.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature.
Protocol 2: Synthesis of YF₃ Nanoparticles via Sonochemical Method
This protocol is based on a water-based synthesis using sonochemistry.[8][9][10][11]
Materials:
-
Yttrium (III) acetate (B1210297) tetrahydrate [Y(Ac)₃ · 4H₂O]
-
Hydrofluoric acid (HF)
-
Double-distilled water
Procedure:
-
Prepare the precursor solution: Dissolve yttrium (III) acetate tetrahydrate and hydrofluoric acid in double-distilled water. The concentration of HF can be varied to control the particle size (see Table 2).[11]
-
Sonication: Immerse the reaction vessel in a high-intensity ultrasonic bath or use a sonication probe. The sonochemical irradiation will induce the formation of YF₃ nanoparticles.
-
Reaction Time: Continue sonication for a specific duration (e.g., 1-3 hours).
-
Separation and Washing: Collect the precipitated nanoparticles by centrifugation. Wash the product repeatedly with double-distilled water and ethanol to remove any unreacted precursors.
-
Drying: Dry the purified nanoparticles under vacuum.
Visualizations
Caption: Workflow for YF₃ nanoparticle synthesis via the microemulsion method.
Caption: Key parameters influencing YF₃ nanoparticle properties.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nanorh.com [nanorh.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and antibiofilm properties of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
reducing oxygen contamination in yttrium fluoride thin films
Technical Support Center: Yttrium Fluoride (B91410) (YF₃) Thin Films
Welcome to the technical support center for yttrium fluoride (YF₃) thin film deposition. This resource provides researchers, scientists, and engineers with detailed troubleshooting guides and frequently asked questions to help minimize and control oxygen contamination during the fabrication process.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of oxygen contamination in this compound thin films?
A1: Oxygen contamination in YF₃ thin films deposited via Physical Vapor Deposition (PVD) techniques primarily originates from:
-
Residual Gases: The main contributors are water vapor (H₂O) and molecular oxygen (O₂) remaining in the vacuum chamber even after pump-down. Yttrium is highly reactive and can readily dissociate these molecules.[1]
-
Source Material Purity: The starting YF₃ evaporation material may contain yttrium oxide (Y₂O₃) or yttrium oxyfluoride (YOF) impurities.
-
Outgassing: Desorption of water vapor and other oxygen-containing species from the chamber walls, substrate holders, and the substrate itself, especially when heated.[2]
-
Post-Deposition Exposure: Porous films can adsorb moisture from the ambient atmosphere after being removed from the deposition chamber. Films deposited at low substrate temperatures are particularly susceptible to this.[3]
-
Leaks: Leaks in the vacuum system can introduce a constant source of oxygen and water vapor.
Q2: How does substrate temperature influence oxygen incorporation?
A2: Substrate temperature is a critical parameter that significantly affects the microstructure and, consequently, the oxygen content of YF₃ films.
-
Low Temperatures (< 180°C): Deposition at low temperatures typically results in amorphous, less dense films with a porous, columnar microstructure.[3][4] These pores can readily trap residual water vapor during deposition and adsorb moisture from the air post-deposition, leading to high oxygen content.[3]
-
High Temperatures (> 200°C): Higher substrate temperatures provide adatoms with more surface mobility, promoting the growth of denser, crystalline films.[3][5] This denser structure has fewer voids, reducing the potential for moisture incorporation and resulting in lower oxygen contamination.[6]
Q3: Can post-deposition annealing reduce oxygen contamination?
A3: While post-deposition annealing is a common technique to improve crystallinity and reduce defects in many thin films, its effectiveness in removing existing oxygen (i.e., breaking stable Y-O bonds) in YF₃ is limited without a reactive environment. However, annealing in a high-vacuum or controlled inert atmosphere can help drive out trapped water from porous films and improve the film's density, which can prevent further oxygen uptake. The process must be carefully controlled to avoid further reaction with any residual oxygen in the annealing chamber.
Q4: What is the role of the deposition rate?
A4: The deposition rate can influence film properties and contamination levels. A very low deposition rate can increase the exposure time of each deposited layer to the residual gases in the chamber, potentially increasing the incorporation of oxygen. Conversely, an excessively high rate can lead to more disordered, porous films. A moderate, stable deposition rate (e.g., 0.5 - 1.5 nm/s) is generally recommended to achieve a balance between good film density and minimal exposure to contaminants.[7]
Q5: How does Ion-Assisted Deposition (IAD) help in reducing oxygen contamination?
A5: Ion-Assisted Deposition (IAD) involves bombarding the growing film with low-energy ions (typically argon). This process transfers additional energy to the depositing atoms, which significantly enhances their surface mobility. The result is a much denser, less porous film structure, even at lower substrate temperatures. This densification minimizes voids, drastically reducing water absorption both during and after deposition, thereby lowering oxygen contamination.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered during YF₃ deposition.
Issue: My YF₃ film shows high oxygen content in XPS/EDS analysis. What is the cause?
This is a common problem stemming from multiple potential sources. Use the following Q&A to diagnose the issue.
1. Was the film deposited on a cold substrate?
-
Yes: Films deposited at or near room temperature are often porous and readily absorb atmospheric water upon removal from the chamber. This is a very common cause of oxygen detection.[3]
2. What was the base pressure of your vacuum chamber before deposition?
-
High (e.g., > 5x10⁻⁶ Torr): A high base pressure indicates a significant amount of residual gas, primarily water vapor.
-
Solution: Ensure a proper pump-down procedure. Perform a chamber bake-out (if possible) to desorb water from the chamber walls. Check for leaks using a helium leak detector.
-
3. Did you perform a pre-deposition melt-down of the YF₃ source material?
-
No: The initial layers of YF₃ material in the crucible can have adsorbed moisture or a surface oxide layer.
-
Solution: Slowly ramp up the e-beam power to melt the source material with the shutter closed. Hold it in a molten state for several minutes to outgas trapped contaminants before opening the shutter to begin deposition.
-
4. Is the oxygen signal uniform throughout the film depth (checked via sputtering in XPS)?
-
No, it's only on the surface: The contamination is likely due to post-deposition atmospheric exposure. Your film is porous. (See question 1).
-
Yes, it's uniform: The contamination was incorporated during growth. This points to residual gases in the chamber (question 2), contaminated source material, or outgassing from the substrate/heater assembly.
-
Solution: In addition to improving vacuum conditions, ensure your substrate is properly cleaned and outgassed in-situ by heating it prior to deposition.
-
The logical flow for troubleshooting this issue can be visualized in the diagram below.
Data Summary: Deposition Parameter Effects
The following tables summarize the qualitative and quantitative effects of key deposition parameters on YF₃ thin film properties relevant to oxygen contamination.
Table 1: Effect of Substrate Temperature on YF₃ Film Properties
| Substrate Temp. (°C) | Film Structure | Film Density/Porosity | Water Absorption | Probable O₂ Content | Reference(s) |
| < 150 - 180 | Amorphous | Low Density, Porous | High | High | [3][4] |
| > 200 | Crystalline | High Density, Less Porous | Low | Low | [3][5] |
| 200 - 250 | Crystalline | Optimal Density | Very Low | Very Low | [4] |
| > 250 | Crystalline | Dense but Stressed | Low | Low | [4][6] |
Table 2: Effect of Deposition Method and Rate on Film Properties
| Deposition Method | Deposition Rate (nm/s) | Film Stress | Film Hardness/Durability | Water Absorption | Reference(s) |
| E-Beam Evaporation | 1.5 | Lower | Softer | Moderate | [3][7] |
| E-Beam Evaporation | 0.7 | Higher | Harder | Moderate | [3][7] |
| Ion-Assisted Deposition | ~1.0 | Compressive | Hard, Durable | Very Low | [6][8] |
Experimental Protocols
Protocol: Low-Contamination E-Beam Evaporation of YF₃
This protocol provides a methodology for depositing dense, low-oxygen YF₃ thin films.
1. Substrate Preparation:
- Clean substrates ultrasonically in a sequence of acetone, then isopropanol (B130326) (10 minutes each).
- Dry substrates with high-purity nitrogen gas.
- Load substrates into the chamber immediately to minimize atmospheric exposure.
2. Chamber Pump-Down and Preparation:
- Ensure the deposition chamber is clean. If contamination is suspected, perform mechanical cleaning of chamber walls and shields.
- Pump the chamber to a base pressure of at least < 2x10⁻⁶ Torr. An ultra-high vacuum (UHV) system is preferable.[9]
- If available, perform a chamber bake-out at 150-200°C for several hours to facilitate water desorption from internal surfaces.
3. Deposition Parameters:
- Source Material: High-purity (99.99%) YF₃ granules. Use a molybdenum or tantalum crucible liner.[4] Fill the crucible to approximately 2/3 capacity to ensure good thermal contact and prevent spitting.[4]
- Substrate Temperature: Heat substrates to 250°C and allow the temperature to stabilize for at least 30 minutes before deposition. This step helps outgas the substrates.[4]
- Source Outgassing: With the shutter closed, slowly ramp up the electron beam power to melt the YF₃ material. Keep it in a molten state for 5-10 minutes to allow absorbed gases to escape.
- Deposition Rate: Set a stable deposition rate of 0.8 - 1.0 nm/s . Monitor the rate using a quartz crystal microbalance.[6][7]
- E-beam Settings: Use a defocused and slightly dithered e-beam to heat the material evenly and avoid boring a hole, which can lead to an unstable rate.[5]
4. Post-Deposition:
- After deposition, allow the substrates to cool down to < 50°C under vacuum before venting the chamber.
- Vent the chamber with dry, inert gas (e.g., nitrogen or argon) to minimize moisture exposure to the hot chamber surfaces and the freshly deposited film.
sub_prep [label="1. Substrate Preparation\n- Ultrasonic Clean (Acetone, IPA)\n- N₂ Dry & Load", fillcolor="#F1F3F4", fontcolor="#202124"];
pump [label="2. Chamber Pump-Down\n- Achieve Base Pressure < 2x10⁻⁶ Torr\n- Perform Chamber Bake-out", fillcolor="#F1F3F4", fontcolor="#202124"];
params [label="3. Deposition Setup\n- Heat Substrate to 250°C\n- Pre-melt & Outgas YF₃ Source", fillcolor="#FBBC05", fontcolor="#202124"];
deposit [label="4. Deposition\n- Open Shutter\n- Deposit at 0.8-1.0 nm/s", fillcolor="#4285F4", fontcolor="#FFFFFF"];
post [label="5. Post-Deposition\n- Cool Substrate Under Vacuum\n- Vent with Dry N₂", fillcolor="#F1F3F4", fontcolor="#202124"];
result [label="Result:\nDense, Low-Oxygen YF₃ Film", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub_prep -> pump -> params -> deposit -> post -> result;
}
References
- 1. arxiv.org [arxiv.org]
- 2. svc.org [svc.org]
- 3. researchgate.net [researchgate.net]
- 4. Kurt J. Lesker Company | Frequently Asked Questions - How do I e-beam evaporate this compound (YF3)? | Enabling Technology for a Better World [lesker.com]
- 5. svc.org [svc.org]
- 6. merckgroup.com [merckgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. svc.org [svc.org]
- 9. Thin Film Deposition for UHV Systems - OCIVM Inc. [ocivm.com]
Yttrium Fluoride (YF₃) Thin Film Deposition Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deposition rate and quality of yttrium fluoride (B91410) (YF₃) thin films.
Troubleshooting Guides
This section addresses common issues encountered during the deposition of YF₃ films using various techniques.
Electron Beam & Thermal Evaporation
Q1: My deposition rate is too low or unstable. How can I increase and stabilize it?
A1: Several factors can contribute to a low or unstable deposition rate. Consider the following troubleshooting steps:
-
Source Temperature/Power: The evaporation rate of YF₃ is highly dependent on temperature. For thermal evaporation, ensure your boat/crucible is reaching the optimal evaporation temperature, which is approximately 900°C to 1400°C.[1][2] For e-beam evaporation, an insufficient beam power (voltage and current) will result in a low deposition rate. A typical starting point for an 11 kV system is around 250 mA.[3]
-
Crucible Fill Level (E-Beam): The amount of YF₃ material in the crucible is critical. Overfilling can cause the material to spill and create an electrical short, potentially cracking the crucible liner.[2][4] Conversely, if the melt level is below 30%, the e-beam may strike the crucible walls, leading to breakage.[2][4] A fill level of ⅔ to ¾ full is recommended for stable evaporation.[2][4]
-
E-Beam Spot Size and Sweep (E-Beam): A focused and static electron beam can locally deplete the material, creating a "tunnel" and reducing the effective surface area for evaporation. It is crucial to defocus the beam and dither it slightly and slowly during operation to ensure uniform melting of the source material.[3]
-
Chamber Pressure: A high base pressure can impede the transport of evaporated material to the substrate. Ensure your vacuum chamber reaches a base pressure of at least 10⁻⁵ Torr before starting the deposition.[5] Outgassing from the source material can also affect pressure stability. Monitor the pressure during the initial heating phase and increase power gradually once outgassing has subsided.[2]
-
Material Form: YF₃ is available in different forms, such as granules and tablets.[1][6] The form can affect the initial melting and evaporation behavior. Pre-conditioning the material by slowly melting it into a solid block can lead to more stable deposition.
Q2: The deposited YF₃ film has poor adhesion to the substrate. What are the possible causes and solutions?
A2: Poor adhesion is a common problem that can often be rectified by adjusting deposition parameters and substrate preparation:
-
Substrate Temperature: A low substrate temperature can negatively impact film adhesion.[2][4] While amorphous films with low scatter can be achieved at temperatures below 150°C, this often comes at the cost of reduced adhesion.[2][4] Increasing the substrate temperature to a range of 150°C to 250°C generally improves adhesion.[1][2][4]
-
Substrate Cleaning: The substrate surface must be meticulously clean to ensure good film adhesion. Employ a thorough cleaning procedure appropriate for your substrate material, which may include solvent cleaning, ultrasonic agitation, and a final in-situ cleaning step like glow discharge.
-
Adhesion Layers: For certain substrates, particularly in the infrared range, using a thin adhesion layer of a compatible material (e.g., SiO, MgO, Y₂O₃) can significantly enhance the adhesion of the YF₃ film.
-
Deposition Rate: A very high deposition rate can sometimes lead to increased stress and poor adhesion. While a higher rate is often desired for efficiency, a moderately controlled rate can result in better film quality.
-
Ion-Assisted Deposition (IAD): IAD is a technique that can significantly improve film adhesion and durability.[1] The use of an ion source during deposition densifies the film and enhances its bond to the substrate.[1]
Q3: My YF₃ film shows high optical absorption or scattering. How can I improve its optical properties?
A3: High absorption and scattering can be detrimental to the performance of optical coatings. Here are key factors to consider:
-
Substrate Temperature: The substrate temperature plays a crucial role in the microstructure of the film. At temperatures above 150°C-200°C, YF₃ films tend to form distinct crystalline layers, which can increase light scattering.[1][7] For applications requiring low scatter, depositing on a cooler substrate (below 150°C) to form an amorphous film is preferable, though this may impact other properties like adhesion and refractive index.[2][4]
-
Water Absorption: YF₃ films deposited at lower substrate temperatures can be porous and susceptible to water absorption, leading to absorption bands in the infrared spectrum (around 3 µm and 6 µm).[7] Increasing the substrate temperature or using Ion-Assisted Deposition (IAD) can create denser films with significantly reduced water absorption.[1]
-
Source Material Purity: The purity of the YF₃ source material is critical. Impurities can lead to increased absorption in the resulting film. Using high-purity (e.g., 99.99%) YF₃ is recommended for demanding optical applications.
-
E-Beam Settings (E-Beam): In e-beam evaporation, it's important to use optimized settings with low energy density to avoid decomposition of the YF₃ material, which can alter its stoichiometry and lead to absorption.[1]
Sputtering
Q1: The deposition rate during YF₃ sputtering is very low. How can I improve it?
A1: Low deposition rates in sputtering can be a challenge. Here are some parameters to investigate:
-
Sputtering Power: Increasing the RF power applied to the YF₃ target will generally increase the deposition rate. However, excessive power can lead to target cracking or compositional changes in the film. It is advisable to increase power incrementally to find an optimal balance.
-
Working Pressure: The working pressure of the sputtering gas (typically Argon) affects the sputtering yield and the transport of sputtered atoms. There is an optimal pressure range for maximizing the deposition rate, which needs to be determined experimentally for your specific system.
-
Target-to-Substrate Distance: A shorter distance between the target and the substrate will generally lead to a higher deposition rate. However, this can also affect the uniformity of the film.
-
Magnetron Performance: Ensure that the magnets in your magnetron sputtering source are functioning correctly to effectively confine the plasma near the target surface, which is crucial for achieving a good sputtering rate.
Q2: The sputtered YF₃ film is crumbling or has poor quality. What could be the cause?
A2: Film quality issues in sputtering can arise from several factors:
-
Sputtering Power: High sputtering power can cause the YF₃ thin film to crumble.[8] It's important to operate within a power range that avoids excessive stress in the film.[8]
-
Oxygen Contamination: YF₃ films are susceptible to oxygen contamination during sputtering, which can degrade their properties.[8] Ensuring a low base pressure in the chamber and using high-purity argon gas can minimize this. Pre-sputtering the target for a period before opening the shutter to the substrate can also help to remove any surface oxide layer on the target.[8]
-
Substrate Temperature: While some sputtering of YF₃ is done at room temperature, heating the substrate can influence the film's structure and properties.[8] However, high substrate temperatures during sputtering can also lead to the formation of crystalline phases and potentially oxygen contamination.[9]
Frequently Asked Questions (FAQs)
Q1: What is a typical deposition rate for YF₃ using thermal or e-beam evaporation?
A1: A typical deposition rate for YF₃ using thermal or e-beam evaporation is in the range of 0.5 to 1.5 nm/s (5 to 15 Å/s).[1][2] Some sources suggest that a slower deposition rate of around 0.7 nm/s can result in mechanically stronger films compared to a rate of 1.5 nm/s.[7]
Q2: What is the recommended substrate temperature for YF₃ deposition?
A2: The optimal substrate temperature depends on the desired film properties.
-
For good adhesion and higher refractive index: 150°C to 250°C.[1][2][4]
-
For harder, more stressed films with potential for higher scatter: Above 250°C.[2][4]
Q3: What type of crucible liner should I use for e-beam evaporation of YF₃?
A3: Molybdenum (Mo) or tantalum (Ta) crucible liners are suitable for the e-beam evaporation of YF₃.[1][2][4]
Q4: Can Ion-Assisted Deposition (IAD) be used with YF₃?
A4: Yes, IAD is a highly effective method for depositing YF₃ films. It can produce durable, adherent films with a thickness greater than 1.5 µm on various substrates.[1] IAD also helps to create denser films, which significantly reduces water absorption in the infrared spectrum.[1]
Data Presentation
Table 1: Electron Beam & Thermal Evaporation Parameters for Yttrium Fluoride (YF₃)
| Parameter | Recommended Value/Range | Notes | References |
| Evaporation Temperature | ~900°C - 1400°C | Higher temperature leads to a higher deposition rate. | [2] |
| Deposition Rate | 0.5 - 1.5 nm/s (5 - 15 Å/s) | Slower rates may improve mechanical strength. | [1][2][7] |
| Substrate Temperature | 150°C - 250°C | Optimal for balancing adhesion, refractive index, and stress. | [1][2][4] |
| Base Pressure | < 1 x 10⁻⁵ mbar | Essential for minimizing contamination. | |
| Crucible/Boat Material | Molybdenum (Mo), Tantalum (Ta) | Suitable for both e-beam and thermal evaporation. | [1][2][4] |
| Ion-Assisted Deposition (IAD) | Ion Energy: ~300 eV | IAD improves film density, adhesion, and reduces water absorption. | [1] |
| Ion Current Density: 30-50 µA/cm² | [1] |
Table 2: RF Magnetron Sputtering Parameters for this compound (YF₃)
| Parameter | Reported Value/Range | Notes | References |
| Sputtering Power | 150 - 250 W | Higher power can lead to crumbling of the film. | [8] |
| Working Pressure | ~1.0 Pa | Optimal pressure needs to be determined for the specific system. | [8] |
| Substrate Temperature | Room Temperature to 700°C | Higher temperatures can promote crystallinity and potential oxygen contamination. | [8][9] |
| Target-Substrate Distance | ~15 cm | Affects deposition rate and uniformity. | [8] |
| Sputtering Gas | Argon (Ar) | High purity is crucial to prevent contamination. |
Experimental Protocols
Protocol 1: Electron Beam Evaporation of this compound
-
Substrate Preparation:
-
Clean the substrate using a standard procedure appropriate for the material (e.g., sequential ultrasonic cleaning in acetone, isopropanol, and deionized water).
-
Dry the substrate with a nitrogen gun and load it into the chamber.
-
Perform an in-situ plasma clean if the system is equipped.
-
-
Source Preparation:
-
Using gloves, place a molybdenum or tantalum crucible liner in the e-beam hearth.
-
Fill the crucible liner to approximately ⅔ to ¾ of its volume with YF₃ granules.
-
-
Chamber Pump-down:
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁵ mbar.
-
-
Deposition:
-
Set the substrate temperature to the desired value (e.g., 200°C) and allow it to stabilize.
-
Slowly ramp up the e-beam power to begin melting the YF₃ material.
-
Once the material is molten, open the shutter and adjust the e-beam power to achieve the desired deposition rate (e.g., 1.0 nm/s), monitored by a quartz crystal microbalance.
-
Ensure the e-beam is slightly defocused and sweeping across the melt for stable evaporation.
-
Close the shutter once the desired film thickness is reached.
-
-
Cool-down and Venting:
-
Turn off the e-beam power and substrate heater.
-
Allow the chamber and substrate to cool down under vacuum before venting the chamber with an inert gas like nitrogen.
-
Mandatory Visualization
Caption: Workflow for Electron Beam Evaporation of YF₃ Films.
References
- 1. Optical and structural properties of YF3 thin films prepared by ion-assisted deposition or ion beam sputtering techniques | Semantic Scholar [semanticscholar.org]
- 2. emdgroup.com [emdgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (YF3) Sputtering Target | UK Supplier [samaterials.co.uk]
- 6. This compound Sputtering Target, YF3 | Stanford Advanced Materials [sputtertargets.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Fluorine Plasma Etching Behavior of Sputter-Deposition this compound Film - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
Technical Support Center: Scaling Up Yttrium Fluoride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the synthesis of yttrium fluoride (B91410) (YF₃).
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scale-up of yttrium fluoride synthesis.
Problem 1: Poor Yield and Incomplete Reaction
| Potential Cause | Recommended Solution |
| Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized areas of high or low reactant concentration, resulting in incomplete precipitation and side reactions.[1][2] | - Optimize Agitator Design and Speed: Select an appropriate impeller (e.g., pitched-blade turbine for better axial flow) and adjust the stirring speed to ensure a homogeneous suspension. For larger vessels, consider multiple impellers. - Baffling: Implement baffles in the reactor to prevent vortex formation and improve mixing efficiency. - Controlled Reagent Addition: Add the precipitating agent (e.g., HF or NH₄F) at a controlled rate and at a location of high turbulence to ensure rapid and uniform distribution. |
| Poor Temperature Control: Exothermic reactions can lead to temperature gradients within a large reactor, affecting reaction kinetics and product quality.[1] | - Jacketed Reactor: Utilize a reactor with a heating/cooling jacket to maintain a uniform temperature. - Internal Cooling Coils: For highly exothermic reactions, consider the use of internal cooling coils. - Monitor and Control: Implement a temperature probe and a control system to monitor the reaction temperature in real-time and adjust the heating/cooling as needed. |
| Incorrect Stoichiometry: Errors in calculating reactant quantities for a larger scale can lead to an excess or deficit of one of the reactants. | - Recalculate and Verify: Double-check all calculations for reactant masses and volumes. - Use Calibrated Equipment: Ensure that all balances and volumetric glassware are properly calibrated. |
Problem 2: Undesirable Particle Size, Morphology, or Crystallinity
| Potential Cause | Recommended Solution |
| Uncontrolled Nucleation and Growth: Rapid addition of reagents at a large scale can lead to uncontrolled nucleation, resulting in a wide particle size distribution and amorphous particles.[3] | - Two-Stage Addition: Consider a two-stage addition of the precipitating agent: a slow initial addition to control nucleation followed by a faster addition for particle growth. - Control Supersaturation: Maintain a low level of supersaturation by controlling the rate of reagent addition and the reaction temperature. |
| Influence of Surfactants and Additives: The effectiveness of surfactants or capping agents used in lab-scale synthesis may change at a larger scale due to different surface area-to-volume ratios. | - Adjust Surfactant Concentration: The optimal concentration of surfactants may need to be re-evaluated for the scaled-up process. - Test Different Additives: Experiment with different types of surfactants or additives that are more suitable for larger batch sizes. |
| Aging Time and Temperature: Insufficient or excessive aging time and improper temperature can affect the crystallinity and morphology of the final product. | - Optimize Aging Parameters: Systematically vary the aging time and temperature at the larger scale to determine the optimal conditions for achieving the desired crystal phase and morphology. |
Problem 3: Product Contamination
| Potential Cause | Recommended Solution |
| Impure Reactants: Impurities in the starting materials (yttrium source, fluoride source) will be incorporated into the final product.[1] | - Use High-Purity Precursors: Start with high-purity yttrium salts and fluoride sources. - Pre-treatment of Reactants: Consider purification of reactants if necessary. |
| Corrosion of Equipment: Aggressive reagents like hydrofluoric acid can corrode stainless steel reactors, introducing metallic impurities. | - Use Corrosion-Resistant Reactors: Employ reactors made of or lined with corrosion-resistant materials such as Teflon or glass. - Monitor for Leachates: Regularly analyze the product for potential metallic impurities leached from the reactor. |
| Inadequate Washing: Insufficient washing of the precipitate can leave unreacted precursors and by-products in the final material. | - Optimize Washing Procedure: Determine the optimal number of washing cycles and the appropriate solvent (e.g., deionized water, ethanol) to remove impurities effectively. - Reslurrying: Consider reslurrying the filter cake in fresh solvent for more efficient washing. |
Problem 4: Difficulties in Product Isolation and Drying
| Potential Cause | Recommended Solution |
| Slow Filtration: Fine particles or an agglomerated product can clog the filter medium, leading to very slow filtration times.[4] | - Optimize Particle Size: Adjust synthesis parameters to obtain larger, more easily filterable particles. - Use Appropriate Filtration Equipment: For larger scales, consider using a Nutsche filter dryer, which combines filtration, washing, and drying in a single unit.[5][6][7][8][9] - Filter Aids: In some cases, the use of a filter aid may be necessary, but be mindful of potential contamination. |
| Inefficient Drying: Large quantities of wet cake can be difficult to dry uniformly, leading to residual solvent and agglomeration. | - Use a Suitable Dryer: For large-scale production, a vacuum oven or a filter dryer is more efficient than a standard laboratory oven. - Break up Agglomerates: Gently break up any large agglomerates before and during drying to ensure uniform heat transfer. - Optimize Drying Temperature and Time: Determine the optimal drying temperature and time to remove the solvent without causing thermal decomposition of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up this compound synthesis from a lab-scale to a pilot or industrial scale?
A1: The primary challenges in scaling up this compound synthesis include:
-
Heat and Mass Transfer: Managing the heat generated during exothermic reactions and ensuring uniform mixing of reactants in larger vessels is critical to maintain consistent product quality.[1]
-
Control of Particle Characteristics: Achieving the desired particle size, morphology, and crystallinity consistently across large batches can be difficult due to changes in nucleation and growth kinetics.[3]
-
Purity and Impurity Control: The risk of contamination from raw materials, equipment corrosion, and incomplete washing increases with scale.[1]
-
Downstream Processing: Efficiently filtering and drying large quantities of the product presents significant logistical and technical challenges.[4]
-
Safety: Handling larger quantities of hazardous materials, such as hydrofluoric acid, requires stringent safety protocols and specialized equipment.
Q2: How does the choice of yttrium and fluoride precursors affect the scaled-up synthesis?
A2: The choice of precursors is crucial for a successful scale-up.
-
Yttrium Source: Yttrium salts like yttrium nitrate (B79036), chloride, or acetate (B1210297) are common precursors. Their solubility and reactivity can influence the reaction kinetics. For large-scale production, the cost and availability of the precursor are also important considerations.
-
Fluoride Source: Hydrofluoric acid (HF), ammonium (B1175870) fluoride (NH₄F), and sodium fluoride (NaF) are frequently used. HF is highly reactive but also extremely corrosive and hazardous, requiring specialized handling and equipment.[3] NH₄F and NaF are solid sources that are generally safer to handle but may introduce other ions into the reaction mixture.
Q3: What are the key safety precautions to take when working with hydrofluoric acid (HF) at a larger scale?
A3: Hydrofluoric acid is a highly corrosive and toxic substance that requires strict safety measures, especially at a larger scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, chemical splash goggles, an acid-resistant apron, and HF-resistant gloves (e.g., nitrile or neoprene).
-
Ventilation: All work with HF must be conducted in a well-ventilated area, preferably within a fume hood designed for acid use.
-
Emergency Preparedness: Have an HF-specific first aid kit readily available, including calcium gluconate gel for skin exposure. Ensure all personnel are trained on emergency procedures.
-
Material Compatibility: Use equipment and containers made of HF-resistant materials like Teflon or polyethylene. Avoid using glass or stainless steel, which can be corroded by HF.
-
Neutralization: Have a suitable neutralizing agent, such as calcium carbonate or calcium hydroxide, available to treat spills.
Q4: How can I ensure batch-to-batch consistency in my scaled-up this compound production?
A4: Achieving batch-to-batch consistency is critical for any manufacturing process. Key strategies include:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the synthesis, from raw material handling to final product packaging.
-
Process Analytical Technology (PAT): Implement PAT tools to monitor critical process parameters (e.g., temperature, pH, particle size) in real-time.[10][11][12][13] This allows for immediate adjustments to maintain the process within the desired parameters.
-
Raw Material Quality Control: Ensure the quality and consistency of your starting materials by implementing a robust raw material testing program.
-
Automated Systems: Utilize automated systems for reagent addition, temperature control, and other critical process steps to minimize human error.
Experimental Protocols
This section provides detailed methodologies for common lab-scale this compound synthesis techniques that can be adapted for scale-up.
Protocol 1: Co-Precipitation Method
This method involves the direct precipitation of this compound from an aqueous solution.
Materials:
-
Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ammonium fluoride (NH₄F)
-
Deionized water
Procedure:
-
Prepare a 0.5 M aqueous solution of yttrium nitrate.
-
Prepare a 1.5 M aqueous solution of ammonium fluoride.
-
In a reaction vessel equipped with a mechanical stirrer, add the yttrium nitrate solution.
-
Slowly add the ammonium fluoride solution to the yttrium nitrate solution under vigorous stirring at room temperature.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for 1-2 hours to ensure complete precipitation and aging of the precipitate.
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
-
Dry the resulting white powder in a vacuum oven at 80-100 °C for 12 hours.
Protocol 2: Hydrothermal Synthesis
This method utilizes elevated temperature and pressure to produce crystalline this compound.
Materials:
-
Yttrium (III) chloride hexahydrate (YCl₃·6H₂O)
-
Sodium fluoride (NaF)
-
Deionized water
Procedure:
-
In a Teflon-lined stainless steel autoclave, dissolve yttrium chloride in deionized water to form a 0.2 M solution.
-
Add sodium fluoride to the solution to achieve a F⁻:Y³⁺ molar ratio of 3:1.
-
Stir the mixture for 30 minutes to ensure homogeneity.
-
Seal the autoclave and heat it to 180-220 °C for 12-24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product with deionized water and ethanol several times.
-
Dry the final product in a vacuum oven at 80 °C for 12 hours.
Visualizations
Caption: Experimental workflows for co-precipitation and hydrothermal synthesis of this compound.
Caption: Logical relationship between challenges and solutions in scaling up this compound synthesis.
References
- 1. This compound Processes | Materion Coating Materials News [materion.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. DSpace [dr.lib.iastate.edu]
- 4. youtube.com [youtube.com]
- 5. Agitated Nutsche Filter Dryer | Filtration, Washing & Drying in One | Yanming [chemsystem-en.com]
- 6. ddpsinc.com [ddpsinc.com]
- 7. lpp-group.com [lpp-group.com]
- 8. making.com [making.com]
- 9. Nutsche Filter Dryer Applications | Pope Scientific, Inc. [popeinc.com]
- 10. stepscience.com [stepscience.com]
- 11. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
minimizing non-radiative transitions in yttrium fluoride phosphors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize non-radiative transitions in yttrium fluoride (B91410) (YF₃) phosphors.
Frequently Asked Questions (FAQs)
Q1: What are non-radiative transitions and why are they detrimental to phosphor performance?
A1: In a phosphor, luminescent ions (dopants) are excited to a higher energy state by absorbing light. They can return to the ground state via two main pathways:
-
Radiative Transition: The ion releases energy by emitting a photon (light). This is the desired process for a phosphor.
-
Non-Radiative Transition: The excited-state energy is dissipated as heat (phonons or lattice vibrations) or transferred to quenching sites, without emitting light.
Non-radiative transitions compete with radiative transitions, reducing the number of photons emitted for a given number of photons absorbed. This lowers the material's quantum yield (QY), resulting in dimmer phosphors and reduced efficiency for applications like bioimaging, LEDs, and lasers.[1][2][3]
Q2: Why are yttrium fluoride (YF₃) and other fluoride hosts effective at minimizing non-radiative transitions?
A2: this compound is an excellent host material because of its low maximum phonon energy.[4] Phonons are discrete vibrational energy quanta of the crystal lattice. The "energy gap law" states that the rate of non-radiative relaxation decreases significantly when the energy gap between the excited and ground states of the dopant ion is large compared to the host's maximum phonon energy.[4] Since fluoride hosts have low-energy vibrations, it requires the simultaneous emission of many phonons to bridge the energy gap, making this non-radiative pathway much less probable compared to hosts like oxides.[4][5]
Q3: What is concentration quenching and how does it increase non-radiative decay?
A3: Concentration quenching is a phenomenon where the luminescence intensity decreases when the concentration of the luminescent dopant ions exceeds an optimal value.[2][6][7] At high concentrations, the average distance between dopant ions becomes very short. This proximity facilitates non-radiative energy transfer between adjacent ions, a process known as cross-relaxation. The energy can then migrate through the lattice until it reaches a quenching site, such as a defect or an impurity, where it is lost as heat.[6][7][8]
Q4: What is thermal quenching and how does temperature affect non-radiative transitions?
A4: Thermal quenching is the decrease in luminescence intensity as the temperature rises. Increased temperature provides thermal energy that can help the excited state overcome an energy barrier to a non-radiative decay pathway.[7][8][9] In many lanthanide-doped systems, this occurs through a thermally activated crossover from the excited state to the ground state potential energy surface.[6][7] The temperature at which the emission intensity drops to 50% of its low-temperature maximum is a key parameter for evaluating a phosphor's thermal stability.
Troubleshooting Guide
Issue: My synthesized this compound phosphor has a very low quantum yield.
This is a common issue that can stem from problems in the synthesis, processing, or characterization stages. The following guide provides a systematic approach to identifying and resolving the root cause.
Step 1: Assess Host Crystal Quality
Poor crystallinity and the presence of defects in the YF₃ host lattice are major sources of non-radiative recombination centers.
Troubleshooting Actions:
-
Verify Crystallinity with XRD: Use X-ray Diffraction (XRD) to confirm the phase and crystallinity of your sample. Amorphous or poorly crystallized materials are known to have lower quantum yields.[2]
-
Optimize Annealing Conditions: Post-synthesis annealing can significantly improve crystallinity and remove certain defects. However, incorrect temperatures can lead to phase transitions (e.g., to oxyfluorides) which may be detrimental.[10]
Step 2: Evaluate Dopant Concentration and Distribution
The concentration of the lanthanide dopants is critical. As discussed in the FAQ, too high a concentration leads to quenching.
Troubleshooting Actions:
-
Synthesize a Concentration Series: Prepare a series of samples with varying dopant concentrations (e.g., from 0.1 mol% to 10 mol%) to find the optimal level for your specific host and dopant combination.[2]
-
Check for Aggregation: At the nanoscale, inhomogeneous dopant distribution can create clusters with high local concentrations, leading to quenching even if the overall concentration is low.
Step 3: Investigate Surface Effects and Quenchers
For nanoparticles, the high surface-area-to-volume ratio makes surface effects particularly important. Surface defects, dangling bonds, and adsorbed molecules (especially water with its high-energy O-H vibrations) can act as efficient quenching sites.[2][11][12]
Troubleshooting Actions:
-
Surface Passivation: Grow an inert shell of a similar, undoped material (e.g., a YF₃ core with a NaYF₄ shell) to shield the luminescent core from surface quenchers.[12]
-
Ensure Proper Drying: Thoroughly dry your samples to remove adsorbed water and residual solvents.
-
Check Precursor Purity: Impurities in the starting materials (e.g., other rare earths, transition metals) can be incorporated into the host and act as quenching centers.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing the cause of low quantum yield.
Caption: Troubleshooting workflow for low quantum yield in YF₃ phosphors.
Energy Pathways Diagram
This diagram illustrates the competition between desired radiative decay and various non-radiative pathways that reduce quantum efficiency.
Caption: Competing radiative and non-radiative decay pathways in a phosphor.
Quantitative Data Summary
Optimizing experimental parameters is key to maximizing quantum yield. The following tables summarize quantitative data on factors known to influence luminescence efficiency.
Table 1: Effect of Annealing Temperature on YF₃:Yb³⁺,Er³⁺ Nanoparticles
| Annealing Temp. (°C) | Crystal Phase | Relative Upconversion Efficiency | Reference |
| As-synthesized | YF₃ | Low | [10] |
| 300 | YF₃ (improved crystallinity) | Moderate | [10] |
| 450 | Orthorhombic Yttrium Oxyfluoride | Highest | [10] |
| 600 | Y₂O₃ (Yttrium Oxide) | Very Low (due to high phonon energy) | [10] |
Table 2: Effect of Mn⁴⁺ Dopant Concentration on Quantum Efficiency in K₂TiF₆
| Mn⁴⁺ Concentration (mol%) | Quantum Efficiency (QE) | Primary Quenching Mechanism | Reference |
| 0.01 - 5.0 | High and relatively stable | Minimal quenching | [6],[7] |
| > 10 | Decreasing | Concentration quenching via energy transfer to defects | [6],[7] |
| 15.7 | Significantly Lower | Strong concentration quenching | [6],[7] |
Experimental Protocols
Protocol 1: Synthesis of YF₃:Yb³⁺,Er³⁺ Nanoparticles via Co-precipitation
This protocol describes a common method for synthesizing lanthanide-doped this compound nanoparticles.
Methodology:
-
Precursor Preparation: Prepare aqueous solutions of YCl₃ (0.78 mmol), YbCl₃ (0.20 mmol), and ErCl₃ (0.02 mmol) in deionized water.
-
Reaction Mixture: In a three-neck flask, dissolve the chloride precursors in a solvent like diethylene glycol (DEG) under magnetic stirring.[10] Heat gently (e.g., 70°C) to ensure complete dissolution.
-
Fluoride Source Addition: Separately, prepare a solution of the fluoride source (e.g., NH₄F or NaF) in the same solvent. Add this solution dropwise to the heated rare-earth chloride solution under vigorous stirring.
-
Aging/Growth: Heat the final solution in an oven or under reflux at a specific temperature (e.g., 120-240°C) for several hours (e.g., 15 h) to allow for nanoparticle growth and crystallization.[10]
-
Purification: After cooling to room temperature, collect the nanoparticles by centrifugation. Wash the product multiple times with ethanol (B145695) and/or deionized water to remove unreacted precursors and solvent. Dry the final powder in a vacuum oven.
Protocol 2: Measurement of Absolute Photoluminescence Quantum Yield (PLQY)
This protocol outlines the measurement of PLQY for powder samples using an integrating sphere.[13][14][15]
Methodology:
-
Instrumentation Setup: Use a spectrofluorometer equipped with an integrating sphere accessory, an excitation source (e.g., Xenon lamp or laser), and a calibrated detector.
-
Sample Preparation: Place the dry phosphor powder into a specialized powder sample holder. Ensure the surface is flat and densely packed.
-
Measurement 1 (Empty Sphere): Record the spectrum of the excitation light with the empty integrating sphere to get the lamp profile (Lₐ).
-
Measurement 2 (Sample - Indirect Illumination): Place the sample holder inside the sphere such that it is not directly in the excitation beam path. Record the spectrum (Lₑ).
-
Measurement 3 (Sample - Direct Illumination): Place the sample holder directly in the excitation beam path. Record the spectrum of the scattered excitation light and the sample's emission (Lₛ).
-
Calculation: The absolute PLQY (Φ) is calculated using the formula: Φ = (Eₛ - Eₑ) / (Lₐ - Lₛ) Where E represents the integrated emission intensity of the sample and L represents the integrated intensity of the excitation light.
Synthesis and Characterization Workflow
The diagram below illustrates a typical experimental workflow from synthesis to final characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
- 5. Exploring the potential of lanthanide-doped oxyfluoride materials for bright green upconversion and their promising applications towards temperature s ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01740D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. researchgate.net [researchgate.net]
improving the adhesion of yttrium fluoride coatings on silicon substrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the deposition of yttrium fluoride (B91410) (YF₃) coatings on silicon (Si) substrates. The focus is on improving film adhesion and addressing common experimental challenges.
Troubleshooting Guide: Poor Adhesion of YF₃ Coatings
Poor adhesion, leading to film peeling or delamination, is a common issue when depositing yttrium fluoride onto silicon substrates. This guide addresses the most frequent causes in a question-and-answer format.
Question: My YF₃ film is peeling off the silicon substrate. What is the most likely cause?
Answer: The most common cause of poor film adhesion is inadequate substrate cleaning.[1] Any contaminants, such as dust, oils, or even invisible monolayers of native oxides, can act as a weak point, preventing a strong, direct bond between the deposited film and the substrate atoms.[1][2]
Question: What is a reliable cleaning protocol for silicon substrates?
Answer: A rigorous, multi-stage cleaning process is crucial for achieving a pristine surface.[1][2] An effective protocol involves both chemical cleaning and in-situ treatment within the vacuum chamber just before deposition.[1] For detailed steps, refer to the Experimental Protocols section below.
Question: I've cleaned my substrate thoroughly, but adhesion is still poor. What else should I check?
Answer: Your deposition parameters are the next critical area to investigate. Substrate temperature and deposition rate significantly influence film stress, microstructure, and adhesion.[3]
-
Substrate Temperature: Increasing the substrate temperature, typically between 100°C and 175°C, can improve adhesion.[4] Higher temperatures promote the mobility of deposited atoms, enhancing the bond with the substrate.[5] However, temperatures above 150°C-250°C can lead to the formation of distinct crystalline layers, which may increase light scattering and stress.[4][6]
-
Deposition Rate: A lower deposition rate is often associated with mechanically stronger films.[7] Slower rates can result in denser, more stable film growth. Studies have shown that as the deposition rate of YF₃ increases from 0.5 nm/s to 1.5 nm/s, the film stress tends to decrease, but the surface roughness increases.[3]
Question: How does film stress impact adhesion?
Answer: YF₃ films typically exhibit tensile stress, meaning the film has a tendency to shrink relative to the substrate.[3] High stress levels can compromise the coating and lead to mechanical failure.[8] Optimizing deposition parameters is key to managing this stress. For instance, increasing the substrate temperature above 50°C has been shown to significantly reduce film stress.[3]
Question: Can using an intermediate or "bond" coat improve adhesion?
Answer: Yes, applying an intermediate layer can significantly enhance adhesion.[5] While not specific to YF₃ on silicon in the cited literature, this is a common technique in thin-film deposition. A thin layer of a material like chromium can act as an adhesion promoter between the substrate and the primary coating.[5] A buffer layer can also be used to reduce the effects of thermal stresses that occur during deposition, especially at elevated temperatures.[9]
Question: Are there alternative deposition methods that yield better adhesion?
Answer: Yes, certain techniques are known to produce more adherent films.
-
Ion-Assisted Deposition (IAD): This method bombards the growing film with low-energy ions, which increases the packing density and can produce durable, adherent films with stable optical properties.[4][8]
-
Sputtering: Compared to vapor deposition, sputtering can offer better adhesion because the sputtered particles have higher energy, which can clean the substrate surface and promote diffusion of film atoms into the substrate.[5]
-
Atomic Layer Deposition (ALD) with Fluoro-Annealing: A novel approach involves first depositing an yttrium oxide (Y₂O₃) thin film via ALD, which provides excellent conformity and control. Subsequently, a fluoro-annealing step is used to convert the yttrium oxide into this compound.[9]
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for achieving good YF₃ film adhesion on silicon? A1: Substrate cleanliness. A contaminated surface is the most frequent cause of poor adhesion, leading to film stress, peeling, and delamination.[1][2]
Q2: What range of deposition rates is recommended for YF₃ thermal evaporation? A2: A typical deposition rate for YF₃ is between 0.8 nm/s and 1.5 nm/s.[4] A rate of around 1.0 nm/s is often used as a baseline in studies investigating film stress.
Q3: How does substrate temperature affect the properties of the YF₃ film? A3: Substrate temperature influences film density, refractive index, stress, and adhesion. Amorphous films with low scatter can be deposited at temperatures below 150°C.[6] At temperatures above 250°C, the films become harder, but crystallinity increases, which can cause light scattering.[4][6] Higher temperatures also significantly reduce tensile stress.[3]
Q4: Is post-deposition annealing recommended for YF₃ films? A4: While post-deposition annealing is a common technique to reduce stress and improve crystallinity in many thin films, specific protocols for improving the adhesion of directly deposited YF₃ on silicon are not extensively detailed in the provided search results. However, a "fluoro-annealing" process is critical in methods that convert a precursor Y₂O₃ film into YF₃.[9]
Q5: Can I use Ion-Assisted Deposition (IAD) with YF₃? A5: Yes, IAD is a suitable and effective method for depositing YF₃. It allows for the creation of durable and adherent films, even with thicknesses greater than 1.5 µm, on various substrates including silicon.[4]
Data Presentation
Table 1: Effect of Deposition Rate on YF₃ Monolayer Film Stress
| Deposition Rate (nm/s) | Average Film Stress (MPa) | Key Observation |
| 0.5 | Tensile (Higher Value) | Film stress tends to be higher at lower deposition rates. |
| 1.0 | Tensile (Intermediate Value) | A commonly used rate in experimental setups. |
| 1.5 | Tensile (Lower Value) | Increasing the deposition rate tends to decrease film stress but may increase surface roughness.[3] |
| Data is qualitative based on trends reported in sources[3]. Specific stress values can vary significantly with deposition conditions. |
Table 2: Effect of Substrate Temperature on YF₃ Film Properties (at 1.0 nm/s deposition rate)
| Substrate Temperature (°C) | Film Stress | Average Surface Roughness (Ra) |
| 50 | Significantly Higher Tensile Stress | ~1.12 nm |
| 100 | Reduced Tensile Stress | ~1.17 nm |
| 150 | Reduced Tensile Stress | ~0.93 nm |
| 200 | Reduced Tensile Stress | N/A |
| Source: Data compiled from a study on YF₃ film stress and morphology. |
Experimental Protocols
Protocol 1: Rigorous Silicon Substrate Cleaning
This protocol is designed to remove organic and inorganic contaminants to provide a pristine surface for deposition.
Materials:
-
Silicon substrates
-
Deionized (DI) water
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) or Isopropanol (B130326) (reagent grade)
-
Ultrasonic bath
-
Nitrogen (N₂) gas gun
-
In-situ plasma or ion source (within vacuum chamber)
Procedure:
-
Initial Degreasing: Place the silicon substrates in a beaker with acetone.
-
Ultrasonication: Sonicate the substrates in the acetone bath for 10-15 minutes to remove organic residues.[5]
-
Rinse: Remove the substrates and rinse them thoroughly with DI water.
-
Second Solvent Clean: Place the substrates in a beaker with ethanol or isopropanol and sonicate for another 10-15 minutes.
-
Final Rinse: Rinse the substrates extensively with DI water to remove any remaining solvent.
-
Drying: Dry the substrates immediately using a high-purity nitrogen gas gun.
-
In-situ Cleaning (Critical Step): After loading the substrates into the vacuum chamber and reaching the desired base pressure, perform a final cleaning step using a plasma or ion source.[1] This removes any remaining adsorbed water and native oxide layer just prior to deposition.
Protocol 2: Thermal Evaporation of this compound
This protocol outlines a general procedure for depositing a YF₃ thin film using electron-beam or thermal evaporation.
Materials & Equipment:
-
YF₃ evaporation material (granules or pieces)[4]
-
High-vacuum deposition chamber with electron-beam or thermal source
-
Molybdenum or Tantalum crucible/boat[4]
-
Quartz Crystal Microbalance (QCM) for rate/thickness monitoring
-
Substrate holder with heating capability
Procedure:
-
Substrate Loading: Mount the cleaned silicon substrates onto the substrate holder.
-
Source Preparation: Place the YF₃ material into the appropriate crucible (e.g., molybdenum or tantalum).[4]
-
Pumpdown: Evacuate the chamber to a base pressure of at least 1x10⁻⁶ Torr.
-
Substrate Heating: Heat the substrates to the desired temperature (e.g., 150°C) and allow the temperature to stabilize.[4]
-
Outgassing: Slowly increase power to the source to heat the YF₃ material, allowing any adsorbed gases to escape. Monitor the chamber pressure to ensure it remains within an acceptable range.
-
Deposition: Once the material is stable and the pressure is low, open the shutter and begin deposition.
-
Deposition Rate: Control the rate between 0.8 - 1.5 nm/s using the QCM.[4]
-
Thickness: Deposit the desired film thickness as monitored by the QCM.
-
-
Cooldown: After deposition, close the shutter and turn off the power to the source. Allow the substrates to cool down under vacuum to minimize thermal stress.
-
Venting: Once cooled, vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrates.
Visualizations
Caption: Workflow for achieving high adhesion of YF₃ coatings on silicon.
Caption: Troubleshooting flowchart for YF₃ coating adhesion issues.
References
- 1. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 2. emd.net.technion.ac.il [emd.net.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. 404 Page [emdgroup.com]
- 5. jy-idea.com [jy-idea.com]
- 6. Kurt J. Lesker Company | this compound YF3 Evaporation Process Notes | Enabling Technology for a Better World [lesker.com]
- 7. researchgate.net [researchgate.net]
- 8. svc.org [svc.org]
- 9. WO2021211727A1 - this compound films and methods of preparing and using this compound films - Google Patents [patents.google.com]
Yttrium Fluoride (YF₃) Thermal Evaporation: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with yttrium fluoride (B91410) (YF₃) evaporation in thermal deposition systems.
Frequently Asked Questions (FAQs)
Q1: What are the typical deposition parameters for yttrium fluoride in thermal evaporation?
A1: Recommended starting parameters for thermal evaporation of YF₃ are summarized in the table below. These may require optimization based on your specific system and desired film properties.
| Parameter | Resistance Heating | Electron Beam (E-beam) Evaporation |
| Evaporation Temperature | ~1200 – 1400 °C | ~900 °C[1][2][3] |
| Base Pressure | < 1 x 10⁻⁵ mbar[4] | 10⁻⁶ Torr[1][2] |
| Deposition Rate | 0.8 – 1.5 nm/s | 0.7 - 1.5 nm/s[5] |
| Substrate Temperature | 100 - 175 °C (preferably ~150 °C) | 150 - 250 °C[2][3] |
| Evaporation Source | Molybdenum (Mo) or Tantalum (Ta) boat[6] | Molybdenum (Mo) or Tantalum (Ta) crucible liner[1][3] |
Q2: What form of this compound is best for thermal evaporation?
A2: this compound is commonly supplied in granule or tablet form for thermal evaporation.[4][7] Using a material that is specified to have low spitting and outgassing characteristics is recommended for better film quality.[4][6]
Q3: How does substrate temperature affect the properties of YF₃ thin films?
A3: Substrate temperature significantly influences the properties of YF₃ films.
-
Below 150°C: Films are typically amorphous with low light scatter. However, adhesion and refractive index may be compromised, and the films can be porous, leading to water absorption.[2][4][5]
-
150°C to 250°C: This range is often recommended for a good balance of properties, leading to denser films with improved refractive index and adhesion.[2][3]
-
Above 250°C: Films become harder and more crystalline, but this can also lead to increased light scattering and higher film stress.[2][4]
Troubleshooting Guides
Problem 1: Poor Film Adhesion or Delamination
Poor adhesion is a common issue where the YF₃ film peels or flakes off the substrate.
Possible Causes & Solutions:
-
Substrate Contamination: The substrate surface must be meticulously clean for good film adhesion.[8][9]
-
Protocol: Implement a thorough substrate cleaning procedure. This can include ultrasonic cleaning in a series of solvents (e.g., acetone (B3395972), isopropanol) followed by drying with nitrogen gas. In-situ cleaning methods like glow discharge or ion cleaning can also be highly effective.[8][10]
-
-
Film Stress: High tensile stress in the film can cause it to pull away from the substrate.[8]
-
Chemical Incompatibility: Not all materials will adhere well to every substrate.[8]
Troubleshooting Workflow: Poor Adhesion
Caption: Troubleshooting workflow for poor film adhesion.
Problem 2: Hazy or Cloudy Films (Light Scattering)
This issue manifests as a milky or translucent appearance in the deposited film, indicating light is being scattered.
Possible Causes & Solutions:
-
Crystalline Growth: At substrate temperatures above 150°C, YF₃ can form distinct crystalline layers that increase light scattering.[7]
-
Surface Roughness: Increased surface roughness of the film can lead to scattering.
-
Solution: A lower deposition rate can sometimes result in a smoother film. A rate of 0.7 nm/s has been shown to produce mechanically stronger films compared to 1.5 nm/s.[5]
-
-
Contamination: Impurities in the film can act as scattering centers.
-
Solution: Ensure a high vacuum is maintained throughout the deposition process to minimize the incorporation of residual gases. Also, use high-purity YF₃ source material.
-
Troubleshooting Workflow: Hazy Films
Caption: Troubleshooting workflow for hazy or cloudy films.
Problem 3: Film Cracking or Crazing
This refers to the appearance of microfractures in the deposited film.
Possible Causes & Solutions:
-
High Film Stress: As with delamination, excessive tensile stress can cause the film to crack.[8] YF₃ is known to have low tensile stress, making it suitable for thicker layers compared to materials like MgF₂.[7] However, improper deposition conditions can still lead to high stress.
-
Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion between the substrate and the YF₃ film can lead to cracking upon cooling.
-
Solution: Ensure a slow and controlled cooling process after deposition. If the mismatch is severe, a different substrate material or an intermediate buffer layer may be necessary.
-
Problem 4: "Spitting" or Pinholes in the Film
"Spitting" refers to the ejection of larger particles from the source material that land on the substrate, creating defects. Pinholes are small voids in the film.[8]
Possible Causes & Solutions:
-
Improper Heating of Source Material: A concentrated, high-energy electron beam can cause localized boiling of the YF₃, leading to spitting.[8]
-
Outgassing: Trapped gases within the source material can be violently released upon heating.
-
Contamination of Source Material: Impurities in the YF₃ can contribute to spitting.
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure
-
Place substrates in a substrate holder.
-
Perform ultrasonic cleaning in a beaker with acetone for 10 minutes.
-
Perform ultrasonic cleaning in a beaker with isopropanol (B130326) for 10 minutes.
-
Rinse with deionized water.
-
Dry thoroughly with a high-purity nitrogen gun.
-
Immediately load the substrates into the vacuum chamber to minimize re-contamination.
-
(Optional) Perform an in-situ glow discharge or ion gun cleaning cycle prior to deposition.
Protocol 2: E-beam Evaporation Source Preparation
-
Ensure the crucible liner (molybdenum or tantalum) is clean and handled with gloves.
-
Fill the crucible to between 2/3 and 3/4 full with YF₃ granules or tablets. Overfilling can cause shorting, while underfilling can lead to the e-beam striking the crucible and causing damage.[3]
-
Slowly ramp up the e-beam power and use a sweeping motion to create a uniform melt of the material.
-
Allow the material to outgas, monitoring the chamber pressure until it stabilizes.
-
Once the material is uniformly melted and outgassing has subsided, increase the power to achieve the desired deposition rate.
References
- 1. Kurt J. Lesker Company | this compound YF3 Evaporation Process Notes | Enabling Technology for a Better World [lesker.com]
- 2. Kurt J. Lesker Company | Frequently Asked Questions - How do I evaporate this compound (YF3)? | Enabling Technology for a Better World [lesker.com]
- 3. Kurt J. Lesker Company | Frequently Asked Questions - How do I e-beam evaporate this compound (YF3)? | Enabling Technology for a Better World [lesker.com]
- 4. This compound [bayvillechemical.net]
- 5. researchgate.net [researchgate.net]
- 6. mds.umicore.com [mds.umicore.com]
- 7. emdgroup.com [emdgroup.com]
- 8. angstromengineering.com [angstromengineering.com]
- 9. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 10. svc.org [svc.org]
- 11. Kurt J. Lesker Company | Frequently Asked Questions - How do I e-beam evaporate ytterbium fluoride (YbF3)? | Enabling Technology for a Better World [lesker.com]
- 12. Kurt J. Lesker Company | Frequently Asked Questions - How do I evaporate ytterbium fluoride (YbF3)? | Enabling Technology for a Better World [lesker.com]
effect of annealing on the optical properties of yttrium fluoride films
Technical Support Center: Yttrium Fluoride (B91410) (YF₃) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of annealing on the optical properties of yttrium fluoride (YF₃) thin films. The information is tailored for researchers and scientists working on thin-film deposition and optical device fabrication.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during the annealing of YF₃ films.
Q1: Why did the refractive index of my YF₃ film increase after annealing?
A: An increase in the refractive index post-annealing is an expected outcome and is generally attributed to two primary mechanisms:
-
Increased Packing Density: The thermal energy from annealing allows atoms to rearrange into a more compact and denser structure. Films deposited at room temperature often have a lower packing density, which is increased by heat treatment. Films deposited on heated substrates (a form of in-situ annealing) consistently show higher refractive indices than those deposited on cold substrates.[1]
-
Crystallization: Annealing can induce a phase transition from an amorphous to a more ordered crystalline state.[1] YF₃ films deposited at substrate temperatures below 180°C tend to be amorphous, while those deposited above 200°C exhibit a crystalline structure.[1] This structural change typically results in a higher refractive index. For analogous materials like yttrium oxide (Y₂O₃), the refractive index has also been shown to increase with the annealing temperature.[2][3]
Q2: My annealed YF₃ film shows strong absorption peaks in the infrared (IR) spectrum. What is the cause and how can I fix it?
A: Strong absorption bands in the IR region, particularly around 2.98 µm and 6.5–7.5 µm, are characteristic of water vibrational frequencies.[1] This indicates that the film is porous and has adsorbed water molecules from the ambient atmosphere.
Troubleshooting Steps:
-
Optimize Deposition/Annealing Temperature: Films with higher packing density show lower absorption at water bands.[1] Increasing the substrate temperature during deposition or the post-deposition annealing temperature can create a denser, less porous film that is less susceptible to water absorption.[1][4]
-
Consider Ion-Assisted Deposition (IAD): IAD is a technique that can produce denser and more durable films at lower temperatures. This method is effective at suppressing IR absorption from water bands, resulting in films that remain stable even in humid conditions.[4]
Q3: After annealing, my YF₃ film has become hazy or shows increased light scattering. Why did this happen?
A: Increased light scattering is typically a consequence of the film's structural evolution during annealing. When the substrate temperature during deposition or the post-deposition annealing temperature exceeds approximately 150-200°C, YF₃ films tend to form distinct crystalline structures.[1][4] While this increases the film's density, the formation of grain boundaries and potentially larger crystallites can lead to increased scattering of light, causing a hazy appearance.[4] For some oxide films, increased surface roughness with higher annealing temperatures has also been cited as a cause for increased light scattering.[5]
Q4: I observed cracks in my YF₃ film after the annealing process. How can this be prevented?
A: Film cracking after heat treatment is most often caused by thermal stress. This stress arises from a mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate material.[6] During heating and cooling, the film and substrate expand and contract at different rates, inducing stress that can lead to cracking if it exceeds the film's mechanical strength.
Preventative Measures:
-
Substrate Selection: If possible, choose a substrate with a CTE that is closely matched to that of YF₃.
-
Control Heating/Cooling Rates: Employ a slower temperature ramp-up and ramp-down during the annealing process to minimize thermal shock.
-
Optimize Film Thickness: Thicker films can be more prone to cracking due to accumulated stress. Consider if a thinner film can meet the application's requirements.
Quantitative Data Summary
The following tables summarize the quantitative effects of substrate temperature (a form of annealing) on the properties of YF₃ films.
Table 1: Effect of Substrate Temperature on the Refractive Index of YF₃ Films at Various Wavelengths
| Wavelength (λ) | Refractive Index (n) at 25°C | Refractive Index (n) at 180°C | Refractive Index (n) at 280°C |
|---|---|---|---|
| 0.6 µm | Slightly lower than hot substrates[1] | Not specified | 1.53[1] |
| 4.0 µm | Slightly lower than hot substrates[1] | Not specified | 1.48[1] |
| 10.0 µm | Slightly lower than hot substrates[1] | Not specified | 1.30[1] |
Table 2: General Effects of Annealing on this compound Film Properties
| Property | Effect of Increasing Annealing Temperature | Primary Reason |
|---|---|---|
| Refractive Index | Increases | Increased packing density and crystallization.[1][2] |
| Crystallinity | Transitions from amorphous to crystalline | Thermal energy promotes atomic arrangement into a stable crystal lattice.[1] |
| IR Absorption (Water Bands) | Decreases | Increased film density reduces porosity and subsequent water adsorption.[1][4] |
| Film Stress | May Increase | Mismatch in thermal expansion coefficients between the film and substrate.[6] |
| Light Scattering | May Increase | Formation of crystalline grains and increased surface roughness.[4][5] |
Experimental Protocols
Below are generalized methodologies for the deposition, annealing, and characterization of YF₃ films.
YF₃ Film Deposition by Electron Beam Evaporation
-
Substrate Preparation:
-
Select appropriate substrates (e.g., silicon, fused silica, glass).
-
Clean the substrates ultrasonically in a sequence of solvents (e.g., acetone, isopropyl alcohol) to remove organic contaminants.
-
Dry the substrates thoroughly using a nitrogen gun.
-
Perform a final plasma clean or UV-ozone treatment to remove residual surface contaminants.
-
-
Deposition Process:
-
Mount the cleaned substrates in the holder within the vacuum chamber.
-
Load YF₃ granules into a suitable crucible liner (e.g., molybdenum, tungsten).[4]
-
Evacuate the chamber to a base pressure of at least 1x10⁻⁶ Torr.
-
If depositing on a hot substrate, heat the substrate holder to the desired temperature (e.g., 150°C - 280°C).[1][4]
-
Use a low-energy electron beam to heat the YF₃ material, avoiding high energy densities to prevent decomposition.[4]
-
Initiate deposition at a controlled rate (e.g., 0.7 - 1.5 nm/s) once the material is molten and the rate has stabilized.[1]
-
Monitor the film thickness in real-time using a quartz crystal microbalance (QCM).
-
Terminate deposition upon reaching the target thickness.
-
Allow the chamber and substrates to cool before venting.
-
Post-Deposition Annealing Protocol
-
Sample Placement: Place the YF₃-coated substrates in a tube furnace or a rapid thermal annealing (RTA) system.
-
Atmosphere Control: Purge the furnace with the desired gas (e.g., N₂, Ar) or perform the anneal in air or under vacuum, depending on experimental requirements.
-
Thermal Cycle:
-
Ramp-Up: Heat the furnace to the target annealing temperature (e.g., 200°C - 400°C) at a controlled rate (e.g., 5-10°C/minute) to prevent thermal shock.
-
Dwell: Maintain the target temperature for a specified duration (e.g., 30 - 120 minutes).
-
Ramp-Down: Cool the furnace back to room temperature at a controlled rate.
-
-
Sample Removal: Once cooled, remove the samples for characterization.
Optical Characterization with Spectroscopic Ellipsometry (SE)
-
Sample Mounting: Mount the annealed YF₃ film on the ellipsometer stage.
-
Measurement: Perform measurements over the desired spectral range (e.g., UV-Vis-NIR) at one or multiple angles of incidence.
-
Optical Modeling:
-
Construct an optical model that represents the sample structure (e.g., Substrate / YF₃ Layer / Surface Roughness Layer).
-
Use a dispersion relation, such as the Cauchy or Sellmeier model, to describe the optical constants of the YF₃ film.[7]
-
Fit the model to the experimental data (Ψ and Δ) by varying the model parameters (e.g., layer thickness, refractive index) to minimize the difference between the measured and calculated values.
-
-
Data Extraction: Extract the refractive index (n) and extinction coefficient (k) as a function of wavelength from the best-fit model.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2021211727A1 - this compound films and methods of preparing and using this compound films - Google Patents [patents.google.com]
- 4. emdgroup.com [emdgroup.com]
- 5. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of Yttrium Fluoride Nanoparticles by TEM and XRD
For researchers and professionals in drug development and materials science, understanding the physical characteristics of nanoparticles is crucial for their application. This guide provides a comparative analysis of yttrium fluoride (B91410) (YF₃) nanoparticles synthesized under different conditions, characterized by two of the most powerful techniques for nanomaterial analysis: Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).
Quantitative Data Comparison
The following table summarizes the key quantitative data obtained from the characterization of YF₃ nanoparticles synthesized at different temperatures, leading to the formation of individual nanoparticles and self-assembled supraparticles. The data is extracted from a study by T. Gorris et al.[1][2].
| Parameter | YF₃ Nanoparticles (Synthesized at 5°C) | YF₃ Supraparticles (Synthesized at 100°C) |
| Morphology (from TEM) | Monodisperse nanoparticles | Spherical assemblies of smaller nanoparticles |
| Average Particle Size (from TEM) | 5 nm[1][2] | ~80 nm (supraparticle size)[1][2] |
| Crystalline Domain Size (from XRD) | 4.4 nm[1][2] | 6.5 nm (size of constituent monocrystalline NPs)[1][2] |
| Crystal Structure (from XRD) | Cubic[1][2] | Cubic[1][2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the replication and validation of scientific findings.
1. Synthesis of Yttrium Fluoride Nanoparticles (Co-precipitation Method) [1][2]
A modified co-precipitation method is used for the synthesis of citrate-stabilized YF₃ particles.
-
Yttrium(III) acetate (B1210297) and tetramethylammonium (B1211777) citrate (B86180) are dissolved in water. The Y:Citrate molar ratio is a critical parameter.
-
The solution is brought to a specific reaction temperature (e.g., 5°C or 100°C).
-
Ammonium fluoride is then injected dropwise to initiate the nucleation and growth of the nanoparticles.
-
The reaction is allowed to proceed for a set duration, typically around 2 hours.
2. Transmission Electron Microscopy (TEM) Analysis [1][2]
TEM provides high-resolution imaging of the nanoparticles, revealing their size, shape, and morphology.
-
Sample Preparation: A drop of the diluted nanoparticle dispersion is placed on an amorphous carbon-coated copper grid. The grid is then allowed to dry in the air before being introduced into the microscope.
-
Imaging: The samples are imaged using a transmission electron microscope, such as a 120 kV JEOL 1210 TEM or a 200 kV JEOL 2011 for high-resolution (HRTEM) imaging.
3. X-ray Diffraction (XRD) Analysis [1][2]
XRD is employed to determine the crystal structure and the average crystallite size of the nanoparticles.
-
Sample Preparation: The nanoparticle solution is washed multiple times to remove any unreacted precursors. The washed nanoparticles are then dried to obtain a powder.
-
Data Acquisition: The powdered sample is analyzed using an X-ray diffractometer. The instrument records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystal structure. The Scherrer equation is then applied to the diffraction peaks to calculate the crystalline coherent domain size.
Visualizing the Workflow and Comparative Analysis
The following diagrams, created using the DOT language, illustrate the experimental workflow and a logical comparison of the information obtained from TEM and XRD.
References
A Comparative Guide to the Optical Properties of Yttrium Fluoride and Magnesium Fluoride
For researchers, scientists, and professionals in drug development, the selection of optical materials is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the optical properties of two common fluoride (B91410) compounds: yttrium fluoride (YF₃) and magnesium fluoride (MgF₂), supported by experimental data and detailed methodologies.
This comparison focuses on key optical parameters such as refractive index, transmission range, and dispersion. Understanding these properties is crucial for applications ranging from anti-reflection coatings and UV optics to components in high-power laser systems.
Quantitative Comparison of Optical Properties
The following table summarizes the key optical properties of this compound and magnesium fluoride, providing a clear basis for comparison.
| Optical Property | This compound (YF₃) | Magnesium Fluoride (MgF₂) |
| Refractive Index (n) | ~1.51 at 500 nm[1][2] | ~1.38 at 500 nm |
| ~1.48 - 1.52 at 550 nm | ~1.376 (ordinary ray at 700 nm)[3] | |
| ~1.37 at 10 µm[2] | ~1.3 (extraordinary ray at 700 nm)[3] | |
| Transmission Range | 193 nm to 14,000 nm (UV to mid-IR)[4] | 110 nm to 7,500 nm (VUV to mid-IR)[3] |
| Birefringence | Lower (generally isotropic in thin film form) | Noticeable (uniaxial crystal)[5] |
| Applications | Anti-reflection coatings, high-reflection mirrors, thin-film interference filters[6] | UV windows, lenses, polarizers, anti-reflection coatings[3][7] |
| Advantages | Low tensile stress, suitable for thick layers, good durability[1][2] | Excellent transparency in the VUV and UV regions, high laser damage threshold[5][7] |
| Limitations | Higher refractive index compared to MgF₂ | High tensile stress in thin films, limiting thickness[8] |
Experimental Protocols
The characterization of the optical properties of this compound and magnesium fluoride thin films is crucial for ensuring their performance in specific applications. The following are detailed methodologies for key experiments used to determine these properties.
Measurement of Refractive Index and Film Thickness using Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a highly sensitive, non-destructive technique used to determine the optical constants (refractive index and extinction coefficient) and thickness of thin films.[9][10][11][12][13][14]
Objective: To determine the refractive index (n) and thickness (d) of YF₃ and MgF₂ thin films as a function of wavelength.
Experimental Setup:
-
Spectroscopic Ellipsometer (e.g., rotating analyzer type)
-
Light Source (typically a Xenon lamp for a broad spectral range)
-
Polarizer and Analyzer
-
Sample stage
-
Detector (e.g., CCD array or photodiode)
-
Computer with modeling software
Methodology:
-
Sample Preparation: Deposit thin films of YF₃ and MgF₂ onto suitable substrates (e.g., silicon wafers or quartz) using techniques like electron beam evaporation or thermal evaporation.[1][8]
-
System Calibration: Calibrate the ellipsometer to ensure accurate measurements.
-
Measurement:
-
Mount the sample on the stage.
-
A beam of light with a known polarization is directed onto the sample at a specific angle of incidence.
-
The change in polarization of the reflected light is measured by the analyzer and detector over a range of wavelengths.
-
The instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase difference between the p- and s-polarized components of the reflected light.
-
-
Data Analysis:
-
Develop an optical model that represents the sample structure (e.g., substrate/film/air).
-
Use a dispersion model (e.g., Cauchy or Sellmeier) to describe the optical constants of the film material. The Sellmeier equation is an empirical relationship between refractive index and wavelength for a transparent medium.[15]
-
Fit the model-generated Ψ and Δ values to the experimental data by adjusting the film thickness and the parameters of the dispersion model until the best fit is achieved.
-
The resulting parameters provide the refractive index and thickness of the film.
-
Measurement of Transmission Spectrum using UV-Vis-NIR Spectroscopy
UV-Vis-NIR spectroscopy is a versatile technique for measuring the transmittance, absorbance, and reflectance of materials over a wide spectral range.[16][17][18][19]
Objective: To determine the transmission spectrum of YF₃ and MgF₂ and identify their transmission windows.
Experimental Setup:
-
UV-Vis-NIR Spectrophotometer (dual-beam)
-
Light Source (e.g., deuterium (B1214612) lamp for UV, tungsten-halogen lamp for visible and NIR)
-
Monochromator
-
Sample and Reference Holders
-
Detector (e.g., photomultiplier tube for UV-Vis, InGaAs or PbS detector for NIR)
Methodology:
-
Sample Preparation: Prepare freestanding films or deposit thin films of YF₃ and MgF₂ on transparent substrates (e.g., quartz for UV-Vis, or a material transparent in the IR for that range).
-
Instrument Setup:
-
Turn on the instrument and allow the lamps and electronics to stabilize.
-
Perform a baseline correction by measuring the spectrum with no sample in the beam path (for 100% transmittance) and with the beam blocked (for 0% transmittance).
-
-
Measurement:
-
Place a blank substrate in the reference beam path.
-
Place the sample (film on substrate) in the sample beam path.
-
Scan the desired wavelength range (e.g., 190 nm to 3300 nm).
-
The instrument measures the intensity of light passing through the sample and the reference, and the software calculates the transmittance as a percentage.
-
-
Data Analysis:
-
The resulting spectrum shows the percentage of light transmitted through the sample as a function of wavelength.
-
The transmission window is the spectral region where the transmittance is high.
-
Absorption bands, if present, will appear as dips in the transmission spectrum.
-
Visualizing the Material Selection Process
The choice between this compound and magnesium fluoride for a specific optical application depends on a logical evaluation of their properties against the requirements of the application. The following diagram illustrates this decision-making process.
Caption: Decision workflow for selecting between YF₃ and MgF₂ based on application requirements.
References
- 1. emdgroup.com [emdgroup.com]
- 2. merckgroup.com [merckgroup.com]
- 3. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]
- 4. svc.org [svc.org]
- 5. fairfieldcrystal.com [fairfieldcrystal.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Magnesium Fluoride Highly Engineered For A Range Of Uses [materion.com]
- 8. svc.org [svc.org]
- 9. Characterization of inhomogeneous transparent thin films on transparent substrates by spectroscopic ellipsometry: refractive indices n(λ) of some fluoride coating materials [opg.optica.org]
- 10. Optical Thin-Film Measurements by Ellipsometry [lighttrans.com]
- 11. Spectroscopic Ellipsometry | Bruker [bruker.com]
- 12. researchgate.net [researchgate.net]
- 13. svc.org [svc.org]
- 14. angstec.com [angstec.com]
- 15. Sellmeier equation - Wikipedia [en.wikipedia.org]
- 16. UV/VIS/NIR Spectroscopy | Ultraviolet-Visible | EAG Laboratories % [eag.com]
- 17. covalentmetrology.com [covalentmetrology.com]
- 18. labforinvention.com [labforinvention.com]
- 19. UV / VIS / NIR - Eurofins Scientific [eurofins.cn]
A Comparative Guide to the Composition of Yttrium Fluoride Thin Films via XPS Analysis
For researchers, scientists, and professionals in drug development, precise characterization of thin film composition is critical for ensuring material performance and reproducibility. This guide provides a detailed comparison of yttrium fluoride (B91410) (YF₃) thin films analyzed by X-ray Photoelectron Spectroscopy (XPS), offering insights into their stoichiometry and purity when prepared by different deposition techniques. We also present comparative data for other common fluoride thin films and detailed experimental protocols to support your research.
Quantitative Compositional Analysis
X-ray Photoelectron Spectroscopy is a surface-sensitive analytical technique that provides elemental composition and chemical state information of the top few nanometers of a material. In the context of yttrium fluoride thin films, XPS is instrumental in determining the stoichiometric ratio of yttrium to fluorine, as well as identifying the presence of common contaminants such as oxygen and carbon.
The following table summarizes the atomic concentrations of elements found in this compound thin films, as determined by XPS analysis in a representative study. The data highlights the compositional changes before and after plasma treatment, a common process in many applications.
Table 1: Atomic Concentration of this compound Thin Films Before and After CF₄/O₂ Plasma Etching [1]
| Element | Before Etching (Atomic %) | After Etching (Atomic %) |
| Y (Yttrium) | 23.5 | 24.1 |
| F (Fluorine) | 61.2 | 63.8 |
| O (Oxygen) | 10.3 | 8.1 |
| C (Carbon) | 5.0 | 4.0 |
Note: Data is sourced from a study on RF magnetron sputtered YF₃ films. The values are representative and can vary based on deposition parameters and post-treatment conditions.
Comparative Analysis with Alternative Fluoride Films
This compound is often chosen for its specific optical and dielectric properties. However, other fluoride materials are also widely used. Understanding their compositional characteristics as determined by XPS is crucial for material selection.
Table 2: Comparison of XPS-derived Composition for Various Fluoride Thin Films
| Material | Deposition Method | Key XPS Findings | Reference |
| This compound (YF₃) | RF Magnetron Sputtering | Near-stoichiometric Y:F ratio, presence of oxygen and carbon contaminants.[2][3] | [2][3] |
| This compound (YF₃) | Electron Beam Evaporation | Deficiency of fluorine is often observed.[4][5] | [4][5] |
| Magnesium Fluoride (MgF₂) | Electron Beam Evaporation | Generally good stoichiometry observed.[6] | [6] |
| Lanthanum Fluoride (LaF₃) | Electron Beam Evaporation | Can exhibit fluorine deficiency, which may be an artifact of Ar⁺ ion etching during depth profiling.[6] | [6] |
| Calcium Fluoride (CaF₂) | Molecular Beam Epitaxy | Stoichiometric films can be achieved.[7] | [7] |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable XPS data. Below are generalized, yet detailed, protocols for thin film deposition and subsequent XPS analysis.
This compound Thin Film Deposition
1. RF Magnetron Sputtering [2][3]
-
Target: High-purity YF₃ ceramic target (e.g., 99.99% purity).
-
Substrate: Sapphire (c-plane Al₂O₃) or silicon wafers are commonly used.
-
Deposition Chamber: A high-vacuum sputtering chamber is evacuated to a base pressure of less than 1x10⁻⁶ Torr.
-
Working Pressure: A working pressure of around 5 mTorr is established using an inert gas, typically Argon.
-
RF Power: An RF power of 150 W is applied to the target.
-
Substrate Temperature: Deposition can be carried out at room temperature or elevated temperatures (e.g., 400-700 °C) to influence film crystallinity.
2. Electron Beam Evaporation [8]
-
Source Material: YF₃ granules or tablets.
-
Crucible Liner: Molybdenum or tungsten liner.
-
Substrate: Fused silica, silicon, or germanium.
-
Deposition Chamber: A high-vacuum chamber is evacuated to a base pressure below 1x10⁻⁵ Torr.
-
Deposition Rate: A typical deposition rate is between 0.8 and 1.5 nm/s.
-
Substrate Temperature: Substrate temperatures are typically maintained between 100-175 °C.
-
Ion-Assisted Deposition (IAD): An ion source can be used to bombard the growing film with low-energy ions (e.g., Argon) to improve film density and adhesion.
XPS Analysis Protocol[9][10][11]
-
Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used. The system should be equipped with a hemispherical electron energy analyzer.
-
Sample Handling: Samples should be handled with clean, powder-free gloves to minimize surface contamination.
-
Vacuum: The analysis chamber should be maintained at an ultra-high vacuum (UHV) of less than 1x10⁻⁸ Torr.
-
Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.
-
Pass Energy: 160-200 eV
-
Step Size: 1 eV
-
-
High-Resolution Scans: Narrow scans are acquired for the core levels of the elements of interest (e.g., Y 3d, F 1s, O 1s, C 1s).
-
Pass Energy: 20-40 eV
-
Step Size: 0.1 eV
-
-
Charge Compensation: For insulating films like YF₃, a low-energy electron flood gun or an ion flood source should be used to neutralize surface charging. The C 1s peak of adventitious carbon at ~284.8 eV is often used for binding energy calibration.
-
Depth Profiling: To analyze the composition as a function of depth, an ion gun (e.g., Ar⁺) is used to sputter away the surface.
-
Ion Beam Energy: 0.5-3 keV
-
Sputter Area: A larger area (e.g., 2x2 mm) is sputtered than the analysis area to avoid crater edge effects.
-
Sputter-Analysis Cycles: The process alternates between sputtering for a set time and acquiring high-resolution spectra.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for XPS analysis of thin films and the logical relationship between deposition parameters and film properties.
Caption: Experimental workflow for XPS analysis of this compound thin films.
Caption: Logical relationships between deposition parameters and film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. emdgroup.com [emdgroup.com]
A Comparative Guide to the Refractive Index of Yttrium Fluoride and Alternative Materials
For researchers, scientists, and professionals in drug development, the precise control of light is paramount. Yttrium fluoride (B91410) (YF₃) stands out as a critical material in the fabrication of optical components due to its broad transparency range and low refractive index. This guide provides an in-depth comparison of the refractive index of yttrium fluoride with common alternative materials, supported by experimental data and detailed measurement protocols.
This compound is frequently utilized in a variety of optical applications, including anti-reflection coatings, protective films, and multilayer interference filters, spanning the ultraviolet (UV) to the infrared (IR) spectrum.[1][2][3][4][5] Its desirable optical properties make it a suitable replacement for radioactive thorium fluoride in certain applications.[2] The performance of YF₃, particularly in thin-film applications, is intrinsically linked to its refractive index, which can be influenced by factors such as deposition method and film thickness.
Comparative Analysis of Refractive Indices
The refractive index is a fundamental optical property that dictates how light propagates through a material. For this compound and its alternatives, this value varies with the wavelength of light. The following table summarizes the refractive index of this compound (for both bulk material and thin films) and several alternative fluoride materials at various wavelengths.
| Material | Wavelength (nm) | Refractive Index (n) | Notes |
| This compound (YF₃) - Bulk | 500 | ~1.51 | [6][7] |
| 10,000 | ~1.37 | [6] | |
| This compound (YF₃) - Thin Film | 550 | 1.48 - 1.53 | Dependent on deposition conditions.[8] |
| 600 | 1.53 | For films on heated substrates.[8] | |
| 4,000 | 1.48 | For films on heated substrates.[8] | |
| 10,000 | 1.30 | For films on heated substrates.[8] | |
| Magnesium Fluoride (MgF₂) | 193 | 1.415 - 1.440 | [9] |
| 589.3 (Sodium D-line) | ~1.38 | ||
| Calcium Fluoride (CaF₂) | 180 | < 1.3 | [10] |
| 589.3 (Sodium D-line) | ~1.43 | ||
| Barium Fluoride (BaF₂) | 125-135 | 1.87 - 2.0 | [10] |
| 589.3 (Sodium D-line) | ~1.47 | ||
| Lanthanum Fluoride (LaF₃) | 193 | 1.67 - 1.70 | [9] |
| 589.3 (Sodium D-line) | ~1.60 |
It is important to note that for thin films, the refractive index of this compound can be thickness-dependent, particularly for ultra-thin films. As the film thickness increases, the refractive index generally approaches the value of the bulk material.[4][5]
Experimental Protocols for Refractive Index Measurement
Accurate determination of the refractive index is crucial for the design and fabrication of optical components. Two common methods employed for this purpose are the Minimum Deviation Method and Spectroscopic Ellipsometry.
Minimum Deviation Method
This classic technique utilizes a prism and a spectrometer to determine the refractive index of a bulk material.
Experimental Procedure:
-
Spectrometer Calibration: Ensure the spectrometer is properly calibrated.
-
Prism Mounting: Mount the prism of the material under investigation on the spectrometer table.
-
Angle of Prism (A) Measurement:
-
Position the prism with its refracting angle facing the collimator.
-
Illuminate the slit with a monochromatic light source (e.g., a sodium vapor lamp).
-
Rotate the telescope to capture the light reflected from both refracting surfaces of the prism.
-
The angle between these two positions is equal to twice the angle of the prism (2A).
-
-
Angle of Minimum Deviation (Dm) Measurement:
-
Position the prism to allow the light from the collimator to pass through it.
-
Observe the emergent spectrum through the telescope.
-
Rotate the prism table while observing the spectral line until it reverses its direction of motion. The position where it reverses is the angle of minimum deviation.[11][12]
-
Record the angle of the telescope at this position.
-
Remove the prism and record the angle of the direct, undeviated light from the collimator.
-
The difference between these two angles gives the angle of minimum deviation (Dm).[12]
-
-
Refractive Index Calculation: The refractive index (n) is calculated using the formula:
To ensure accuracy, the temperature, pressure, and humidity of the surrounding air should be controlled and recorded, as these can influence the measurement.[14]
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a powerful non-destructive technique for determining the refractive index and thickness of thin films.[15]
Experimental Procedure:
-
Sample Preparation: The thin film sample must be clean and have a smooth surface to ensure accurate measurements.[15]
-
Instrument Setup:
-
A light source provides a beam of unpolarized light.
-
A polarizer linearly polarizes the light.
-
The polarized light reflects off the surface of the thin film sample at an oblique angle.
-
An analyzer (a second polarizer) measures the change in polarization of the reflected light.
-
A detector measures the intensity of the light passing through the analyzer.
-
-
Measurement: The instrument measures two parameters, Psi (Ψ) and Delta (Δ), which describe the change in the amplitude and phase of the polarized light upon reflection. These measurements are taken over a range of wavelengths.[15][16]
-
Data Analysis:
-
A mathematical model is constructed to represent the thin film structure (e.g., substrate, film layer(s), and any surface roughness).
-
The experimental Ψ and Δ data are fitted to the model using specialized software.
-
By adjusting the model parameters (such as thickness and optical constants), the software finds the best fit between the experimental and calculated data.
-
The refractive index (n) and extinction coefficient (k) of the thin film are extracted from the best-fit model.[15][16]
-
Experimental Workflow
The general workflow for determining the refractive index of a material involves sample preparation, measurement using a selected technique, and subsequent data analysis to extract the optical constants.
Caption: General workflow for refractive index measurement.
References
- 1. This compound (YF3) Granules - Thin Film Deposition Grade [chuyuematerials.com]
- 2. Kurt J. Lesker Company | this compound YF3 Evaporation Process Notes | Enabling Technology for a Better World [lesker.com]
- 3. This compound Processes | Materion Coating Materials News [materion.com]
- 4. OPG [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. emdgroup.com [emdgroup.com]
- 7. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [diposit.ub.edu]
- 10. Vacuum ultraviolet thin films. 1: Optical constants of BaF2, CaF2, LaF3, MgF2, Al2O3, HfO2, and SiO2 thin films [opg.optica.org]
- 11. Minimum deviation - Wikipedia [en.wikipedia.org]
- 12. dkpandey.weebly.com [dkpandey.weebly.com]
- 13. Determining the Angle of Minimum Deviation and Refractive Index of a Pris.. [askfilo.com]
- 14. vesiclecenter.com [vesiclecenter.com]
- 15. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]
- 16. horiba.com [horiba.com]
comparing the performance of YF3 and ThF4 optical coatings
An in-depth analysis of Yttrium Fluoride (B91410) (YF₃) and Thorium Fluoride (ThF₄) optical coatings, presenting their performance characteristics, experimental data, and deposition protocols for researchers, scientists, and drug development professionals.
In the realm of optical coatings, the selection of appropriate materials is paramount to achieving desired performance and durability. For applications requiring low refractive indices and broad spectral transparency, particularly in the infrared spectrum, Thorium Fluoride (ThF₄) has historically been a material of choice. However, due to its radioactive nature, there has been a significant shift towards safer alternatives. Yttrium Fluoride (YF₃) has emerged as a leading non-radioactive substitute, prompting a detailed comparison of their respective performance metrics.[1][2] This guide provides a comprehensive comparison of YF₃ and ThF₄ optical coatings, supported by experimental data and detailed methodologies.
Performance Comparison at a Glance
A summary of the key performance indicators for YF₃ and ThF₄ optical coatings is presented below. This table encapsulates their optical properties, mechanical durability, and other relevant characteristics.
| Property | This compound (YF₃) | Thorium Fluoride (ThF₄) |
| Refractive Index (at 550 nm) | ~1.48 - 1.52[3] | ~1.56[4][5] |
| Transparency Range | UV to mid-IR (0.2 - 14 µm)[2][6] | UV to mid-IR (0.26 - 12 µm)[5][7] |
| Laser-Induced Damage Threshold (LIDT) | Generally high, but data varies with deposition method and test parameters. | Historically considered robust, but specific comparative data is limited. |
| Adhesion | Good, can be enhanced with adhesion layers.[3] | Generally good. |
| Abrasion Resistance | Passes moderate abrasion tests (MIL-C-48497A).[6] | Information on standardized abrasion testing is less readily available. |
| Environmental Stability | Stable in humid environments, especially with ion-assisted deposition.[6] | Can be susceptible to moisture absorption, leading to increased absorption at ~3 µm.[7] |
| Radioactivity | Non-radioactive | Radioactive (alpha emitter)[5] |
| Deposition Methods | Electron Beam Evaporation, Thermal Evaporation, Ion-Assisted Deposition[6][8] | Electron Beam Evaporation, Resistively Heated Source Evaporation[7] |
In-Depth Performance Analysis
Optical Properties
Both YF₃ and ThF₄ exhibit low refractive indices, a critical property for anti-reflection coatings. YF₃ typically has a refractive index in the range of 1.48 to 1.52 at 550 nm, which can be influenced by deposition parameters such as substrate temperature and the use of ion-assist.[3] ThF₄ possesses a slightly higher refractive index of approximately 1.56.[4][5]
The transparency range for both materials is extensive, covering the ultraviolet (UV), visible, and mid-infrared (mid-IR) regions. YF₃ is transparent from approximately 0.2 µm to 14 µm, while ThF₄'s transparency extends from about 0.26 µm to 12 µm.[2][6][7] This broad transmission window makes them suitable for a wide array of optical applications.
Mechanical Durability and Environmental Stability
The mechanical and environmental performance of optical coatings is crucial for their longevity and reliability. YF₃ coatings have been shown to pass moderate abrasion resistance tests according to military specifications (MIL-C-48497A).[6] The adhesion of YF₃ films is generally good and can be further improved by utilizing thin adhesion-promoting layers.[3]
Thorium Fluoride has been historically favored for its durability; however, it can be prone to moisture absorption, which can increase optical absorption, particularly around the 3 µm wavelength, a characteristic water absorption band.[7] Ion-assisted deposition (IAD) has been shown to improve the environmental stability of both YF₃ and ThF₄ coatings by increasing their packing density and reducing their susceptibility to moisture.[6][7]
Laser-Induced Damage Threshold (LIDT)
The laser-induced damage threshold is a critical parameter for optical components used in high-power laser systems. While both materials are used in laser applications, obtaining a direct, quantitative side-by-side comparison of their LIDT from available literature is challenging due to the variability in test conditions (laser wavelength, pulse duration, and deposition method). The film stress is known to be closely related to the anti-laser damage threshold.[9] For YF₃, deposition process parameters such as deposition rate and substrate temperature have a significant impact on film stress and, consequently, on the LIDT.[9]
Experimental Protocols
To ensure the reliable and reproducible performance of optical coatings, standardized experimental protocols for their deposition and characterization are essential.
Deposition Protocols
Electron Beam Evaporation of YF₃:
-
Substrate Preparation: Substrates (e.g., fused silica, silicon) are cleaned using a standardized procedure to remove any contaminants.
-
Chamber Preparation: The vacuum chamber is pumped down to a base pressure of approximately 10⁻⁶ Torr.
-
Deposition Parameters:
-
Ion-Assisted Deposition (Optional): An ion source can be used to bombard the growing film with low-energy ions (e.g., Argon) to increase the packing density and improve environmental stability.[6]
Thermal Evaporation of ThF₄:
-
Substrate Preparation: Similar to the YF₃ process, substrates are meticulously cleaned.
-
Chamber Preparation: The vacuum chamber is evacuated to a high vacuum.
-
Deposition Parameters:
-
Source Material: High purity ThF₄.
-
Evaporation Source: Resistively heated boat (e.g., Molybdenum or Tantalum).
-
Substrate Temperature: Typically controlled to optimize film properties.
-
Deposition Rate: Maintained at a constant rate to ensure film uniformity.
-
Performance Testing Protocols
-
Adhesion Test (MIL-F-48616): A strip of pressure-sensitive tape is firmly applied to the coated surface and then rapidly removed at a 90-degree angle. The coating is inspected for any signs of removal.
-
Moderate Abrasion Test (MIL-C-48497A): The coated surface is subjected to 50 rubs with a standard cheesecloth pad under a specified load. The surface is then examined for any scratches or other damage.
-
Humidity Test (MIL-C-48497A): The coated optic is exposed to a high-humidity (e.g., 95-100% relative humidity) and elevated temperature (e.g., 49°C) environment for a specified duration (e.g., 24 hours). The coating is then inspected for any physical degradation or changes in optical performance.
Workflow and Decision Making
The selection between YF₃ and ThF₄ involves a trade-off between performance, safety, and regulatory considerations. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting between YF₃ and ThF₄ optical coatings.
Conclusion
This compound (YF₃) presents a compelling non-radioactive alternative to Thorium Fluoride (ThF₄) for a wide range of optical coating applications. It offers comparable optical properties, including a low refractive index and a broad transparency range, along with good mechanical and environmental stability. While ThF₄ has a long history of use and proven performance, the significant safety and regulatory burdens associated with its radioactivity make YF₃ the preferred choice for most new applications. The performance of YF₃ coatings can be further optimized through advanced deposition techniques like ion-assisted deposition, making it a versatile and reliable material for modern optical systems. The choice between these two materials will ultimately depend on the specific requirements of the application, with a strong emphasis on safety and regulatory compliance.
References
- 1. journal.esrgroups.org [journal.esrgroups.org]
- 2. svc.org [svc.org]
- 3. mds.umicore.com [mds.umicore.com]
- 4. thoriumenergyalliance.com [thoriumenergyalliance.com]
- 5. Thorium(IV) fluoride - Wikipedia [en.wikipedia.org]
- 6. emdgroup.com [emdgroup.com]
- 7. Optical properties of ThF4 films deposited using ion-assisted deposition [opg.optica.org]
- 8. svc.org [svc.org]
- 9. researchgate.net [researchgate.net]
Yttrium Fluoride Nanoparticles: A Comparative Analysis of Antibacterial Efficacy Against Escherichia coli
For Immediate Release
This guide provides a comprehensive comparison of the antibacterial efficacy of yttrium fluoride (B91410) (YF₃) nanoparticles against the common Gram-negative bacterium, Escherichia coli. The following sections present quantitative data, detailed experimental protocols, and visual representations of the proposed mechanisms of action to offer researchers, scientists, and drug development professionals a thorough understanding of YF₃'s potential as an antibacterial agent.
Comparative Efficacy of Yttrium Fluoride Nanoparticles
This compound nanoparticles have demonstrated significant antibacterial activity against E. coli. To contextualize this efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for YF₃ nanoparticles alongside two widely used antibiotics, Ciprofloxacin (B1669076) and Gentamicin.
| Antibacterial Agent | Minimum Inhibitory Concentration (MIC) against E. coli | Zone of Inhibition against E. coli |
| This compound (YF₃) Nanoparticles | 10 µg/mL[1] | Data not available |
| Ciprofloxacin | 0.004 - 0.015 µg/mL (for ATCC 25922 strain)[2][3] | ≥ 21 mm (for susceptible strains)[4] |
| Gentamicin | 6 - 30 µg/mL[5] | 17 - 22.5 mm[6] |
Experimental Protocols
The data presented in this guide is based on established methodologies for assessing antibacterial efficacy. The following are detailed protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical measure of antibacterial efficacy.
-
Preparation of Bacterial Inoculum: A standardized suspension of E. coli (typically ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antibacterial Agent: A two-fold serial dilution of the this compound nanoparticles or the comparative antibiotic is prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only the broth (negative control) and bacteria in broth without any antibacterial agent (positive growth control) are included. The plate is then incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent in which no visible bacterial growth (turbidity) is observed.
Zone of Inhibition Determination via Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the area of no growth around a disk impregnated with the agent.
-
Preparation of Bacterial Lawn: A sterile cotton swab is dipped into a standardized E. coli suspension (0.5 McFarland standard) and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate, creating a bacterial lawn.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standard concentration of the antibacterial agent (e.g., this compound nanoparticles, ciprofloxacin, gentamicin) are placed on the surface of the agar.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the agent.
Visualizing the Mechanism of Action
The antibacterial activity of this compound nanoparticles is believed to be a multifactorial process involving both the properties of the nanoparticles and the effects of fluoride ion release.
Experimental Workflow for Antibacterial Efficacy Testing
Caption: Workflow for evaluating antibacterial efficacy.
Proposed Antibacterial Signaling Pathway of this compound Nanoparticles
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 3. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to the Synthesis of Yttrium Fluoride
Yttrium fluoride (B91410) (YF₃) is a critical material in various advanced applications, including optical coatings, lasers, and as a host for upconversion phosphors in biomedical imaging and drug delivery. The performance of YF₃ in these applications is highly dependent on its physical and chemical properties, such as particle size, morphology, crystallinity, and purity. These properties are, in turn, dictated by the synthesis method employed. This guide provides a comparative analysis of the most common methods for Yttrium Fluoride synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable method for their specific needs.
Comparison of Synthesis Methods
The selection of a synthesis method for this compound is a critical step that influences the final product's characteristics. The following table summarizes the key quantitative parameters associated with the most prevalent synthesis techniques.
| Synthesis Method | Typical Particle Size | Morphology | Purity (%) | Yield (%) | Advantages | Disadvantages |
| Precipitation / Co-precipitation | 10 - 500 nm | Spherical nanoparticles, potential for agglomeration | >99% | High | Simple, rapid, low cost, scalable | Difficult to control morphology, potential for impurities from precursors |
| Hydrothermal | 20 - 200 nm | Nanoparticles, nanorods, nanowires, octahedral crystals | High | Moderate to High | Good control over size and morphology, high crystallinity | Requires specialized high-pressure equipment (autoclaves), longer reaction times |
| Solvothermal | 10 - 300 nm | Nanobelts, nanowires, various complex morphologies | High | Moderate to High | Excellent control over morphology, can produce unique nanostructures | Use of organic solvents can be expensive and environmentally concerning, requires high-pressure equipment |
| Solid-State Reaction | Micrometer to millimeter | Irregular particles, sintered powders | High (can be >99.9%) | Very High | Simple procedure, suitable for large-scale production | High reaction temperatures, limited control over particle size and morphology, potential for incomplete reaction |
| Microemulsion | 5 - 100 nm | Monodisperse spherical nanoparticles | High | Low to Moderate | Excellent control over particle size and monodispersity | Complex procedure, requires large amounts of surfactants, can be difficult to scale up |
| Sonochemical | 20 - 100 nm | Nanoparticles, nanoneedles | High | Moderate | Rapid synthesis, can produce unique nanostructures | Requires specialized sonication equipment, scalability can be a challenge |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of this compound. Below are representative experimental protocols for the key synthesis methods.
Precipitation Method
The precipitation method is a straightforward and widely used technique for synthesizing this compound. It involves the reaction of a soluble yttrium salt with a fluoride source in a solvent, leading to the precipitation of insoluble YF₃.
Experimental Workflow:
Figure 1: Workflow for Precipitation Synthesis of YF₃.
Protocol:
-
Precursor Preparation: Prepare an aqueous solution of a yttrium salt, such as yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O), and a separate aqueous solution of a fluoride source, such as ammonium (B1175870) fluoride (NH₄F).
-
Reaction: Add the fluoride solution dropwise to the yttrium salt solution under vigorous stirring at room temperature. A white precipitate of this compound will form immediately.
-
Aging: Continue stirring the mixture for a period of time (e.g., 1-2 hours) to allow for the growth and aging of the precipitate.
-
Separation and Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the collected powder several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a relatively low temperature (e.g., 60-80 °C) to obtain the this compound powder.
Hydrothermal Method
The hydrothermal method utilizes high temperatures and pressures in an aqueous solution to synthesize crystalline materials. This method offers excellent control over the size and morphology of the resulting this compound nanoparticles.[1]
Experimental Workflow:
Figure 2: Workflow for Hydrothermal Synthesis of YF₃.
Protocol:
-
Precursor Solution: Dissolve a yttrium salt (e.g., yttrium chloride, YCl₃) and a fluoride source (e.g., sodium fluoride, NaF) in deionized water. Additives such as surfactants or chelating agents can be introduced to control morphology.
-
Autoclave Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (typically 180-220 °C) for a set duration (e.g., 12-24 hours).
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate by centrifugation.
-
Washing and Drying: Wash the product repeatedly with deionized water and ethanol. Dry the final this compound product in an oven.
Solvothermal Method
Similar to the hydrothermal method, solvothermal synthesis involves a reaction in a sealed vessel at elevated temperatures. However, it utilizes non-aqueous solvents, which can lead to the formation of unique nanostructures.[2]
Experimental Workflow:
Figure 3: Workflow for Solvothermal Synthesis of YF₃.
Protocol:
-
Precursor Solution: Dissolve a yttrium precursor and a fluoride source in an organic solvent such as ethylene (B1197577) glycol or ethanol.[2] Surfactants or polymers can be added to direct the growth of specific morphologies.
-
Solvothermal Reaction: Place the solution in a Teflon-lined autoclave and heat it to a temperature typically ranging from 160 to 200 °C for several hours.
-
Product Recovery: After the reaction, cool the autoclave, and collect the product by centrifugation.
-
Washing and Drying: Wash the synthesized material with the solvent used in the reaction and then with ethanol. Dry the final product, often under vacuum.
Solid-State Reaction Method
The solid-state reaction method involves the direct reaction of solid precursors at high temperatures. It is a simple and effective method for producing large quantities of this compound.
Experimental Workflow:
Figure 4: Workflow for Solid-State Synthesis of YF₃.
Protocol:
-
Precursor Mixing: Intimately mix solid precursors, such as yttrium oxide (Y₂O₃) and ammonium bifluoride (NH₄HF₂), in a stoichiometric ratio.
-
Grinding: Grind the mixture thoroughly in a mortar or ball mill to ensure homogeneity.
-
Calcination: Heat the mixture in a furnace at a high temperature, typically between 400 and 800 °C, for several hours. The reaction is often carried out under an inert or a fluorine-containing atmosphere to prevent oxidation.
-
Cooling and Grinding: After the reaction is complete, allow the product to cool to room temperature. The resulting this compound may be ground again to obtain a fine powder.
Conclusion
The choice of a synthesis method for this compound is a trade-off between desired product characteristics, cost, scalability, and experimental complexity. For applications requiring simple, large-scale production of YF₃ powder where precise morphology control is not paramount, precipitation and solid-state reactions are suitable. Conversely, when well-defined nanocrystals with specific sizes and shapes are essential, as is often the case in advanced materials and biomedical applications, hydrothermal and solvothermal methods offer superior control. The microemulsion and sonochemical methods provide pathways to highly uniform nanoparticles and unique nanostructures, respectively, but may present challenges in scalability. By understanding the nuances of each method, researchers can tailor their synthesis strategy to produce this compound with the optimal properties for their intended application.
References
A Researcher's Guide to Assessing the Purity of Commercial Yttrium Fluoride Powders
For researchers and professionals in drug development and advanced materials science, the purity of precursor materials like yttrium fluoride (B91410) (YF₃) is paramount. Yttrium fluoride is a critical component in the synthesis of various materials, including optical materials, lasers, and phosphors.[1][2] The presence of even trace impurities can significantly impact the performance and properties of the final products. This guide provides a framework for assessing and comparing the purity of commercial this compound powders, complete with experimental protocols and comparative data.
Comparative Analysis of Commercial this compound Powders
The purity of commercially available this compound typically ranges from 99% to as high as 99.999%.[3][4][5][6] The primary distinction between grades lies in the concentration of metallic and non-metallic impurities. Below is a comparative summary of hypothetical commercial this compound powders, representing typical data one might obtain from different suppliers.
Table 1: Elemental Impurity Analysis of Commercial this compound Powders (Concentration in ppm)
| Impurity Element | Supplier A (99.9% Purity) | Supplier B (99.99% Purity) | Supplier C (99.995% Purity) |
| Aluminum (Al) | 25 | 5 | < 1 |
| Calcium (Ca) | 50 | 10 | 2 |
| Iron (Fe) | 15 | 2 | 0.8 |
| Silicon (Si) | 30 | 8 | < 1 |
| Nickel (Ni) | 10 | < 1 | < 0.5 |
| Chromium (Cr) | 5 | < 1 | < 0.5 |
| Copper (Cu) | 5 | < 0.5 | < 0.5 |
| Lead (Pb) | < 2 | < 1 | < 1 |
| Manganese (Mn) | < 2 | < 1 | < 1 |
| Molybdenum (Mo) | < 1 | < 1 | < 1 |
| Vanadium (V) | < 1 | < 1 | < 1 |
| Total Metallic Impurities | < 146 | < 30.5 | < 9.3 |
Table 2: Assay and Physical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Assay (YF₃ Basis) | ≥ 99.9% | ≥ 99.99% | ≥ 99.995% |
| Particle Size | 10-50 µm | 5-20 µm | < 10 µm |
| Appearance | White Powder | White Powder | Fine White Powder |
| Solubility in Water | Insoluble[3][5] | Insoluble[3][5] | Insoluble[3][5] |
Experimental Protocols
Accurate assessment of this compound purity relies on precise and validated analytical methods. The following are detailed protocols for key analytical techniques.
Trace Metal Impurity Analysis by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for determining the concentration of a wide range of metallic impurities with high sensitivity and accuracy.[1]
a) Sample Preparation:
-
Accurately weigh 0.5 g of the this compound powder into a clean PTFE beaker.
-
Add 10 mL of concentrated nitric acid and 5 mL of concentrated hydrochloric acid.
-
Gently heat the mixture on a hot plate at 120°C until the sample is completely dissolved.
-
Cool the solution to room temperature.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Prepare a blank solution using the same procedure without the this compound sample.
b) Instrumentation and Analysis:
-
Use a calibrated ICP-OES instrument.
-
Prepare multi-element calibration standards from certified stock solutions. The concentration of these standards should bracket the expected impurity concentrations.
-
Aspirate the blank solution, calibration standards, and the sample solution into the plasma.
-
Measure the emission intensity at the characteristic wavelengths for each element of interest.
-
The concentration of each impurity in the sample is determined by comparing its emission intensity to the calibration curve.
Yttrium Content Determination by Complexometric Titration
This method determines the amount of yttrium in the sample, which can be used to calculate the purity of this compound.[1]
a) Sample Preparation:
-
Accurately weigh approximately 0.4 g of the this compound powder.
-
Dissolve the sample in 10 mL of 1:1 nitric acid with gentle heating.
-
After dissolution, add 100 mL of deionized water.
b) Titration Procedure:
-
Add 10 mL of an acetic acid-sodium acetate (B1210297) buffer solution (pH 5.0-5.5) to the sample solution.
-
Add a few drops of Xylenol Orange indicator. The solution will turn red.
-
Titrate the solution with a standardized 0.05 M EDTA (ethylenediaminetetraacetic acid) solution.
-
The endpoint is reached when the color of the solution changes from red to a clear yellow.
-
Record the volume of EDTA solution used.
-
The yttrium content is calculated based on the stoichiometry of the Y³⁺-EDTA reaction.[1]
Logical Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the assessment of commercial this compound powders, from sample reception to the final report.
References
- 1. How to test the purity of this compound? - Blog [rare-earths.net]
- 2. nanographenex.com [nanographenex.com]
- 3. thomasnet.com [thomasnet.com]
- 4. This compound-China this compound Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 5. This compound [bayvillechemical.net]
- 6. This compound Powder, YF3 Powder | Stanford Advanced Materials [sputtertargets.net]
A Comparative Analysis of the Laser Damage Threshold of Yttrium Fluoride and Other Fluoride Optical Materials
For researchers, scientists, and professionals in drug development, the selection of appropriate optical materials is critical for the precision and longevity of laser-based systems. This guide provides a comparative analysis of the laser-induced damage threshold (LIDT) of yttrium fluoride (B91410) (YF₃) against other common fluoride materials used in optical applications, including magnesium fluoride (MgF₂), calcium fluoride (CaF₂), and aluminum fluoride (AlF₃). The data presented is compiled from various experimental studies to offer a comprehensive overview for material selection in the deep ultraviolet (DUV) to infrared (IR) spectral ranges.
Quantitative Comparison of Laser-Induced Damage Thresholds
The following table summarizes the laser-induced damage threshold (LIDT) values for yttrium fluoride and other selected fluoride materials as reported in various studies. It is crucial to note that the LIDT is highly dependent on a multitude of factors including laser wavelength, pulse duration, repetition rate, beam size, and the thin film deposition method. Therefore, the values presented here should be considered in the context of their specific experimental conditions.
| Material | Laser Wavelength (nm) | Pulse Duration (ns) | Laser-Induced Damage Threshold (J/cm²) | Deposition Method |
| This compound (YF₃) | 193 | 14 | < 0.08 | Thermal Evaporation |
| Magnesium Fluoride (MgF₂) | 193 | 14 | 2.523 - 9.74 | Not Specified |
| 248 | 20 | 5.5 - 9.0 | E-beam, Boat Evaporation, IBS | |
| Calcium Fluoride (CaF₂) | 193 | 60 | 6 | Not Specified |
| 263 | 3 | 5 | Not Specified | |
| Aluminum Fluoride (AlF₃) | 193 | Not Specified | Not Specified, but noted as a low-index material with higher LIDT than high-index fluorides | Thermal Evaporation |
| 355 | 8 | Varies with deposition parameters | Thermal Evaporation |
Note: The data presented is a compilation from multiple sources and may not be directly comparable due to variations in experimental setups.
From the available data, a qualitative trend emerges for single-layer fluoride coatings at 193 nm, where high-index materials such as YF₃, LaF₃, and GdF₃ exhibit a significantly lower LIDT compared to low-index materials like AlF₃ and MgF₂. For instance, the LIDT of YF₃ has been reported to be less than 80 mJ/cm².
Experimental Protocols for Laser Damage Threshold Measurement
The determination of the laser-induced damage threshold is a critical process for characterizing optical components. The most common standardized procedures are the "1-on-1" and "S-on-1" tests, as defined by the ISO 21254 standard. These tests are designed to determine the fluence at which an optical material will sustain permanent, irreversible damage when subjected to laser irradiation.
1-on-1 Test Procedure
The 1-on-1 test is a single-shot damage threshold measurement. In this procedure, multiple sites on the surface of the optical component are each exposed to a single laser pulse. The energy of the laser pulse is varied for different sites. After exposure, each site is inspected for damage using techniques such as Nomarski microscopy or by detecting changes in scattered light. The damage probability is then plotted as a function of the laser fluence. The LIDT is determined by extrapolating this data to a zero percent damage probability. This method is effective for a rapid initial assessment of the material's laser resistance.
S-on-1 Test Procedure
The S-on-1 test evaluates the material's resistance to multiple laser pulses. In this test, a specific number of pulses (S) at a constant fluence are directed onto a single site. This process is repeated for multiple sites on the optic. The S-on-1 test is particularly important for applications where the optical components will be subjected to prolonged laser exposure, as it can reveal fatigue effects that may not be apparent in single-shot tests.
A typical experimental setup for LIDT measurement includes a pulsed laser source, a variable attenuator to control the laser fluence, beam diagnostics to monitor the pulse energy and spatial profile, a focusing lens to direct the beam onto the sample, and a damage detection system.
Yttrium Fluoride as a Host for Upconversion Luminescence: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of host material for upconversion nanoparticles (UCNPs) is a critical factor influencing their performance in applications ranging from bioimaging to photodynamic therapy. While sodium yttrium fluoride (B91410) (NaYF4) is often considered the gold standard, yttrium fluoride (YF3) has emerged as a compelling alternative. This guide provides an objective comparison of YF3 with other common host materials, supported by experimental data and detailed protocols.
Performance Comparison of Upconversion Host Materials
The efficiency of upconversion luminescence is paramount for sensitive and high-contrast imaging. The host material plays a crucial role in mediating the energy transfer from the sensitizer (B1316253) (typically Yb³⁺) to the activator (e.g., Er³⁺, Tm³⁺) ions. An ideal host lattice should possess low phonon energies to minimize non-radiative relaxation and provide a suitable crystal field for the dopant ions.
While hexagonal-phase (β) NaYF4 is renowned for its high upconversion efficiency, studies have shown that YF3 nanoparticles can exhibit comparable or even superior brightness under certain conditions. For instance, ultrasmall lanthanide-doped YF3 nanocrystals (3.7 nm) have been reported to be approximately ten times brighter than CaF2 counterparts of a similar size. The choice of synthesis method and the ability to control particle size, crystallinity, and surface defects are critical in maximizing the luminescence of YF3-based UCNPs.
Here is a summary of key performance indicators for YF3 compared to other common host materials:
| Host Material | Crystal Phase | Typical Dopants | Reported Upconversion Quantum Yield (UCQY) | Key Advantages | Key Disadvantages |
| YF3 | Orthorhombic | Yb³⁺/Er³⁺, Yb³⁺/Tm³⁺ | Varies with synthesis, size, and doping; can be comparable to NaYF4. | Good thermal and chemical stability; relatively simple composition. | Can have lower efficiency than β-NaYF4 if synthesis is not optimized. |
| NaYF4 | Cubic (α) & Hexagonal (β) | Yb³⁺/Er³⁺, Yb³⁺/Tm³⁺ | Up to ~10% for core/shell structures.[1] | High efficiency, especially in the hexagonal phase. | Phase control can be challenging; more complex composition. |
| LaF3 | Hexagonal | Yb³⁺/Er³⁺, Yb³⁺/Tm³⁺ | Generally lower than NaYF4. | Low phonon energy. | Lower reported efficiencies compared to NaYF4. |
| GdF3 | Orthorhombic | Yb³⁺/Er³⁺, Yb³⁺/Tm³⁺ | Moderate. | Paramagnetic properties for multimodal imaging (MRI). | Can have lower luminescence than YF3 or NaYF4. |
| CaF2 | Cubic | Yb³⁺/Er³⁺ | Lower than YF3 and NaYF4. | Biocompatible. | Lower efficiency due to higher phonon energies. |
Experimental Protocols
Reproducibility and optimization of UCNP performance are highly dependent on the synthesis protocol. Below are detailed methodologies for the synthesis of YF3:Yb³⁺,Er³⁺ and the benchmark, NaYF4:Yb³⁺,Er³⁺, via hydrothermal methods.
Hydrothermal Synthesis of YF3:Yb³⁺,Er³⁺ Nanoparticles
This protocol describes a facile hydrothermal method to produce YF3 sub-microflowers.
Materials:
-
Y(NO₃)₃·6H₂O, Yb(NO₃)₃·6H₂O, Er(NO₃)₃·6H₂O
-
NaF
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of Y(NO₃)₃, Yb(NO₃)₃, and Er(NO₃)₃.
-
In a typical synthesis for YF₃ doped with 20% Yb³⁺ and 2% Er³⁺, stöchiometric amounts of the nitrate (B79036) solutions are mixed in a beaker.
-
An aqueous solution of NaF is added dropwise to the lanthanide nitrate solution under vigorous stirring.
-
The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to 180 °C for 24 hours.
-
After the reaction, the autoclave is cooled to room temperature.
-
The precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and dried in an oven at 60 °C.
Hydrothermal Synthesis of NaYF4:Yb³⁺,Er³⁺ Nanoparticles
This protocol details a common method for synthesizing hydrophilic NaYF4 UCNPs.
Materials:
-
YCl₃·6H₂O, YbCl₃·6H₂O, ErCl₃·6H₂O
-
NaOH
-
NaF
-
Ethanol
-
Deionized water
Procedure:
-
In a typical synthesis for NaYF₄ doped with 20% Yb³⁺ and 2% Er³⁺, dissolve stoichiometric amounts of YCl₃·6H₂O, YbCl₃·6H₂O, and ErCl₃·6H₂O in 10 mL of deionized water.
-
In a separate beaker, dissolve NaOH and NaF in a mixture of ethanol and deionized water.
-
The lanthanide chloride solution is added dropwise to the NaOH/NaF solution under vigorous stirring.
-
The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and maintained at 200 °C for 12 hours.
-
After cooling to room temperature, the product is collected by centrifugation, washed sequentially with ethanol and deionized water, and dried at 70 °C for 12 hours.
Upconversion Mechanisms and Energy Transfer
The upconversion process in Yb³⁺/Er³⁺ co-doped materials primarily involves the following steps, as illustrated in the energy level diagram below.
-
Excitation: A 980 nm laser excites the Yb³⁺ sensitizer ion from its ²F₇/₂ ground state to the ²F₅/₂ excited state.
-
Energy Transfer Upconversion (ETU):
-
ETU1: An excited Yb³⁺ ion transfers its energy to a nearby Er³⁺ ion in the ground state, promoting it to the ⁴I₁₁/₂ level.
-
ETU2: A second excited Yb³⁺ ion transfers its energy to the already excited Er³⁺ ion (in the ⁴I₁₁/₂ state), further exciting it to the ⁴F₇/₂ level.
-
-
Non-Radiative (NR) Relaxation: The excited Er³⁺ ion rapidly relaxes non-radiatively to the lower-lying ²H₁₁/₂ and ⁴S₃/₂ energy levels.
-
Radiative Emission: The Er³⁺ ion then decays radiatively to the ⁴I₁₅/₂ ground state, emitting green light at approximately 525 nm and 545 nm. Red emission at around 655 nm can also occur from the ⁴F₉/₂ level, which can be populated through various pathways, including non-radiative relaxation from the green-emitting states.
Factors Influencing Upconversion Luminescence
Several factors can be tuned to optimize the upconversion luminescence of YF3 nanoparticles:
-
Dopant Concentration: The concentrations of the sensitizer (Yb³⁺) and activator (Er³⁺) ions are critical. High Yb³⁺ concentrations increase the absorption of the excitation light, but excessive concentrations can lead to quenching effects. Similarly, the Er³⁺ concentration needs to be optimized to balance efficient energy transfer and concentration quenching. For NaYF4 systems, increasing the Yb³⁺ concentration from 20% to 98% (with 2% Er³⁺) only slightly decreases the UCQY, while increasing the Er³⁺ concentration from 2% to 40% (with 60% Yb³⁺) can reduce the UCQY by an order of magnitude.[1]
-
Particle Size and Morphology: As the particle size decreases, the surface-to-volume ratio increases, making the luminescence more susceptible to quenching by surface defects and ligands. However, smaller nanoparticles are often desirable for biological applications. The morphology of the nanoparticles can also influence their luminescence properties.
-
Core-Shell Structures: A common strategy to enhance upconversion luminescence is to grow an inert shell (e.g., undoped NaYF4 or YF3) around the doped core. This shell passivates surface quenching sites and shields the core from the external environment, leading to a significant increase in luminescence intensity and lifetime. Core-shell structures can enhance the upconversion emission intensity by several orders of magnitude.
Experimental Workflow for UCNP Characterization
A typical workflow for the synthesis and characterization of upconversion nanoparticles is depicted below.
References
Safety Operating Guide
A Guide to the Safe Disposal of Yttrium Fluoride
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. Yttrium fluoride (B91410) (YF₃), a white, odorless, solid compound, requires careful management due to its potential health hazards. This guide provides essential safety and logistical information for the proper disposal of yttrium fluoride, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before beginning any process that involves this compound, it is imperative to have the appropriate safety measures in place. This compound can cause skin and serious eye irritation, and may cause respiratory irritation if inhaled.[1][2] It is also harmful if swallowed or in contact with skin.[1][2]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn:
| Protective Equipment | Specification | Source |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | [2][3] |
| Hand Protection | Neoprene or other appropriate protective gloves. Gloves must be inspected before use and disposed of properly after. | [3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | [2][4] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [1][2] |
Handling and Storage: this compound is hygroscopic and sensitive to moisture.[3][4] Therefore, it should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[3][4][5] It is incompatible with acids and strong oxidizing agents.[3][4] When heated to decomposition or on contact with acid, it can emit highly toxic fluoride fumes, hydrogen fluoride, and fluorine gas.[4]
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Isolate the Area: Isolate the spill area and ensure adequate ventilation.[4]
-
Wear Protective Equipment: Wear the appropriate respiratory and protective equipment.[4]
-
Containment and Cleanup:
-
Avoid raising dust.[4]
-
For small spills, sweep or vacuum up the material using a high-efficiency particulate air (HEPA) filter and place it in a closed container for disposal.[4]
-
For large spills, it may be necessary to wet the material down with water to prevent dust from becoming airborne before collecting it for disposal.[6]
-
This compound Disposal Workflow
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[4] It is classified as a hazardous waste and should be disposed of at an approved waste disposal plant.[1][7]
Step-by-Step Disposal Guidance
-
Collection: All this compound waste, including contaminated materials like gloves and wipes, should be collected in a designated and clearly labeled waste container.
-
Segregation: This waste must be segregated from other laboratory waste, especially incompatible materials such as acids and strong oxidizing agents.[3][4]
-
Packaging and Labeling: The waste container must be securely sealed. It should be labeled clearly as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the packaged waste in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from general laboratory traffic.[3][4]
-
Professional Disposal: Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not attempt to dispose of this compound down the drain or with general refuse.[1][3]
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling Yttrium fluoride
Essential Safety and Handling Guide for Yttrium Fluoride (B91410)
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Yttrium Fluoride (YF₃). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Understanding the Hazards
This compound is a white, odorless powder or crystalline solid that is insoluble in water.[1] It is classified as hazardous, and exposure can lead to significant health effects. It is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4] A key danger is its reaction with acids or decomposition upon heating, which can release highly toxic hydrogen fluoride (HF) gas.[1][4][5] Furthermore, this compound is hygroscopic, meaning it absorbs moisture from the air.[4][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The required equipment includes:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields that conform to OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[3][4][6]
-
Skin Protection:
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator is required.[1][3][4] A particulate filter (conforming to EN 143 or similar) is recommended.[2][3]
Occupational Exposure Limits
Personnel must ensure that exposure to this compound dust is kept below established occupational limits. Engineering controls, such as local exhaust ventilation, should be the primary method of exposure control.[1]
| Parameter | Value | Organization |
| OSHA PEL (Permissible Exposure Limit) | 1 mg/m³ (as Y) | OSHA[1][4] |
| ACGIH TLV (Threshold Limit Value) | 1 mg/m³ (as Y) | ACGIH[4] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 500 mg/m³ | NIOSH[4] |
Operational Plan: Step-by-Step Handling Protocol
Objective: To provide a clear, procedural guide for the safe handling of this compound from receipt to use.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[2][4]
- Designate a specific area for handling this compound.
- Assemble all necessary PPE before handling the chemical.
2. Handling the Compound:
- Handle this compound in a controlled, dry atmosphere, such as under an inert gas like argon, due to its hygroscopic nature.[1][6]
- Avoid breathing dust or vapors at all times.[1][2]
- Prevent all contact with skin and eyes.[1][6]
- When weighing or transferring the powder, do so carefully to minimize dust generation.
- Keep the container tightly closed when not in use.[1][4][6]
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area.[1][2][4]
- Keep containers tightly sealed to prevent moisture absorption.[1][2][4]
- Store away from incompatible materials, especially strong acids and oxidizing agents.[1][4][5]
4. Post-Handling:
- Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][4]
- Decontaminate the work area and any equipment used.
- Dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]
Emergency and First Aid Plan
Immediate and appropriate first aid is critical in the event of exposure.
1. In Case of Inhalation:
- Immediately move the affected person to fresh air.[1][4]
- If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
- Keep the person warm and at rest.[1]
2. In Case of Skin Contact:
- Brush any solid material off the skin immediately.[1]
- Remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes.[1][2][4]
- Seek immediate medical attention.[1][2][4]
3. In Case of Eye Contact:
- Immediately flush the eyes with lukewarm water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4]
- Remove contact lenses if present and easy to do so.[4]
- Seek immediate medical attention.[1][4]
4. In Case of Ingestion:
- Do NOT induce vomiting.[6]
- If the person is conscious, rinse their mouth with water.[4][6]
- Give 1-2 glasses of milk or water to drink.[1]
- Never give anything by mouth to an unconscious person.[1][6]
- Seek immediate medical attention.[1][4]
Disposal and Spill Management Plan
This compound waste is considered hazardous and must be disposed of according to regulations.[2][5]
1. Waste Disposal Protocol:
- Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed container.
- Dispose of the waste through an approved hazardous waste disposal plant.[2][4]
- Do not empty into drains.[2] Adhere to all federal, state, and local environmental regulations.[1]
2. Spill Cleanup Protocol:
- Isolate the Area: Evacuate all non-essential personnel and ensure the area is well-ventilated.[1]
- Wear Full PPE: Before cleanup, don all required personal protective equipment, including respiratory protection.[1]
- Contain the Spill: Prevent further spread of the powder.
- Clean the Spill:
- Do NOT use compressed air or dry sweeping, as this will generate dust.[7]
- Use a vacuum cleaner equipped with a high-efficiency particulate absolute (HEPA) air filter to collect the spilled material.[1]
- Alternatively, carefully wet-brush the material and place it into a suitable, closed container for disposal.[6]
- Final Decontamination: Clean the spill area thoroughly with soap and water.
- Disposal: Place all cleanup materials and contaminated PPE into a sealed container and dispose of it as hazardous waste.[1]
Emergency Workflow for this compound Spill
Caption: Emergency response workflow for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
